Ligustrazine hydrochloride
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2,3,5,6-tetramethylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFOGXUTRDQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1124-11-4 (Parent) | |
| Record name | Pyrazine, tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20997867 | |
| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76494-51-4, 126400-81-5 | |
| Record name | Ligustrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligustrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIGUSTRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Ligustrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine hydrochloride, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort.[1][2] For decades, it has been utilized in clinical practice, particularly in China, for the management of cardiovascular and cerebrovascular diseases.[1] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that encompasses anti-inflammatory, antioxidant, anti-apoptotic, and anti-platelet aggregation effects.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its pharmacological effects by modulating a variety of cellular processes and signaling pathways. The primary mechanisms can be categorized as follows:
-
Anti-Inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[5][6] It effectively reduces the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][9]
-
Antioxidant Properties: The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense systems.[5] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11]
-
Anti-Apoptotic Activity: this compound protects cells from apoptosis through multiple pathways. It can modulate the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13] Additionally, it has been shown to influence the extrinsic death receptor pathway.[14][15]
-
Cardiovascular Protection: A major therapeutic application of this compound is in cardiovascular diseases. Its protective effects are attributed to its ability to inhibit platelet aggregation, promote vasodilation through nitric oxide (NO) production, and regulate calcium homeostasis.[1][5][16] It acts as a calcium antagonist, inhibiting Ca2+ influx and the release of intracellular Ca2+.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound.
Table 1: Effects on Inflammatory Markers
| Parameter | Model System | Treatment | Result | Reference(s) |
| TNF-α, IL-1β, IL-6 Levels | Caerulein-induced acute pancreatitis in rats | Ligustrazine | Downregulation of cytokine levels | [10] |
| IL-1β, TNF-α, NF-κB Expression | LPS-stimulated rat brain | 50 mg/kg this compound | Significant decrease in IL-1β and TNF-α; no significant change in NF-κB protein expression | |
| ICAM-1 and HSP60 Expression | TNF-α-stimulated HUVECs | 40 µg/ml Ligustrazine | Dramatic inhibition of TNF-α-induced expression | |
| NF-κB mRNA | Oxazolone-induced colitis mice spleen mononuclear cells | 0.5, 1.0, 2.0 g/L Tetramethylpyrazine | Dose-dependent inhibition of NF-κB mRNA increase | [3] |
Table 2: Effects on Platelet Aggregation and Calcium Homeostasis
| Parameter | Model System | Treatment | Result | Reference(s) |
| Platelet Aggregation | ADP-induced platelet aggregation in vitro | 0.5, 1, or 2 mM Ligustrazine | Significant, dose-dependent reduction in platelet aggregation rate | [2] |
| Intracellular Ca2+ Concentration | ADP-stimulated platelets | 0.5, 1, and 2 mM Ligustrazine | Dose-dependent reduction in intracellular Ca2+ | [5] |
| L-type Calcium Current (ICa-L) | Rabbit ventricular myocytes | 10, 20, 40, 80 µM Ligustrazine | Inhibition of ICa-L by 9.6%, 21.0%, 33.9%, and 51.6% respectively | |
| Antiplatelet Aggregation (IC50) | ADP-induced rabbit platelet aggregation | Ligustrazine | IC50 > 100 µM | [4] |
Table 3: Effects on Apoptosis and Oxidative Stress
| Parameter | Model System | Treatment | Result | Reference(s) |
| Apoptosis Rate | OGD-induced PC12 cells | Ligustrazine | Profound suppression of apoptosis | [13] |
| Bax/Bcl-2 Ratio, Cleaved Caspase-3 | OGD-induced PC12 cells | Ligustrazine | Significant reduction in the Bax/Bcl-2 ratio and cleaved caspase-3 levels | [13] |
| Nrf2 Translocation | High-altitude cerebral edema rat model | 50 and 100 mg/kg this compound | Promotes translocation of Nrf2 from the cytoplasm to the nucleus | [10] |
| Cell Viability | H2O2-induced hUCMSCs | 100 µM Tetramethylpyrazine | Protective effect on cell viability |
Signaling Pathways Modulated by this compound
This compound's diverse pharmacological effects are a consequence of its ability to interact with multiple intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][6]
MAPK Signaling Pathway
The MAPK pathway, including ERK and p38, is involved in cellular stress responses and inflammation. This compound can modulate this pathway to reduce inflammatory responses and influence cell apoptosis.[3][9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. The effect of this compound on this pathway appears to be context-dependent, with inhibitory effects observed in platelets and activation in other cell types.[16]
Nrf2 Signaling Pathway
Activation of the Nrf2 pathway is a key mechanism for the antioxidant effects of this compound. It promotes the transcription of antioxidant genes, thereby protecting cells from oxidative stress.[10][11]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis for MAPK Pathway Activation
This protocol describes the detection of phosphorylated p38 and ERK in pancreatic tissue from a caerulein-induced acute pancreatitis model.[10]
Methodology:
-
Tissue Preparation: Pancreatic tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK, phospho-ERK1/2, total p38, and total ERK, diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
qRT-PCR for NF-κB mRNA Expression
This protocol outlines the quantification of NF-κB mRNA levels in spleen mononuclear cells.[3]
Methodology:
-
Cell Isolation: Spleen mononuclear cells are isolated from treated and control animals by density gradient centrifugation.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: Real-time quantitative PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for NF-κB and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of NF-κB mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Intracellular Calcium Measurement in Platelets
This protocol describes the measurement of intracellular calcium concentration in platelets using a fluorescent indicator.[5]
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation.
-
Dye Loading: Platelets are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, at 37°C in the dark.
-
Treatment: The dye-loaded platelets are treated with various concentrations of this compound, followed by stimulation with an agonist like ADP.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence microplate reader or flow cytometer.
TUNEL Assay for Apoptosis in Pancreatic Tissue
This protocol details the detection of apoptotic cells in pancreatic tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[10]
Methodology:
-
Tissue Section Preparation: Paraffin-embedded pancreatic tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to permeabilize the cells.
-
TUNEL Reaction: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The labeled DNA is visualized using either a fluorescent microscope (if fluorescently labeled dUTPs are used) or a light microscope after reaction with a chromogenic substrate.
-
Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.
Conclusion
This compound is a pharmacologically active compound with a complex and multifaceted mechanism of action. Its therapeutic potential in cardiovascular, cerebrovascular, and inflammatory diseases is underpinned by its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. By inhibiting inflammation, reducing oxidative stress, preventing apoptosis, and exerting beneficial cardiovascular effects, this compound presents a compelling case for further research and development. The data and protocols presented in this guide offer a comprehensive overview for scientists and researchers aiming to explore the full therapeutic potential of this remarkable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis - Paraffin Sections [emory.edu]
- 6. Mechanical Stress Signaling in Pancreatic Cancer Cells Triggers p38 MAPK- and JNK-Dependent Cytoskeleton Remodeling and Promotes Cell Migration via Rac1/cdc42/Myosin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL staining [abcam.com]
- 10. hellobio.com [hellobio.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Ligustrazine hydrochloride origin and natural sources
An In-depth Technical Guide to the Origin and Natural Sources of Ligustrazine Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a bioactive alkaloid of significant interest in the pharmaceutical industry for its vasodilatory, anti-inflammatory, and neuroprotective properties. While it is famously associated with the traditional Chinese medicine herb Ligusticum chuanxiong Hort., its true origin is a subject of fascinating biochemical research, pointing towards a microbial rather than a purely botanical source. This compound is the synthetic salt of this natural compound, developed to enhance its solubility and stability for clinical applications. This guide provides a comprehensive overview of the origins, natural sources, biosynthesis, and quantitative distribution of ligustrazine. It includes detailed experimental protocols for its extraction, isolation, and quantification, and visualizes key biological and experimental pathways to support advanced research and development.
The Dual Origin of Ligustrazine: Natural Product and Synthetic Derivative
This compound (C₈H₁₂N₂·HCl) is the hydrochloride salt of ligustrazine, a naturally occurring pyrazine (B50134) alkaloid.[1] The parent compound, ligustrazine, also referred to as tetramethylpyrazine (TMP), was first isolated in 1957 from the rhizome of Ligusticum chuanxiong Hort. (Chuanxiong), a perennial herb widely used in traditional Chinese medicine.[2] The hydrochloride salt is synthesized by reacting the free-base ligustrazine with hydrochloric acid, a common practice in pharmaceutical chemistry to improve the stability and aqueous solubility of alkaloid compounds for therapeutic use.[1]
While initially believed to be a secondary metabolite of the Chuanxiong plant, compelling evidence now suggests that ligustrazine may be the product of endophytic bacteria, specifically Bacillus subtilis, living within the plant's rhizome.[3] This microbial origin is supported by the fact that B. subtilis is known to produce various alkylpyrazines and that fermentation of Chuanxiong rhizome with B. subtilis dramatically increases ligustrazine yield.[1][3]
Beyond its medicinal plant source, ligustrazine is also found in a variety of fermented foods, where it contributes to the characteristic aroma and flavor.[4][5][6] Additionally, chemical synthesis provides a pure, scalable source of ligustrazine for pharmaceutical manufacturing. A common synthetic route involves the reaction of 3-hydroxy-2-butanone (acetoin) with an ammonium (B1175870) source, such as ammonium acetate, in an ethanol (B145695) solvent.[7][8]
Natural Sources and Quantitative Distribution
Ligustrazine is present in various botanical, microbial, and food sources. The concentration, however, varies dramatically depending on the source and its processing, particularly fermentation and aging.
Primary Natural Sources:
-
Ligusticum chuanxiong Hort. (Chuanxiong Rhizome): This remains the most recognized natural source.[2][9][10][11] However, the concentration of ligustrazine in the raw, unprocessed rhizome can be surprisingly low, sometimes even below the limits of detection.[1][3] Studies have reported a range of 0.22 to 1.06 mg of ligustrazine per gram of dried rhizome.[12]
-
Bacillus subtilis and Fermented Substrates: This bacterium is a proficient producer of ligustrazine.[8] When endophytic B. subtilis is cultured in a medium containing Chuanxiong rhizome and an ammonium source, the ligustrazine yield can increase to over 1.0 mg/mL.[3] This strongly supports the hypothesis that the ligustrazine in commercially available Chuanxiong is largely a product of post-harvest microbial activity.
-
Fermented Foods: Ligustrazine is a known flavor component in foods that undergo fermentation or roasting.
-
Zhenjiang Aromatic Vinegar: The ligustrazine content in this traditional Chinese vinegar increases significantly with the aging process. Raw vinegar may contain around 34.7 mg/L, while vinegar aged for six years can reach concentrations as high as 696.63 mg/L.[9]
-
Natto: This Japanese fermented soybean product is another notable source of ligustrazine.[4][6]
-
Other Foods: It is also found in cocoa beans, coffee, beer, bread, and roasted peanuts, where it contributes to the nutty, roasted aroma.[5][8]
-
Table 1: Quantitative Comparison of Ligustrazine in Various Natural Sources
| Natural Source | Sample Type | Reported Concentration | Citation(s) |
| Ligusticum chuanxiong | Dried Rhizome | 0.22 - 1.06 mg/g | [12] |
| Ligusticum chuanxiong | Raw Rhizome | < 0.1 ng/mL (Below Detection Limit) | [1] |
| L. chuanxiong + B. subtilis | Fermented Culture Medium | 1.0268 mg/mL | [1][3] |
| Zhenjiang Aromatic Vinegar | Raw Vinegar | 34.7 mg/L | [9] |
| Zhenjiang Aromatic Vinegar | 6-Year Aged Vinegar | 696.63 mg/L | [9] |
Microbial Biosynthesis of Tetramethylpyrazine
The formation of tetramethylpyrazine by microorganisms like Bacillus subtilis is understood to occur through the condensation of precursor molecules derived from amino acid and carbohydrate metabolism. One of the primary pathways involves acetoin (B143602) (3-hydroxy-2-butanone), a common metabolite in fermentative bacteria. The proposed pathway involves the condensation of two molecules of aminoacetone, which can be formed from the precursor L-threonine. Another key pathway involves the self-condensation of two acetoin molecules in the presence of an ammonium source to form the dihydropyrazine (B8608421) intermediate, which is then oxidized to yield the stable aromatic tetramethylpyrazine ring.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction from L. chuanxiong
This protocol describes an efficient method for extracting ligustrazine from the dried rhizome of L. chuanxiong using methanol (B129727).
Methodology:
-
Sample Preparation: Grind dried L. chuanxiong rhizomes into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 0.5 g of the powdered sample and place it into a 50 mL centrifuge tube.
-
Solvent Addition: Add 25 mL of analytical grade methanol to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath. Perform the extraction under the following conditions:
-
Frequency: 40 kHz
-
Power: 200 W
-
Temperature: 40°C
-
Duration: 60 minutes
-
-
Post-Extraction: After sonication, centrifuge the tube to pellet the solid material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for subsequent analysis or purification.
Protocol 2: Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the purification of ligustrazine from a crude ethanolic extract.
Methodology:
-
Crude Extract Preparation: Perform an initial extraction of powdered L. chuanxiong with ethanol under sonication to obtain a crude extract containing ligustrazine. Evaporate the solvent to yield a concentrated crude sample.
-
HSCCC Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water in a 5:5:3:7 volume ratio (v/v/v/v) .
-
System Equilibration: Add the solvent mixture to a separatory funnel, shake vigorously, and allow the layers to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase. Equilibrate the HSCCC instrument by pumping the stationary phase (upper phase) into the column at a flow rate of 2.0 mL/min.
-
Sample Loading: Dissolve approximately 300 mg of the crude extract in a small volume of the biphasic solvent system and inject it into the instrument after the column is filled with the stationary phase and rotation has begun (e.g., 850 rpm).
-
Elution: Begin the elution process by pumping the mobile phase (lower phase) at a flow rate of 2.0 mL/min.
-
Fraction Collection: Monitor the effluent using a UV detector (e.g., at 280 nm or 294 nm) and collect fractions based on the resulting chromatogram.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity ligustrazine. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantitative determination of ligustrazine.[12]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a VWD detector).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 1% aqueous acetic acid in a 20:40:40 volume ratio (v/v/v) .
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard Preparation: Prepare a stock solution of high-purity ligustrazine standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Analysis: Inject the prepared standards to generate a calibration curve. Inject the filtered sample extracts (from Protocol 4.1).
-
Quantification: Identify the ligustrazine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of ligustrazine in the sample using the linear regression equation derived from the calibration curve.
Key Pharmacological Signaling Pathways Modulated by Ligustrazine
Ligustrazine exerts its diverse pharmacological effects by modulating a range of intracellular signaling pathways. Its activities are particularly noted in the cardiovascular and nervous systems. It acts as a calcium antagonist, inhibits inflammatory responses, and promotes cell survival through various mechanisms.
References
- 1. Analysis of Chuanxiong Rhizoma substrate on production of ligustrazine in endophytic Bacillus subtilis by ultra high performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Biogenic Amines in 35 Korean Cottage Industry Traditional Gochujang (Fermented Red Pepper Paste) Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 4. akjournals.com [akjournals.com]
- 5. Evaluation of the Pharmaceutical Activities of Chuanxiong, a Key Medicinal Material in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]
- 7. CN100556895C - The preparation method of Ligustrazine - Google Patents [patents.google.com]
- 8. Steam distillation | PPTX [slideshare.net]
- 9. Ligustrazine formation in Zhenjiang aromatic vinegar: changes during fermentation and storing process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.lsu.edu [repository.lsu.edu]
An In-depth Technical Guide to Tetramethylpyrazine Hydrochloride: Chemical Structure, Properties, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylpyrazine, also known as Ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong).[1] Its hydrochloride salt is a water-soluble form that has garnered significant attention for its therapeutic potential in a range of diseases, particularly those with inflammatory and oxidative stress components. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of tetramethylpyrazine hydrochloride. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside methodologies for investigating its biological effects. Furthermore, key signaling pathways modulated by tetramethylpyrazine hydrochloride are visualized to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Identification
Tetramethylpyrazine is a pyrazine (B50134) derivative with four methyl groups attached to the pyrazine ring. The hydrochloride salt is formed by the reaction of tetramethylpyrazine with hydrochloric acid.
Chemical Structure:
-
Tetramethylpyrazine:
-
Tetramethylpyrazine Hydrochloride:
Table 1: Chemical Identifiers
| Identifier | Tetramethylpyrazine | Tetramethylpyrazine Hydrochloride |
| CAS Number | 1124-11-4[2] | 76494-51-4[3] |
| Molecular Formula | C₈H₁₂N₂[2] | C₈H₁₃ClN₂[3] |
| Molecular Weight | 136.19 g/mol [2] | 172.65 g/mol [3] |
| Synonyms | Ligustrazine, Chuanxiongzine, TMP, TMPZ[4] | Ligustrazine hydrochloride, TMPH[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of tetramethylpyrazine hydrochloride is crucial for its formulation and delivery in therapeutic applications.
Table 2: Physicochemical Properties of Tetramethylpyrazine and its Hydrochloride Salt
| Property | Tetramethylpyrazine | Tetramethylpyrazine Hydrochloride |
| Appearance | White crystalline powder or colorless needle-like crystals[5] | White crystalline powder |
| Melting Point | 84-86 °C[6] | Not explicitly found, but the free base melts at 84-86 °C |
| Boiling Point | 190 °C[5] | Not applicable (decomposes) |
| Solubility | Slightly soluble in water; soluble in hot water, ethanol (B145695), chloroform, and petroleum ether[2][5] | Soluble in water |
| pKa | Not explicitly found | Not explicitly found |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of tetramethylpyrazine hydrochloride.
Table 3: Spectroscopic Data for Tetramethylpyrazine
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons on the pyrazine ring. |
| ¹³C NMR | Signals for the methyl carbons and the quaternary carbons of the pyrazine ring. |
| FTIR | Characteristic peaks for C-H stretching and bending of the methyl groups, and C=N and C=C stretching of the pyrazine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of tetramethylpyrazine. |
Pharmacological Properties and Mechanism of Action
Tetramethylpyrazine hydrochloride exhibits a wide range of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective effects.[7][8]
Key Pharmacological Activities:
-
Neuroprotection: Protects against neuronal damage in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease.[7][9]
-
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.[10]
-
Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes.[7]
-
Cardioprotective: Protects against myocardial ischemia-reperfusion injury.[1]
-
Anticancer: Induces apoptosis and inhibits proliferation in various cancer cell lines.[7]
Mechanism of Action:
The therapeutic effects of tetramethylpyrazine hydrochloride are mediated through the modulation of several key signaling pathways.
-
PI3K/Akt Signaling Pathway: Activation of this pathway promotes cell survival and proliferation and is implicated in the neuroprotective effects of tetramethylpyrazine.[7]
-
Nrf2/HO-1 Signaling Pathway: Upregulation of this pathway leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.[4][5]
-
NF-κB Signaling Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory genes.[10]
Experimental Protocols
Synthesis and Purification of Tetramethylpyrazine Hydrochloride
Objective: To synthesize tetramethylpyrazine and convert it to its hydrochloride salt, followed by purification.
Materials:
-
3-Hydroxy-2-butanone (acetoin)
-
Ethanol (95% and absolute)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, concentrated and as a solution in ethanol)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Activated charcoal
-
Reaction vessel with reflux condenser and stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Protocol:
-
Synthesis of Tetramethylpyrazine: a. In a reaction vessel, dissolve 3-hydroxy-2-butanone and ammonium acetate in 95% ethanol.[11] b. Heat the mixture to reflux with stirring for 10 hours.[11] c. Cool the reaction mixture to 60 °C and adjust the pH to 7-8 with a sodium hydroxide solution.[11] d. Remove the ethanol by distillation.[11] e. Add water to the residue and perform steam distillation. Collect the distillate containing crude tetramethylpyrazine.[11] f. Cool the distillate to 4-5 °C to crystallize the product.[11] g. Isolate the crude tetramethylpyrazine by filtration.[11]
-
Purification of Tetramethylpyrazine: a. Dissolve the crude product in hot water. b. Add activated charcoal and heat for a short period to decolorize the solution. c. Filter the hot solution to remove the charcoal. d. Allow the filtrate to cool slowly to recrystallize the tetramethylpyrazine. e. Collect the purified crystals by filtration and dry them.
-
Formation of Tetramethylpyrazine Hydrochloride: a. Dissolve the purified tetramethylpyrazine in absolute ethanol. b. Slowly add a solution of hydrochloric acid in ethanol while stirring.[11] c. Continue stirring for 20 minutes.[11] d. The hydrochloride salt will precipitate out of the solution. e. Collect the tetramethylpyrazine hydrochloride by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[11]
Characterization of Tetramethylpyrazine Hydrochloride
Objective: To confirm the identity and purity of the synthesized tetramethylpyrazine hydrochloride using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of tetramethylpyrazine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample as a KBr pellet or using an ATR accessory.
-
Acquire the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in tetramethylpyrazine hydrochloride.
-
In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory effects of tetramethylpyrazine hydrochloride in a cell-based assay.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[10]
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS)
-
Tetramethylpyrazine hydrochloride stock solution
-
Reagents for measuring nitric oxide (Griess reagent) or pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, etc.).
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of tetramethylpyrazine hydrochloride for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess assay.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of tetramethylpyrazine hydrochloride on the production of inflammatory mediators.
In Vivo Neuroprotection Assay (MCAO Model)
Objective: To assess the neuroprotective effects of tetramethylpyrazine hydrochloride in a rat model of ischemic stroke.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Tetramethylpyrazine hydrochloride solution for injection
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO) surgery
-
Behavioral testing apparatus (e.g., for neurological deficit scoring)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement
Protocol:
-
Induce focal cerebral ischemia in rats by MCAO surgery.
-
Administer tetramethylpyrazine hydrochloride (e.g., intravenously or intraperitoneally) at a specific dose and time point (e.g., at the onset of reperfusion).
-
Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.
-
At the end of the experiment (e.g., 24 hours post-MCAO), sacrifice the animals and harvest the brains.
-
Stain brain slices with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Compare the neurological scores and infarct volumes between the vehicle-treated and tetramethylpyrazine hydrochloride-treated groups to assess its neuroprotective efficacy.
Conclusion
Tetramethylpyrazine hydrochloride is a promising therapeutic agent with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its neuroprotective, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways, make it a strong candidate for further drug development. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, facilitating future research and its potential translation into clinical applications.
References
- 1. CN105859642A - Tetramethylpyrazine extraction and purification method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson’s disease models through activating the MEF2-PGC1α and BDNF/CREB pathways | Aging [aging-us.com]
- 4. Tetramethylpyrazine improves the recovery of spinal cord injury via Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents [jstage.jst.go.jp]
- 8. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]
- 10. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]
The Pharmacological Profile of Ligustrazine Hydrochloride: An In-depth Technical Guide
An Overview for Researchers and Drug Development Professionals
Ligustrazine hydrochloride, also known as tetramethylpyrazine hydrochloride (TMPZ), is the primary bioactive alkaloid extracted from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort.[1][2] For decades, it has been utilized in clinical practice, particularly in Asian countries, for the treatment of various ailments, most notably cardiovascular and cerebrovascular diseases.[1] Its multifaceted pharmacological activities, including vasodilation, anti-platelet aggregation, anti-inflammatory, antioxidant, and neuroprotective effects, have garnered significant scientific interest.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex mechanisms of action.
Pharmacodynamics and Mechanism of Action
This compound exerts its therapeutic effects through a complex interplay of various mechanisms, targeting multiple signaling pathways and cellular processes. Its primary pharmacodynamic properties include vasodilation, inhibition of platelet activation, anti-inflammatory effects, and antioxidant activity.
Vasodilation and Cardiovascular Effects:
This compound is a potent vasodilator.[1] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation.[1][4] This effect is further enhanced by its ability to increase the production of nitric oxide (NO), a key signaling molecule in promoting vasodilation, through the activation of endothelial nitric oxide synthase (eNOS).[1][3]
Anti-platelet and Anti-thrombotic Activity:
This compound demonstrates significant antiplatelet activity.[5] It inhibits platelet aggregation induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP).[5] This effect is mediated, at least in part, through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in platelet activation.[5] By inhibiting this pathway, this compound reduces thromboxane (B8750289) A2 (TXA2) secretion and intracellular calcium mobilization in platelets.[5]
Anti-inflammatory and Antioxidant Properties:
A substantial body of evidence highlights the potent anti-inflammatory and antioxidant effects of this compound.[3][4] It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from oxidative damage.[3][6] This antioxidant activity is linked to the activation of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[7][8][9] this compound promotes the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes.[7][9]
Furthermore, its anti-inflammatory actions are mediated through the inhibition of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB).[3] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7][8][10]
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in various animal models. It is characterized by rapid absorption and distribution, followed by a relatively short half-life.
| Parameter | Species | Dose | Route | T1/2 | Cmax | AUC | Reference |
| Half-life (t1/2) | Rat | 15 mg/kg | i.v. | ~35 min | 7.45 ± 0.44 µg/mL | 48.86 ± 12.57 µg/mL*h | [11][12] |
| Half-life (t1/2) | Rat | - | - | 2.89 h | - | - | [4] |
| Mean Residence Time (MRT) | Rat | 15 mg/kg | i.v. | 7.05 ± 0.26 h | - | - | [12] |
Table 1: Pharmacokinetic Parameters of this compound in Rats.
Key Signaling Pathways and Molecular Interactions
The diverse pharmacological effects of this compound are underpinned by its modulation of several key intracellular signaling pathways.
NRF2 Signaling Pathway in Oxidative Stress
This compound has been shown to activate the NRF2 signaling pathway, a critical defense mechanism against oxidative stress.[7][8][9] Under conditions of oxidative stress, this compound promotes the dissociation of NRF2 from its inhibitor Keap1, allowing its translocation into the nucleus.[7][9] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL). This mechanism contributes significantly to its neuroprotective and anti-inflammatory effects.[7][8][9]
PI3K/Akt Signaling Pathway in Cell Survival and Platelet Activation
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in different cellular contexts. In the context of neuroprotection, it can activate the PI3K/Akt pathway, promoting neuronal survival.[13][14] Conversely, in platelets, this compound inhibits the PI3K/Akt pathway, leading to the suppression of platelet activation and aggregation.[5] This dual regulatory role highlights the context-dependent effects of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the pharmacological profile of this compound.
In Vivo High-Altitude Cerebral Edema (HACE) Rat Model
Objective: To evaluate the neuroprotective effects of this compound against HACE.
Methodology:
-
Drug Administration: Rats are pretreated with this compound (e.g., 50 mg/kg and 100 mg/kg) via intraperitoneal injection for a specified number of days.[7][8]
-
HACE Induction: Following pretreatment, rats are placed in a low-pressure hypobaric chamber to simulate a high-altitude environment (e.g., 6000 m) for a duration of time (e.g., 48 hours) to induce HACE.[7][8][9]
-
Outcome Measures:
-
Brain Water Content: Assessed to quantify cerebral edema.[7][8]
-
Histopathological Examination: Brain tissues are collected for Hematoxylin and Eosin (H&E) staining to observe neuronal damage.[8]
-
Biochemical Assays: Levels of oxidative stress markers (e.g., MDA, SOD, GSH) and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue or serum are measured using ELISA or other appropriate assays.[7][8]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NRF2, Keap1, HO-1) are determined to elucidate the underlying mechanism.[7][8][9]
-
In Vitro Platelet Aggregation Assay
Objective: To assess the antiplatelet activity of this compound.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from rats or human volunteers.[5]
-
Drug Treatment: PRP is incubated with various concentrations of this compound or a vehicle control.[5]
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as ADP.[5]
-
Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.[5]
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) can be determined.
MTT Assay for Cell Viability
Objective: To evaluate the cytotoxic or protective effects of this compound on different cell lines.
Methodology:
-
Cell Culture: The desired cell line (e.g., neuronal cells for neuroprotection studies, cancer cells for anti-tumor studies) is cultured in appropriate media.[4][15]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[4][15]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4][15]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Conclusion
This compound is a pharmacologically versatile compound with a well-established profile as a cardiovascular and cerebrovascular protective agent. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to vasodilation, platelet aggregation, inflammation, and oxidative stress. The preclinical data summarized in this guide provide a strong foundation for its clinical applications and support further research into its therapeutic potential for a broader range of diseases. The detailed experimental protocols and visual representations of its signaling pathways offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic capacity of this important natural product derivative.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The electrochemistry and determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ligustrazine inhibits platelet activation via suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 11. Pharmacokinetic behaviors of ligustrazine after single- and multiple-dose intravenous Shenxiong glucose injection in rats by high-performance liquid chromatography | springermedizin.de [springermedizin.de]
- 12. Pharmacokinetic study on the effect of ligustrazine-tangeretin co-administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Frontiers | Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents [frontiersin.org]
Ligustrazine Hydrochloride: A Calcium Antagonist for Cardioprotective and Vasodilatory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ligustrazine hydrochloride, the hydrochloride salt of tetramethylpyrazine, is a bioactive compound originally isolated from the traditional Chinese medicinal plant Ligusticum wallichii (Chuanxiong). It has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent vasodilatory and cardioprotective effects. A substantial body of evidence indicates that a primary mechanism underlying these therapeutic benefits is its role as a calcium antagonist. This technical guide provides a comprehensive overview of the calcium antagonistic properties of this compound, detailing its mechanism of action, effects on various calcium channels, and impact on intracellular calcium homeostasis. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and illustrates the relevant signaling pathways and experimental workflows through diagrams.
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The precise regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount for cellular function. Dysregulation of Ca²⁺ homeostasis is implicated in the pathophysiology of numerous cardiovascular diseases, such as hypertension, ischemic heart disease, and stroke.
Calcium antagonists, also known as calcium channel blockers, are a class of drugs that interfere with the influx of Ca²⁺ into cells through voltage-gated calcium channels (VGCCs) or modulate the release of Ca²⁺ from intracellular stores. By reducing intracellular Ca²⁺ availability, these agents can induce vasodilation, reduce cardiac contractility, and slow atrioventricular conduction.
Ligustrazine has been extensively studied for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] Its efficacy is largely attributed to its ability to modulate intracellular calcium levels, positioning it as a significant calcium antagonist.[4][5] This guide delves into the technical details of this compound's calcium antagonistic actions to support further research and drug development in this area.
Mechanism of Action as a Calcium Antagonist
This compound exerts its calcium antagonistic effects through a multi-faceted mechanism that involves both the blockade of extracellular calcium entry and the inhibition of intracellular calcium release.
Inhibition of Voltage-Gated Calcium Channels
A primary mechanism of action for ligustrazine is the blockade of L-type voltage-gated calcium channels (L-VGCCs).[1][6][7] These channels are crucial for calcium influx into vascular smooth muscle cells and cardiomyocytes, triggering contraction. By inhibiting L-VGCCs, ligustrazine reduces the influx of Ca²⁺, leading to vasodilation and a negative inotropic effect on the heart.[1] Studies have shown that ligustrazine's inhibition of L-type calcium currents is concentration-dependent.[1][6] The blockade appears to be state-dependent, with a higher affinity for inactivated Ca²⁺ channels.[6]
Inhibition of Intracellular Calcium Release
In addition to blocking extracellular calcium entry, ligustrazine has been shown to inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR).[4][5] This action contributes to its vasodilatory effects by reducing the amount of calcium available to bind to calmodulin and activate myosin light chain kinase, a key enzyme in smooth muscle contraction.
Modulation of Store-Operated Calcium Entry
Recent evidence suggests that ligustrazine can also modulate store-operated calcium entry (SOCE), a process mediated by the interaction of stromal interaction molecule 1 (STIM1) and Orai1. In platelets, ligustrazine has been found to inhibit the expression of both STIM1 and Orai1, thereby reducing ADP-induced intracellular calcium elevation and subsequent platelet aggregation.[8][9]
Quantitative Data on Calcium Antagonist Activity
The following tables summarize the quantitative data from various studies investigating the calcium antagonist effects of ligustrazine (tetramethylpyrazine).
Table 1: Inhibition of L-type Calcium Current (ICa-L) by Ligustrazine
| Cell Type | Ligustrazine Concentration | % Inhibition of ICa-L | Reference |
| Rabbit ventricular myocytes | 10 µM | 9.6 ± 2.9% | [1][2] |
| Rabbit ventricular myocytes | 20 µM | 21.0 ± 4.3% | [1][2] |
| Rabbit ventricular myocytes | 40 µM | 33.9 ± 4.3% | [1][2] |
| Rabbit ventricular myocytes | 80 µM | 51.6 ± 7.3% | [1][2] |
| Rat ventricular myocytes | 0.25 mmol/L | ~39.4% | [6] |
Table 2: Effect of Ligustrazine on Intracellular Calcium ([Ca²⁺]i)
| Cell Type | Agonist | Ligustrazine Concentration | Effect on [Ca²⁺]i | Reference |
| Rabbit ventricular myocytes | - | 40 µM | 6.3% reduction in diastolic [Ca²⁺]i | [1][2] |
| Rabbit ventricular myocytes | Isoproterenol | 40 µM | 14.1% reduction in baseline FFI | [1][2] |
| Human platelets | ADP (20 µM) | 0.5, 1, 2 mM | Dose-dependent reduction | [8] |
| Cultured aortic smooth muscle cells (A7r5) | Vasopressin | 0.01 µmol/L to 1 mmol/L | Attenuated increase | [10] |
| Cultured aortic smooth muscle cells (A7r5) | Phenylephrine | 0.01 µmol/L to 1 mmol/L | Attenuated increase | [10] |
Table 3: Effect of Ligustrazine on STIM1 and Orai1 Expression in Platelets
| Treatment | Target | Effect | Reference |
| Ligustrazine (2 mM) + ADP | STIM1 mRNA | Significant reduction | [11] |
| Ligustrazine (2 mM) + ADP | Orai1 mRNA | Significant reduction | [11] |
| Ligustrazine (0.5, 1, 2 mM) + ADP | STIM1 protein | Dose-dependent reduction | [11] |
| Ligustrazine (0.5, 1, 2 mM) + ADP | Orai1 protein | Dose-dependent reduction | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the calcium antagonist properties of ligustrazine.
Whole-Cell Patch-Clamp for L-type Calcium Current Measurement
Objective: To measure the effect of ligustrazine on L-type calcium currents (ICa-L) in isolated cardiomyocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit or rat)
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Allow cells to adhere to a glass coverslip in a recording chamber mounted on an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Hold the membrane potential at -40 mV to inactivate sodium channels.
-
Elicit ICa-L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).
-
Record baseline ICa-L.
-
Perfuse the chamber with external solution containing the desired concentration of this compound.
-
After a stable effect is reached, record ICa-L in the presence of the drug.
-
To assess recovery, wash out the drug with the control external solution.
-
Analyze the peak inward current at each voltage step to determine the percentage of inhibition by ligustrazine.
Intracellular Calcium Measurement using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to ligustrazine in cultured cells or isolated primary cells.
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells, platelets)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
This compound stock solution
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm, or a fluorescence plate reader.
Procedure:
-
Culture cells on glass coverslips or in a 96-well plate.
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature.
-
Mount the coverslip on the microscope stage or place the plate in the reader and perfuse with HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply this compound at the desired concentration and continue recording the fluorescence ratio (F340/F380).
-
If investigating the effect on agonist-induced calcium changes, apply the agonist after a pre-incubation period with ligustrazine.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Isolated Aortic Ring Vasodilation Assay
Objective: To assess the vasodilatory effect of ligustrazine on isolated arterial rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, dog)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction
-
This compound stock solution
-
Organ bath system with force transducers
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 g, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM PE or 60 mM KCl).
-
Once the contraction has reached a plateau, add this compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Visualizations
Signaling Pathways
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. The effect of ligustrazine on L-type calcium current, calcium transient and contractility in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inside-out red cell membrane vesicles: preparation and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search-library.ucsd.edu [search-library.ucsd.edu]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Ligustrazine Hydrochloride: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid compound originally isolated from the traditional Chinese herb Ligusticum chuanxiong. Its hydrochloride salt, Ligustrazine hydrochloride, has garnered significant scientific interest due to its wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound, presents quantitative data from key preclinical studies, details common experimental protocols, and visualizes the core signaling pathways involved. The primary mechanisms of action include the inhibition of pro-inflammatory signaling pathways such as Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), modulation of the NLRP3 inflammasome, and activation of the protective Nrf2/HO-1 pathway.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling cascades integral to the inflammatory response.
Inhibition of the TLR4/NF-κB Signaling Pathway
The Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response, often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes. Ligustrazine has been shown to inhibit the TLR4/NF-κB pathway, thereby reducing the production of inflammatory mediators.[3] Studies have demonstrated that Ligustrazine can repress the expression of TLR4.[4] This inhibition prevents the downstream activation of NF-κB, a key transcription factor that regulates the expression of various inflammatory cytokines.[5] By suppressing NF-κB activity, this compound effectively reduces inflammation and associated tissue damage.[1] This mechanism is central to its therapeutic potential in conditions like spinal cord injury-induced neuropathic pain and sepsis-induced cardiomyocyte inflammation.[6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. imrpress.com [imrpress.com]
- 3. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligustrazine disrupts lipopolysaccharide-activated NLRP3 inflammasome pathway associated with inhibition of Toll-like receptor 4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligustrazine attenuates inflammation and oxidative stress in a rat model of arthritis via the Sirt1/NF-κB and Nrf-2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ligustrazine on inflammation and oxidative stress in rat cardiomyocytes induced by lipopolysaccharide [cjter.com]
A Comprehensive Technical Guide to the In Vitro Antioxidant Effects of Ligustrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a primary bioactive alkaloid extracted from the traditional Chinese medicine Ligusticum chuanxiong Hort.[1][2]. Its hydrochloride salt, Ligustrazine hydrochloride (also referred to as TMPZ), is widely utilized for its significant pharmacological activities, including vasodilation, improvement of microcirculation, and potent anti-inflammatory and antioxidant properties[1][2][3]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and hepatic injury.[4]. This compound has demonstrated a remarkable capacity to mitigate oxidative stress by directly scavenging free radicals and by modulating endogenous antioxidant defense systems.[4][5]. This technical guide provides an in-depth overview of the in vitro antioxidant effects of this compound, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various established in vitro assays. These assays measure its ability to scavenge synthetic free radicals, inhibit lipid peroxidation, and enhance the activity of crucial antioxidant enzymes.
Radical Scavenging Activity
This compound exhibits direct free-radical scavenging capabilities, which have been evaluated primarily through DPPH and H₂O₂ assays.
Table 1: Direct Radical Scavenging Activity of this compound (LTH/TMPZ)
| Assay | Compound/Formulation | Scavenging Rate (%) | Source |
|---|---|---|---|
| DPPH | This compound (LTH) | 55.06 ± 2.73 | [6] |
| DPPH | TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG) | 65.57 ± 4.13 | [7][8] |
| H₂O₂ | This compound (LTH) | 4.13 ± 0.02 | [6] |
| H₂O₂ | TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG) | 73.06 ± 5.65 |[7][8] |
Inhibition of Lipid Peroxidation and Enhancement of Endogenous Antioxidants
Beyond direct scavenging, this compound protects cells from oxidative damage by inhibiting lipid peroxidation, a key process in cellular injury, and by bolstering the cellular antioxidant defense system. Malondialdehyde (MDA) is a primary marker of lipid peroxidation, while Superoxide (B77818) Dismutase (SOD) is a critical endogenous antioxidant enzyme.[1][9].
Table 2: Effects on Lipid Peroxidation and Endogenous Antioxidant Markers
| Assay/Marker | Model/System | Effect of this compound | Source |
|---|---|---|---|
| MDA Inhibition | Liver Homogenate | 35.44 ± 1.79% inhibition | [6] |
| MDA Inhibition | LDL Oxidation | 30.82 ± 0.93% inhibition | [6] |
| MDA Levels | High-Altitude Cerebral Edema Rat Model | Significantly reduced MDA levels | [5] |
| MDA Levels | Testicular Torsion Rat Model | Significantly decreased MDA levels | [4] |
| ROS Levels | Testicular Torsion Rat Model | Significantly decreased ROS levels | [4] |
| SOD Activity | High-Altitude Cerebral Edema Rat Model | Significantly increased SOD levels | [5] |
| SOD Activity | Testicular Torsion Rat Model | Significantly increased SOD activity | [4] |
| GPx & CAT Activity | Testicular Torsion Rat Model | Significantly increased GPx and CAT activity |[4] |
Core Molecular Mechanism: The Nrf2 Signaling Pathway
A pivotal mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11]. Within the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), and key proteins involved in glutathione (B108866) synthesis and iron metabolism, such as GPX4 and SLC7A11.[5][11]. This activation enhances the cell's capacity to counteract oxidative damage and prevent processes like ferroptosis.[5][11].
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard in vitro protocols used to assess the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[12][13].
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 8 mg in 100 mL for an 80 µg/mL solution)[14]. The solution should be freshly made and kept in the dark.
-
Sample Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., methanol or water).
-
Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution[14]. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes[14].
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader[12].
-
Calculation: The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[14].
Protocol:
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes[15]. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[15].
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm[15].
-
Reaction: Add a small volume of the this compound sample to the diluted ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature[15].
-
Measurement: Measure the absorbance at 734 nm[16].
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
Cellular Reactive Oxygen Species (ROS) Measurement
This assay quantifies intracellular ROS levels in cell cultures subjected to oxidative stress. Probes like CellROX or DCFH-DA are cell-permeable and non-fluorescent until they are oxidized by ROS, at which point they emit a measurable fluorescent signal.[17].
Protocol:
-
Cell Culture: Plate cells (e.g., SH-SY5Y, HUVECs) in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.
-
Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Oxidative Challenge: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) to the culture medium[1].
-
Probe Loading: Remove the treatment medium and load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) diluted in serum-free medium. Incubate under culture conditions.
-
Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
Analysis: The fluorescence intensity is directly proportional to the intracellular ROS level. Compare the intensity of treated groups to the stressed control group.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂•−) into molecular oxygen and hydrogen peroxide.[18]. A common method involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (like WST-1) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this reaction by scavenging the superoxide radicals, and the degree of inhibition is proportional to the SOD activity.[18].
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant for analysis.
-
Reaction Setup: In a 96-well plate, add the sample supernatant, WST-1 working solution, and the enzyme working solution (xanthine oxidase) according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at approximately 450 nm using a microplate reader[18].
-
Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. Inhibition Rate (%) = [(A_control - A_sample) / A_control] x 100
Malondialdehyde (MDA) Assay (TBARS Method)
This assay quantifies MDA, a major product of lipid peroxidation. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically or fluorometrically.[19][20].
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates. To prevent artificial lipid peroxidation during sample processing, an antioxidant like butylated hydroxytoluene (BHT) should be added[21].
-
Reaction: Add the sample to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid, TCA).
-
Incubation: Heat the mixture at high temperature (e.g., 95°C) for approximately 60 minutes to facilitate the formation of the MDA-TBA adduct[20].
-
Cooling & Centrifugation: Cool the samples on ice to stop the reaction, then centrifuge to precipitate any interfering substances.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the pink-colored adduct at ~532 nm or its fluorescence at Ex/Em ~530/550 nm[19].
-
Quantification: The MDA concentration is determined by comparing the absorbance to a standard curve prepared with an MDA standard.
Conclusion and Future Directions
The in vitro evidence robustly supports the significant antioxidant properties of this compound. Its multifaceted mechanism of action, encompassing both direct radical scavenging and the potentiation of endogenous antioxidant defenses via the Nrf2 signaling pathway, makes it a compelling candidate for further investigation in the development of therapies for oxidative stress-related pathologies. Future research should focus on elucidating the specific molecular interactions between Ligustrazine and the Keap1-Nrf2 system, exploring its efficacy in more complex in vitro models such as 3D cell cultures and organ-on-a-chip systems, and further optimizing drug delivery formulations to enhance its bioavailability and therapeutic potential.
References
- 1. Tetramethylpyrazine Protects Endothelial Injury and Antithrombosis via Antioxidant and Antiapoptosis in HUVECs and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protective effect of ligustrazine on oxidative stress and apoptosis following testicular torsion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome-Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 10. Nrf2 knockdown attenuates the ameliorative effects of ligustrazine on hepatic fibrosis by targeting hepatic stellate cell transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Ligustrazine Hydrochloride: A Technical Guide to Preclinical Evidence
Introduction
Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid compound derived from the traditional Chinese medicinal herb Ligusticum chuanxiong (Chuanxiong).[1] Historically used in the treatment of cardiovascular and cerebrovascular diseases, modern preclinical research has extensively investigated its neuroprotective properties.[2][3] This technical guide provides an in-depth summary of the preclinical evidence for the neuroprotective effects of Ligustrazine hydrochloride (LH), focusing on its efficacy in various models of neurological damage, its multifaceted mechanisms of action, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Efficacy of this compound in Preclinical Models
A significant body of preclinical evidence, including systematic reviews and meta-analyses, has demonstrated the neuroprotective efficacy of this compound. These studies quantify its effects on key indicators of neurological damage, inflammation, oxidative stress, and apoptosis.
Effects on Neurological Function and Infarct Size
This compound has been shown to significantly improve neurological outcomes and reduce the physical markers of brain injury in animal models of ischemic stroke.[4] A meta-analysis of 32 preclinical studies revealed a notable improvement in neurological function scores, a reduction in the percentage of cerebral infarction, and decreased brain water content in animals treated with ligustrazine compared to control groups.[4][5]
| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| Neurological Function Score | -1.84 | -2.14 to -1.55 | < 0.00001 | [4][5] |
| Cerebral Infarction Percentage | -2.97 | -3.58 to -2.36 | < 0.00001 | [4][5] |
| Brain Water Content | -2.37 | -3.63 to -1.12 | 0.0002 | [4][5] |
Table 1: Summary of this compound's Effects on Neurological Outcomes and Brain Injury Markers in Ischemic Stroke Models.
Modulation of Inflammatory and Oxidative Stress Pathways
A primary mechanism of this compound's neuroprotective action is its potent anti-inflammatory and antioxidant activity.[1][6] It significantly reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] Concurrently, it mitigates oxidative stress by decreasing levels of malondialdehyde (MDA), nitric oxide (NO), and nitric oxide synthase (NOS) while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[5][8]
| Parameter | Category | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| TNF-α | Inflammatory Cytokine | -7.53 | -11.34 to -3.72 | 0.0001 | [4][7] |
| IL-1β | Inflammatory Cytokine | -2.65 | -3.87 to -1.44 | < 0.0001 | [4][7] |
| IL-6 | Inflammatory Cytokine | -5.55 | -9.32 to -1.78 | 0.004 | [4][7] |
| SOD | Oxidative Stress | 4.60 | 2.10 to 7.10 | 0.0003 | [4][5] |
| NOS | Oxidative Stress | -1.52 | -2.98 to -0.06 | 0.04 | [4][5] |
| MDA | Oxidative Stress | -5.31 | -8.48 to -2.14 | 0.001 | [4][5] |
| NO | Oxidative Stress | -5.33 | -8.82 to -1.84 | 0.003 | [4][5] |
Table 2: Summary of this compound's Effects on Inflammatory and Oxidative Stress Markers.
Effects on Apoptosis and Blood-Brain Barrier (BBB) Integrity
This compound demonstrates significant anti-apoptotic effects and plays a crucial role in preserving the integrity of the blood-brain barrier (BBB).[7] It has been shown to inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[5] Furthermore, it enhances BBB integrity by upregulating the expression of tight junction proteins like Claudin-5.[4][5]
| Parameter | Category | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| Caspase-3 | Apoptosis Marker | -5.21 | -7.47 to -2.94 | < 0.00001 | [4][5] |
| Claudin-5 | BBB Integrity Marker | 7.38 | 3.95 to 10.82 | < 0.0001 | [4][5] |
Table 3: Summary of this compound's Effects on Apoptosis and Blood-Brain Barrier Integrity Markers.
Core Mechanisms and Signaling Pathways
The neuroprotective effects of this compound are not mediated by a single mechanism but rather through the modulation of multiple, interconnected signaling pathways. These include combating oxidative stress, reducing inflammation, inhibiting apoptosis, and preserving the blood-brain barrier.
Overview of Neuroprotective Mechanisms
This compound exerts a multi-target effect on the pathophysiology of cerebral ischemia. It simultaneously addresses excitotoxicity, calcium overload, oxidative stress, inflammation, and apoptosis, while also promoting the stability of the blood-brain barrier and enhancing synaptic plasticity.[7][8]
Caption: Multi-target neuroprotective mechanisms of this compound.
NRF2-Mediated Anti-Ferroptosis and Antioxidant Pathway
Recent studies have highlighted the role of this compound in preventing ferroptosis, a form of iron-dependent programmed cell death. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[6][9] LH promotes the translocation of NRF2 to the nucleus, which in turn upregulates the expression of antioxidant proteins and ferroptosis inhibitors like Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11).[6][10]
Caption: this compound activates the NRF2 anti-ferroptosis pathway.
PPARγ-Dependent Enhancement of Mitophagy
In the context of Alzheimer's disease models, a derivative of ligustrazine has been shown to act as a novel Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist.[2] Activation of PPARγ leads to the upregulation of PINK1 and Parkin, key proteins involved in mitophagy, the selective degradation of damaged mitochondria. This pathway helps clear dysfunctional mitochondria and reduce the accumulation of amyloid-beta (Aβ) peptides, thereby improving cognitive function.[2]
Caption: PPARγ-dependent enhancement of mitophagy by a ligustrazine derivative.
Preclinical Experimental Protocols and Workflows
The neuroprotective effects of this compound have been validated using a range of standardized in vivo and in vitro experimental models.
Common Experimental Models
-
In Vivo - Middle Cerebral Artery Occlusion (MCAO): This is the most common model for inducing focal cerebral ischemia in rodents (rats, mice). It involves the temporary or permanent occlusion of the middle cerebral artery, leading to an infarct in the striatum and overlying cortex. This compound is typically administered before, during, or after the ischemic event.[11][12]
-
In Vivo - High-Altitude Cerebral Edema (HACE) Model: Rats are placed in a low-pressure anoxic chamber that simulates a high-altitude environment to induce cerebral edema. This model is used to study neuroprotection under hypoxic conditions.[6][13]
-
In Vitro - Oxygen-Glucose Deprivation (OGD): Neuronal or endothelial cell cultures (e.g., b.End3 cells, PC12 cells) are subjected to a glucose-free medium in a hypoxic chamber to mimic ischemic conditions. This allows for the direct study of cellular and molecular mechanisms.[11][14]
General Experimental Workflow
The evaluation of this compound's neuroprotective effects typically follows a structured workflow, from model induction to functional and molecular analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Increasing brain glucose metabolism by ligustrazine piperazine ameliorates cognitive deficits through PPARγ-dependent enhancement of mitophagy in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligustrazine monomer against cerebral ischemia/ reperfusion injury - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 9. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligustrazine Alleviates Blood–Brain Barrier Damage by Downregulating Expression of miR‐297c‐5p - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligustrazine Nanoparticle Hitchhiking on Neutrophils for Enhanced Therapy of Cerebral Ischemia‐Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cardiovascular Protective Effects of Ligustrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ligustrazine hydrochloride, the hydrochloride salt of tetramethylpyrazine, is a potent bioactive compound isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort. (Umbelliferae).[1] Extensive preclinical studies have demonstrated its significant cardiovascular protective effects, positioning it as a promising candidate for the development of novel therapies for a range of cardiovascular diseases. This technical guide provides a comprehensive overview of the multifaceted mechanisms underlying the cardioprotective actions of this compound, with a focus on its anti-platelet, anti-inflammatory, anti-oxidative stress, and anti-apoptotic properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and drug development in this area.
Anti-Platelet Aggregation Effects
This compound has been shown to be a potent inhibitor of platelet activation and aggregation, key events in the pathogenesis of thrombotic diseases.[2] Its mechanisms of action in this context are multifaceted, involving the modulation of intracellular signaling cascades and calcium homeostasis.
Quantitative Data on Anti-Platelet Effects
| Parameter | Agonist | Model | Ligustrazine HCl Concentration | Effect | Reference |
| Platelet Aggregation Rate | ADP | In vitro (Rat Platelet-Rich Plasma) | 0.5, 1, 2 mM | Dose-dependent inhibition | [3] |
| Thromboxane A2 (TXA2) Secretion | ADP | In vitro & Ex vivo (Rat Platelets) | Not specified | Significantly inhibited | [2] |
| Intracellular Ca2+ Mobilization | ADP | In vitro (Rat Platelets) | Not specified | Significantly inhibited | [2][3] |
| Akt Phosphorylation | ADP | In vitro & Ex vivo (Rat Platelets) | Not specified | Markedly suppressed | [2] |
| STIM1 and Orai1 Expression | ADP | In vitro (Rat Platelets) | Not specified | Inhibited at mRNA and protein levels | [3] |
| SGK1 Protein Expression | ADP | In vitro (Rat Platelets) | Not specified | Suppressed | [3] |
Signaling Pathway: Inhibition of Platelet Activation
This compound inhibits platelet activation by suppressing the Akt signaling pathway and modulating intracellular calcium levels through the downregulation of calcium sensors STIM1 and Orai1.[2][3]
Caption: Ligustrazine HCl inhibits platelet activation via Akt and Ca2+ pathways.
Protection Against Myocardial Ischemia-Reperfusion (I/R) Injury
This compound confers significant protection against myocardial I/R injury, a critical concern in the context of myocardial infarction and revascularization procedures.[4][5] Its protective effects are attributed to its ability to attenuate apoptosis, reduce oxidative stress, and mitigate the inflammatory response.
Quantitative Data on Cardioprotective Effects in I/R Injury
| Parameter | Model | Ligustrazine HCl Treatment | Effect | Reference |
| Myocardial Infarct Size | Rat I/R Model (35 min ischemia/120 min reperfusion) | Pretreated | Markedly decreased | [6] |
| Apoptotic Index | Rat I/R Model | Pretreated | Decreased | [6] |
| Caspase-3 Activity | Rat I/R Model | Pretreated | Reduced | [6] |
| Nitric Oxide (NO) Production | Rat I/R Model | Pretreated | Markedly increased | [6] |
| Phosphorylated Akt (Ser473) | Rat I/R Model | Pretreated | 1.61 ± 0.18 vs 0.79 ± 0.10 (IR control) | [6] |
| Phosphorylated eNOS (Ser1177) | Rat I/R Model | Pretreated | 1.87 ± 0.33 vs 0.94 ± 0.22 (IR control) | [6] |
| Superoxide Dismutase (SOD) Activity | Patients undergoing cardiopulmonary bypass | Intravenous drip | Significantly increased | [7] |
| Malondialdehyde (MDA) Level | Patients undergoing cardiopulmonary bypass | Intravenous drip | Significantly decreased | [7] |
Signaling Pathway: PI3K/Akt/eNOS in Cardioprotection
A key mechanism underlying the cardioprotective effects of this compound in I/R injury is the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[6]
Caption: Ligustrazine HCl activates the PI3K/Akt/eNOS pathway for cardioprotection.
Anti-Inflammatory and Anti-Oxidative Stress Effects
Chronic inflammation and oxidative stress are central to the pathophysiology of various cardiovascular diseases, including atherosclerosis and sepsis-induced myocardial injury.[1][8] this compound exhibits potent anti-inflammatory and anti-oxidative properties.
Quantitative Data on Anti-Inflammatory and Anti-Oxidative Stress Effects
| Parameter | Model | Ligustrazine HCl Concentration | Effect | Reference |
| LDH and ROS Release | LPS-induced Rat Cardiomyocytes | 40, 80, 160 µmol/L | Effectively inhibited | [8] |
| IL-1β, TNF-α, IL-6 Expression | LPS-induced Rat Cardiomyocytes | 40, 80, 160 µmol/L | Downregulated | [8] |
| TLR4 and MyD88 Gene Expression | LPS-induced Rat Cardiomyocytes | 40, 80, 160 µmol/L | Suppressed | [8] |
| Total Cholesterol | Atherosclerosis Rat Model | 20, 80 mg/kg | Decreased by 65.2% and 76.7% | [1] |
| Triglyceride | Atherosclerosis Rat Model | 20, 80 mg/kg | Decreased by 53.2% and 77.9% | [1] |
| Low-Density Lipoprotein (LDL) | Atherosclerosis Rat Model | 20, 80 mg/kg | Decreased by 71.2% and 79.0% | [1] |
| Total Antioxidant Capacity & SOD1 Activity | Atherosclerosis Rat Model | 20, 80 mg/kg | Restored | [1] |
| Malondialdehyde (MDA) Generation | Atherosclerosis Rat Model | 20, 80 mg/kg | Decreased | [1] |
Signaling Pathway: Inhibition of TLR4/MyD88 Inflammatory Cascade
This compound can mitigate inflammation by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[8]
Caption: Ligustrazine HCl inhibits the TLR4/MyD88 inflammatory pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the investigation of this compound's cardiovascular protective effects.
Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury
-
Animal Species: Male Sprague-Dawley rats are commonly used.[6]
-
Anesthesia: Anesthesia is induced, and the animal is ventilated.[9]
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.[9][10]
-
Ischemia and Reperfusion: The ligation is maintained for a defined period (e.g., 30-45 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion for a specified duration (e.g., 2 hours).[9][11]
-
Assessment of Injury: Myocardial infarct size is typically assessed using triphenyltetrazolium (B181601) chloride (TTC) staining.[11] Biochemical markers of cardiac injury (e.g., troponins, creatine (B1669601) kinase-MB) can be measured in serum. Apoptosis is evaluated using techniques like TUNEL staining.[1]
Cell Culture Model of Cardiomyocyte Injury
-
Cell Line: The H9c2 rat cardiomyocyte cell line is a widely used in vitro model.[7][8]
-
Induction of Injury:
-
Doxorubicin-induced cardiotoxicity: H9c2 cells are treated with doxorubicin (B1662922) (e.g., 1 µM for 24 hours) to induce apoptosis and cellular damage.[12][13]
-
Lipopolysaccharide (LPS)-induced inflammation: H9c2 cells are stimulated with LPS (e.g., 1 µg/mL) to mimic septic cardiomyocyte inflammation.[8][14]
-
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to the addition of the injury-inducing agent.[8]
-
Assessment of Viability and Injury: Cell viability is assessed using assays like MTT. Apoptosis is measured by TUNEL staining or by analyzing the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).[15][16] Inflammatory markers and oxidative stress are also quantified.[8]
Western Blotting
-
Protein Extraction: Total protein is extracted from heart tissue or cultured cardiomyocytes.
-
Protein Quantification: Protein concentration is determined using a method such as the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, eNOS, p-eNOS, Bcl-2, Bax, Caspase-3).[17][18]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from tissues or cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing cDNA, specific primers for the target genes (e.g., TLR4, MyD88, TNF-α, IL-6), and a fluorescent dye (e.g., SYBR Green).[19][20]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Measurement of Oxidative Stress Markers
-
Superoxide Dismutase (SOD) Activity: SOD activity in serum or tissue homogenates is measured using commercially available kits, often based on the inhibition of a colorimetric reaction.[21][22]
-
Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, is quantified in serum or tissue homogenates using kits that typically involve the reaction of MDA with thiobarbituric acid (TBA) to produce a colored product.[21][23]
Conclusion and Future Directions
This compound demonstrates a robust and multifaceted cardioprotective profile, targeting key pathological processes in cardiovascular disease, including platelet aggregation, inflammation, oxidative stress, and apoptosis. The elucidation of its mechanisms of action, particularly its modulation of the PI3K/Akt/eNOS and TLR4/MyD88 signaling pathways, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on well-designed clinical trials to translate these promising preclinical findings into effective treatments for patients with cardiovascular disorders. Furthermore, the development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.
References
- 1. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement and Manipulation of Intracellular Ca2+ in Single Platelets and Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of Intracellular Calcium [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel, rapid method to quantify intraplatelet calcium dynamics by ratiometric flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurements of intracellular calcium [bio-protocol.org]
- 7. Frontiers | Untargeted Metabolomics Studies of H9c2 Cardiac Cells Submitted to Oxidative Stress, β-Adrenergic Stimulation and Doxorubicin Treatment: Investigation of Cardiac Biomarkers [frontiersin.org]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Rodent Model of Myocardial Ischemia and Reperfusion Injury [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Cardiac Protective Effect of Kirenol against Doxorubicin-Induced Cardiac Hypertrophy in H9c2 Cells through Nrf2 Signaling via PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H2 Protects Against Lipopolysaccharide-Induced Cardiac Dysfunction via Blocking TLR4-Mediated Cytokines Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overexpression of Programmed Cell Death 1 Prevents Doxorubicin-Induced Apoptosis Through Autophagy Induction in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salvianolic Acid A Protects H9C2 Cardiomyocytes from Doxorubicin-Induced Damage by Inhibiting NFKB1 Expression Thereby Downregulating Long-Noncoding RNA (lncRNA) Plasmacytoma Variant Translocation 1 (PVT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. jcmrp.journals.ekb.eg [jcmrp.journals.ekb.eg]
- 23. scribd.com [scribd.com]
A Technical Guide to the Discovery and Synthesis of Ligustrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligustrazine, or tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort.[1][2]. Renowned for its therapeutic potential in cardiovascular and cerebrovascular diseases, Ligustrazine's clinical application is often hampered by its rapid metabolism and short biological half-life[3]. This has spurred extensive research into the development of novel Ligustrazine derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of these derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to support ongoing research and development in this field.
Introduction: The Rationale for Ligustrazine Derivatives
Ligustrazine is a cornerstone compound in traditional medicine for treating conditions related to blood circulation[4]. Its pharmacological activities are diverse, including neuroprotective, anti-platelet, anti-inflammatory, and anti-tumor effects[1][3]. However, the pharmacokinetic limitations of the parent compound, such as rapid in-vivo metabolism, necessitate structural modifications to improve its stability, efficacy, and target specificity[3].
The primary strategy in developing Ligustrazine derivatives is the principle of molecular hybridization or structural combination. This involves covalently linking the Ligustrazine scaffold to other known pharmacophores or bioactive molecules[5][6]. The goal is to create synergistic compounds that not only retain the therapeutic benefits of Ligustrazine but also possess improved drug-like properties and potentially novel mechanisms of action[3][7]. Common modifications include the synthesis of amides, esters, ethers, and the incorporation of moieties like phenolic acids, heterocycles, and chalcones[8][9][10].
The following diagram illustrates the general workflow for the discovery and development of novel Ligustrazine derivatives.
Synthesis of Ligustrazine Derivatives
A common synthetic approach begins with the functionalization of one of the methyl groups on the tetramethylpyrazine ring, typically through oxidation or halogenation, to create a reactive handle. This allows for the subsequent attachment of various molecular fragments via ester, amide, or ether linkages.
The diagram below outlines a representative synthesis of Ligustrazinyl amide derivatives, a frequently explored class of compounds.
Pharmacological Activities and Quantitative Data
Ligustrazine derivatives have demonstrated a wide spectrum of biological activities, often with significantly improved potency compared to the parent compound.
Neuroprotective Effects
Derivatives combining Ligustrazine with phenolic structures have shown potent neuroprotective activities. These compounds are often evaluated for their ability to protect neuronal cells from oxidative stress-induced damage.
| Compound ID | Linkage | Assay | EC50 | Reference |
| 2c | Ether | Protection against CoCl₂-induced neurotoxicity in PC12 cells | 1.07 µM | [8][11] |
| L10 | Amide | Protection against CoCl₂-induced neurotoxicity in PC12 cells | 25 µM | [12][13] |
| Ligustrazine (TMP) | - | Protection against CoCl₂-induced neurotoxicity in PC12 cells | 64.46 µM | [11] |
Anti-Tumor Activity
By linking Ligustrazine to various heterocyclic moieties, researchers have developed derivatives with significant anti-proliferative effects against several human cancer cell lines.
| Compound ID | Target Cell Line | IC50 | Reference |
| 12-9 | MDA-MB-231 (Breast Cancer) | 0.84 ± 0.02 µM | [5][9] |
| MCF-7 (Breast Cancer) | 1.35 ± 0.05 µM | [9] | |
| 4T1 (Mouse Breast Cancer) | 2.11 ± 0.08 µM | [9] | |
| Compound 5 | HCT-8, Bel-7402, BGC-823, A-549, A2780 | Potent Activity | [6][14] |
Cardiovascular Effects
Derivatives have been designed to protect vascular endothelial cells and inhibit platelet aggregation, key strategies in treating cardiovascular diseases.
| Compound Class | Compound ID | Assay | EC50 / IC50 | Reference |
| Acylguanidines | 8f | Protection of ECV-304 cells | EC50 = 0.059 mM | [15] |
| 8b | Protection of ECV-304 cells | EC50 = 0.097 mM | [15] | |
| Amides | 8i | Protection of HUVECs from H₂O₂ damage | EC50 = 0.037 mM | [16] |
| 8u | Protection of HUVECs from H₂O₂ damage | EC50 = 0.055 mM | [16] | |
| Cinnamic Acids | F'4 | Inhibition of platelet aggregation | IC50 = 9.6 µM | [17] |
| F'2 | Inhibition of platelet aggregation | IC50 = 24.4 µM | [17] |
Anti-Inflammatory Activity
Chalcone-based Ligustrazine derivatives have been synthesized and shown to be potent inhibitors of key inflammatory enzymes.
| Compound ID | Target Enzyme | IC50 | Reference |
| 5d (Oxime) | COX-1 | 0.027 ± 0.004 µM | [10] |
| COX-2 | 0.150 ± 0.027 µM | [10] |
Key Signaling Pathways
The enhanced efficacy of Ligustrazine derivatives is often linked to their modulation of specific intracellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a frequently implicated mechanism, playing a crucial role in cell survival, proliferation, and apoptosis.
Activation of the PI3K/Akt pathway by certain Ligustrazine derivatives has been shown to mediate their neuroprotective and cardioprotective effects[18][19].
Key Experimental Protocols
General Protocol for Synthesis of Ligustrazinyl Amide Derivatives
This protocol provides a general method for coupling a carboxyl-functionalized Ligustrazine intermediate with a phenolic acid or other amine-containing moiety.
-
Dissolution: Dissolve the carboxyl-functionalized Ligustrazine (1.0 eq.), the selected amine/phenol (1.1 eq.), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq.), and 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous Dichloromethane (CH₂Cl₂)[5].
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Extraction and Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure amide derivative.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS)[5].
Protocol for Evaluating Neuroprotective Effects (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells (e.g., PC12 cells) from chemically-induced injury (e.g., by CoCl₂).
-
Cell Culture: Culture PC12 cells in appropriate media and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Seeding: Seed the differentiated PC12 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test Ligustrazine derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Induction of Injury: Add the toxic agent (e.g., CoCl₂ to a final concentration of 600 µM) to all wells except the control group to induce neurotoxicity[11][12]. Incubate for 24 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC50 value, which is the concentration of the compound that provides 50% protection against the induced injury.
Conclusion and Future Directions
The structural modification of Ligustrazine has proven to be a highly effective strategy for generating novel therapeutic candidates with superior pharmacological and pharmacokinetic profiles. Derivatives with amide, ether, and other linkages have demonstrated enhanced potency in neuroprotection, anti-cancer, and cardiovascular applications[8][9][15]. The continued exploration of new molecular hybrids, guided by structure-activity relationship studies and computational modeling, holds significant promise. Future research should focus on optimizing lead compounds for in vivo efficacy and safety, elucidating detailed mechanisms of action, and advancing the most promising candidates toward clinical development.
References
- 1. researchtrend.net [researchtrend.net]
- 2. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the structural modification and pharmacological activities of ligustrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Effects of Ligustrazine in Combination with Other Drugs in Cardiovascular Diseases [sciltp.com]
- 5. Frontiers | Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents [frontiersin.org]
- 6. Synthesis and Biological Evaluation of New Ligustrazine Derivatives as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Discovery of Ligustrazine-Heterocycle Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligustrazinyl amides: a novel class of ligustrazine-phenolic acid derivatives with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligustrazinyl amides: a novel class of ligustrazine-phenolic acid derivatives with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Ligustrazine derivatives. Part 8: design, synthesis, and preliminary biological evaluation of novel Ligustrazinyl amides as cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Ligustrazine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It is widely used in the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] A thorough understanding of its pharmacokinetics and metabolism is crucial for its clinical application and the development of new drug delivery systems. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of ligustrazine in various animal models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Pharmacokinetics of Ligustrazine
The pharmacokinetic profile of ligustrazine has been investigated in several animal models, primarily in rats. These studies reveal that ligustrazine is rapidly absorbed and distributed, but also quickly eliminated, which has led to research into various formulations to improve its bioavailability and prolong its therapeutic effect.[4][5]
Data Presentation: Pharmacokinetic Parameters of Ligustrazine in Rats
The following tables summarize the key pharmacokinetic parameters of ligustrazine observed in rats under different administration routes and formulations.
Table 1: Pharmacokinetics of Ligustrazine in Rats after a Single Intravenous (IV) Administration
| Dose | C₀ (μg/mL) | AUC₀₋t (μg·h/mL) | t₁/₂ (min) | Animal Model | Reference |
| 9.0 mg/kg | Increased vs. ligustrazine alone | Increased vs. ligustrazine alone | ~35 | Sprague Dawley Rats | [6] |
C₀: Initial plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂: Elimination half-life.
Table 2: Pharmacokinetics of a Ligustrazine Derivative (Chf197) in Rats after Intravenous (IV) and Intraperitoneal (IP) Injection
| Administration Route | Dose | Cₘₐₓ (mg/L) | Tₘₐₓ (h) | t₁/₂ (h) | AUC (h·L⁻¹) | Vd (L/kg) | CL (L/h/kg) | Animal Model | Reference |
| Intravenous | 20 mg/kg | 1.44 ± 0.4 | 0.08 | 3.03 ± 1.67 | 3.85 ± 3.88 | 31.66 ± 11.79 | 9.29 ± 4.92 | Sprague-Dawley Rats | [2] |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; CL: Clearance.
Table 3: Pharmacokinetics of Ligustrazine in Rats after Oral/Intragastric (IG) Administration
| Formulation | Dose | Cₘₐₓ (μg/mL) | AUC (μg·h/mL) | Bioavailability (%) | Animal Model | Reference |
| Ligustrazine Phosphate (B84403) | 10 mg/kg | - | - | 50.39 | Sprague-Dawley Rats | [7] |
| Tetramethylpyrazine Hydrochloride | 10 mg/kg | - | - | 16.88 | Rats | [8] |
Cₘₐₓ: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 4: Pharmacokinetics of Ligustrazine in Rats after Other Administration Routes
| Administration Route | Formulation | Dose | Cₘₐₓ (μg/mL) | Tₘₐₓ (min) | AUC (μg·h/mL) | Bioavailability (%) | Animal Model | Reference |
| Transdermal | Ligustrazine Ethosome Patch | - | - | - | Highest among tested formulations | Increased | Sprague Dawley Rats | [4] |
| Intranasal | Tetramethylpyrazine Phosphate | 10 mg/kg | - | 5 | - | 86.33 | Sprague-Dawley Rats | [7] |
| Intraocular | Tetramethylpyrazine Hydrochloride | 10 mg/kg | - | 5 | - | 63.22 | Rats | [8] |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Distribution
Following administration, ligustrazine is rapidly and widely distributed in various tissues.[9] Studies in rats have shown that it can be detected in the kidneys, liver, fat, heart, spleen, muscle, and lungs.[9] Notably, ligustrazine can penetrate the blood-brain barrier.[5][9] Liposomal formulations have been shown to enhance brain and heart tissue distribution.[5] After intravenous injection, ligustrazine is readily distributed to highly perfused organs but is also eliminated from these organs relatively quickly, typically within 90 minutes.[6]
Metabolism of Ligustrazine
Ligustrazine undergoes extensive metabolism in the body, which is a key factor in its rapid clearance.[2] The metabolism primarily involves Phase I oxidation followed by Phase II conjugation reactions.[10]
Metabolic Pathways
The primary metabolic pathway of ligustrazine involves the oxidation of one of its four methyl groups to a hydroxymethyl group, forming the main active metabolite, 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP).[9][10] This metabolite can then undergo further conjugation.
The metabolism of ligustrazine involves multiple enzymes:
-
Phase I Metabolism (Oxidation): The oxidation of ligustrazine to HTMP is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[10][11][12][13][14][15] The major CYP isoforms involved are CYP1A2, CYP2C9, and CYP3A4, with their respective contributions estimated to be 19.32%, 27.79%, and 52.90%.[10]
-
Phase II Metabolism (Glucuronidation): The primary metabolite, HTMP, can undergo glucuronide conjugation.[10][16][17][18] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The predominant UGT isoforms responsible for HTMP glucuronidation are UGT1A1, UGT1A4, and UGT1A6.[10] While less common for ligustrazine itself, sulfation is another important Phase II conjugation pathway for many xenobiotics.[19][20][21]
Metabolic pathway of Ligustrazine.
Experimental Protocols
The following section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of ligustrazine in animal models, as synthesized from the available literature.
General Experimental Workflow for a Pharmacokinetic Study
Typical experimental workflow for a pharmacokinetic study.
Detailed Methodologies
-
Animal Models: The most commonly used animal model for ligustrazine pharmacokinetic studies is the Sprague-Dawley rat.[4][22] Other models mentioned include mice and rabbits.[3][23][24][25][26]
-
Drug Administration and Dosing:
-
Routes of Administration: Intravenous (IV), intragastric (IG) or oral, transdermal, and intranasal routes have been investigated.[4][6][7][8]
-
Dosage: Doses have ranged from 9.0 mg/kg to 50 mg/kg depending on the study and administration route.[5][6] For instance, in some rat studies, a dose of 15 mg/kg or 30 mg/kg has been used.[1][22]
-
-
Sample Collection:
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the quantification of ligustrazine in biological samples.[4][6][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is also used for the determination of ligustrazine and its metabolites, offering high sensitivity and specificity.[5][10]
-
-
Pharmacokinetic Analysis:
-
Metabolism Studies:
-
In vitro studies using human and rat liver microsomes are conducted to investigate metabolic stability and identify the enzymes involved.[1][10]
-
Recombinant human cytochrome P450 enzymes (CYP) and UDP-glucuronosyltransferases (UGT) are used to pinpoint the specific isoforms responsible for metabolism.[10]
-
Conclusion
The pharmacokinetics of ligustrazine in animal models are characterized by rapid absorption, wide distribution, and fast elimination primarily through metabolism. The major metabolic pathway involves oxidation by CYP enzymes to form HTMP, which is then conjugated with glucuronic acid by UGT enzymes. The low oral bioavailability and short half-life of ligustrazine have prompted the development of alternative delivery systems, such as transdermal patches and intranasal formulations, which have shown promise in improving its pharmacokinetic profile. This comprehensive understanding of the ADME of ligustrazine is essential for optimizing its therapeutic use and for the continued development of novel drug delivery strategies.
References
- 1. Pharmacokinetic study on the effect of ligustrazine-tangeretin co-administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of Chf197, a ligustrazine derivative, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing brain glucose metabolism by ligustrazine piperazine ameliorates cognitive deficits through PPARγ-dependent enhancement of mitophagy in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ligustrazine ethosome patch in rats and anti-myocardial ischemia and anti-ischemic reperfusion injury effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.aascit.org [article.aascit.org]
- 6. Pharmacokinetic behaviors of ligustrazine after single- and multiple-dose intravenous Shenxiong glucose injection in rats by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of tetramethylpyrazine phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Investigation of metabolic kinetics and reaction phenotyping of ligustrazin by using liver microsomes and recombinant human enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Glucuronidation - Wikipedia [en.wikipedia.org]
- 17. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Effect of different compatibility of tetramethylpyrazine on its pharmacokinetics in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ligustrazine Inhibits Lung Phosphodiesterase Activity in a Rat Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages [frontiersin.org]
- 26. [Studies on the metabolites of tetramethylpyrazine in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Half-Life of Tetramethylpyrazine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in-vivo half-life studies of tetramethylpyrazine (TMP), a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii (Chuan Xiong). TMP has garnered significant interest for its therapeutic potential in a variety of conditions, particularly cardiovascular and cerebrovascular diseases. A thorough understanding of its pharmacokinetic profile, especially its in-vivo half-life, is critical for the development of effective therapeutic strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to facilitate further research and drug development.
Data Presentation: In-Vivo Half-Life of Tetramethylpyrazine
The in-vivo half-life of tetramethylpyrazine exhibits considerable variability depending on the animal model, administration route, and the biological matrix being analyzed. The following table summarizes quantitative half-life data from various preclinical studies.
| Animal Model | Administration Route | Dose | Biological Matrix | Half-Life (t½) | Analytical Method |
| Rat (Sprague-Dawley) | Intravenous (IV) | 10 mg/kg | Blood | 82.1 minutes | HPLC-UV |
| Rat (Sprague-Dawley) | Intravenous (IV) | 10 mg/kg | Brain | 184.6 minutes | HPLC-UV |
| Rat | Intravenous (IV) | Not Specified | Blood | ~35 minutes | Not Specified |
| Rat | Intragastric (oral) | Not Specified | Plasma | 20.16 minutes | HPLC |
| Rat | Intravenous (IV) | Not Specified | Plasma | 24.75 minutes | HPLC |
| Rat | Intraocular | Not Specified | Plasma | 31.20 minutes | HPLC |
| Human | Oral | 174.5 mg | Serum | 2.89 hours (elimination) | HPLC-UV |
Experimental Protocols
The determination of tetramethylpyrazine's in-vivo half-life relies on precise and validated experimental protocols. The following sections detail the common methodologies employed in pharmacokinetic studies of TMP.
Animal Models and Drug Administration
-
Animal Model: Sprague-Dawley rats are frequently used for in-vivo pharmacokinetic studies of TMP.[1]
-
Drug Formulation: Tetramethylpyrazine or its phosphate (B84403) salt (TMPP) is typically dissolved in a sterile vehicle such as saline for administration.
-
Routes of Administration:
-
Intravenous (IV): A single bolus injection is administered, often through the jugular or femoral vein, to study the disposition and elimination kinetics.[1]
-
Oral (Intragastric): A solution of TMP is administered via gavage to assess oral absorption and bioavailability.
-
Intranasal: Administration into the nasal cavity is explored as an alternative route to potentially enhance bioavailability and brain targeting.
-
Transdermal: Patches have been developed to provide sustained release and prolonged plasma levels of TMP.
-
In-Vivo Sampling: Microdialysis
Microdialysis is a minimally invasive technique used for continuous sampling of unbound drug concentrations in the extracellular fluid of various tissues, including the brain and blood.
-
Probe Implantation:
-
Perfusion: The probe is perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a low, constant flow rate.
-
Sample Collection: The dialysate, containing TMP that has diffused across the semipermeable membrane of the probe, is collected at predetermined time intervals using a microfraction collector.[1]
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet (UV) detection is a robust and widely used method for quantifying TMP concentrations in biological samples.
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated from plasma or serum samples by adding a solvent like acetonitrile. The supernatant is then collected for analysis.
-
Dialysates: Microdialysis samples can often be directly injected into the HPLC system.[1]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) is used as the mobile phase. A typical mobile phase composition is methanol-water (58:42, v/v).
-
Flow Rate: A constant flow rate, for instance, 1.0 mL/min, is maintained.
-
Detection: The UV detector is set at a wavelength of 280 nm to detect and quantify TMP.
-
Advanced Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the quantification of TMP, particularly at low concentrations.
-
Sample Preparation: Similar to HPLC, protein precipitation is a common sample preparation step.
-
Chromatography: A C18 column is typically used with a gradient elution of a mobile phase consisting of methanol, water, and a modifier like acetic acid.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent TMP molecule and a specific fragment ion, enhancing the accuracy of the measurement.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Tetramethylpyrazine
Tetramethylpyrazine has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: TMP modulates multiple signaling pathways to exert its therapeutic effects.
Experimental Workflow for In-Vivo Half-Life Determination
The following diagram illustrates a typical experimental workflow for determining the in-vivo half-life of tetramethylpyrazine in a rat model.
Caption: A stepwise workflow for determining the in-vivo half-life of TMP.
This technical guide provides a foundational understanding of the initial in-vivo half-life studies of tetramethylpyrazine. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the design and execution of future studies to further elucidate the therapeutic potential of this promising compound.
References
Ligustrazine Hydrochloride: A Deep Dive into its Protective Mechanisms Against Apoptosis and Mitochondrial Dysfunction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ligustrazine hydrochloride, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichii Franchat (Chuanxiong). Initially recognized for its cardiovascular benefits, a growing body of evidence has highlighted its potent cytoprotective effects, specifically in the prevention of apoptosis and the preservation of mitochondrial integrity. This technical guide provides an in-depth overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its role in modulating key signaling pathways involved in programmed cell death and mitochondrial homeostasis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Action
This compound exerts its anti-apoptotic and mitochondria-protective effects through a multi-pronged approach, targeting several key cellular pathways. The primary mechanisms involve the regulation of the intrinsic mitochondrial apoptosis pathway, modulation of reactive oxygen species (ROS) production, and the activation of pro-survival signaling cascades.
Modulation of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical regulator of cell death. This compound has been shown to intervene at several key junctures within this pathway.
-
Regulation of Bcl-2 Family Proteins: A pivotal control point in mitochondrial-mediated apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. Ligustrazine has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is crucial for maintaining the integrity of the outer mitochondrial membrane.[1][2] An increased Bax/Bcl-2 ratio typically leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade.
-
Inhibition of Cytochrome c Release: By stabilizing the mitochondrial outer membrane, this compound prevents the release of cytochrome c from the intermembrane space into the cytosol. The release of cytochrome c is a key initiating event in the intrinsic apoptotic pathway, as it triggers the formation of the apoptosome.
-
Suppression of Caspase Activation: The apoptosome, a complex formed from cytochrome c, Apaf-1, and procaspase-9, leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[3] this compound has been demonstrated to inhibit the activation of both caspase-9 and caspase-3, thereby halting the progression of the apoptotic cascade.[4][5]
Preservation of Mitochondrial Function
Mitochondria are not only central to apoptosis but are also the primary site of cellular energy production. Mitochondrial dysfunction is a common feature of many pathological conditions and is characterized by a loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and impaired ATP synthesis.
-
Maintenance of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production. A collapse in ΔΨm is an early event in apoptosis. This compound has been shown to preserve ΔΨm in cells subjected to various stressors, indicating its ability to maintain mitochondrial integrity and function.
-
Attenuation of Oxidative Stress: While some studies suggest that tetramethylpyrazine can induce ROS production in cancer cells to trigger apoptosis[4][6], in other contexts, such as neuroprotection and cardioprotection, it has been shown to mitigate oxidative stress. It can reduce the generation of intracellular ROS and enhance the activity of antioxidant enzymes.[7] This dual role suggests that the effect of ligustrazine on ROS may be cell-type and context-dependent.
Key Signaling Pathways
The protective effects of this compound are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutic strategies.
p53-Dependent Mitochondrial Pathway
In certain cancer cell lines, ligustrazine has been shown to induce apoptosis through a p53-dependent mitochondrial pathway.[5][8] In this mechanism, ligustrazine treatment leads to the upregulation of the tumor suppressor protein p53.[5][8] Activated p53 can then transcriptionally activate the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[5][8]
Caption: p53-Dependent Mitochondrial Apoptotic Pathway.
ROS/AMPK Signaling Pathway
In gastric cancer cells, ligustrazine has been reported to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK).[4] Activated AMPK then promotes the translocation of Bax to the mitochondria, leading to mitochondrial dysfunction and apoptosis.[4] This pathway highlights a pro-apoptotic role of ligustrazine-induced ROS in a cancer context.
Caption: ROS/AMPK-Mediated Apoptotic Pathway.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of this compound on markers of apoptosis and mitochondrial dysfunction.
Table 1: Effect of this compound on Apoptosis
| Cell Type | Ligustrazine Concentration | Treatment Duration | Assay | Key Findings | Reference |
| SW480 & CT26 (Colorectal Cancer) | 10, 20, 30 µM | 24 h | Flow Cytometry (Annexin V/7-AAD) | Dose-dependent increase in apoptotic cells. | [4][6] |
| A549 (Lung Cancer) | 0, 1, 2, 4, 8, 16 mg/mL | 24 h | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptotic cells. | [9][10] |
| RAW264.7 (Macrophages) | 5, 10 µg/ml | 24 h (with LPS) | Flow Cytometry (Annexin V/PI) | Decreased LPS-induced apoptosis. | [5] |
| PC12 (Neuronal-like) | Not specified | 0.5, 1, 3, 6, 12, 24 h (OGD) | Flow Cytometry, AO/EB Staining | Reduced OGD-induced apoptosis. | [2] |
Table 2: Effect of this compound on Mitochondrial Parameters
| Cell Type | Ligustrazine Concentration | Treatment Duration | Assay | Key Findings | Reference |
| SW480 & CT26 (Colorectal Cancer) | 10, 20, 30 µM | 24 h | Western Blot (Bax/Bcl-2) | Increased Bax/Bcl-2 ratio. | [4][6] |
| PC12 (Neuronal-like) | Not specified | Not specified (OGD) | Western Blot (Bax/Bcl-2) | Decreased Bax/Bcl-2 ratio. | [2] |
| H9c2 (Cardiomyocytes) | Not specified | Not specified | Not specified | Inhibited mitochondrial apoptosis. | Not specified |
| SGC7901 (Gastric Cancer) | 8 mM | 24 h | Flow Cytometry (Mitochondrial Membrane Potential) | Collapse of mitochondrial membrane potential. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on apoptosis and mitochondrial function.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Plate cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for the desired duration (e.g., 24 hours).[4][6]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD.[4][6]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9][10]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Caption: Workflow for Apoptosis Detection via Flow Cytometry.
Western Blot Analysis for Bcl-2 Family Proteins and Caspases
This technique is used to quantify the expression levels of specific proteins involved in apoptosis.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.[4][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4][6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
JC-1 and TMRE are common fluorescent dyes used to measure ΔΨm.
-
Using JC-1:
-
Cell Preparation: Seed cells in a 96-well plate or on coverslips.
-
Treatment: Treat cells with this compound as required. Include a positive control treated with a mitochondrial uncoupler like CCCP or FCCP.
-
Staining: Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[11][12]
-
Analysis: Measure the fluorescence intensity at two different wavelengths. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).[11][13] The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
-
-
Using TMRE:
-
Cell Preparation and Treatment: Similar to the JC-1 protocol.
-
Staining: Incubate cells with TMRE (tetramethylrhodamine, ethyl ester) dye (typically 20-500 nM) for 15-30 minutes at 37°C.[8]
-
Analysis: TMRE is a cell-permeable, positively charged dye that accumulates in active mitochondria with intact membrane potential, emitting a red-orange fluorescence (Ex/Em = ~549/575 nm).[8] A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of the executioner caspase-3.
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[14][15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[15]
-
Measurement:
-
Colorimetric: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Fluorometric: Measure the fluorescence with an excitation at ~380 nm and emission at ~440 nm. The amount of AMC released is proportional to the caspase-3 activity.[14]
-
Conclusion
This compound is a promising natural compound with significant potential for therapeutic applications in diseases characterized by excessive apoptosis and mitochondrial dysfunction. Its ability to modulate the intrinsic apoptotic pathway, preserve mitochondrial integrity, and influence key signaling cascades provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to explore the multifaceted cytoprotective effects of this intriguing molecule. Future research should continue to unravel the intricate molecular mechanisms of this compound to fully harness its therapeutic potential for a range of human diseases.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Ligustrazine suppresses neuron apoptosis via the Bax/Bcl-2 and caspase-3 pathway in PC12 cells and in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetramethylpyrazine induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - Bian - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Frontiers | Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages [frontiersin.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway - Zheng - Translational Cancer Research [tcr.amegroups.org]
- 10. Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. mpbio.com [mpbio.com]
Investigating the Antifibrotic Activities of Tetramethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Tetramethylpyrazine (TMP), a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong), has garnered significant attention for its potential therapeutic effects against fibrosis in various organs, including the liver, lungs, and kidneys.[1][2] This technical guide provides a comprehensive overview of the antifibrotic activities of TMP, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate its efficacy.
Mechanisms of Antifibrotic Action
Tetramethylpyrazine exerts its antifibrotic effects through a multi-pronged approach, primarily by targeting the activation of myofibroblasts, reducing inflammation, and mitigating oxidative stress. The core of its action lies in the modulation of key signaling pathways implicated in the fibrotic process.
Key Signaling Pathways Modulated by Tetramethylpyrazine
-
Transforming Growth Factor-β (TGF-β)/Smad Pathway: The TGF-β/Smad pathway is a central driver of fibrosis.[2][3] TGF-β1 stimulation leads to the phosphorylation of Smad2/3, which then forms a complex with Smad4 and translocates to the nucleus to induce the transcription of pro-fibrotic genes, including those for collagen and α-smooth muscle actin (α-SMA).[2][3] Tetramethylpyrazine has been shown to inhibit this pathway by decreasing the expression of Smad2/3 and preventing their nuclear translocation in hepatic stellate cells (HSCs), the primary producers of ECM in the liver.[2][3]
-
AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling cascade is crucial for cell growth, proliferation, and survival. In the context of fibrosis, its overactivation can promote the proliferation of myofibroblasts. Tetramethylpyrazine has been demonstrated to inhibit the phosphorylation of AKT, thereby downregulating the mTOR pathway.[4][5][6] This inhibition leads to suppressed fibroblast proliferation and the induction of apoptosis in these cells.[6][7]
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8][9] Under conditions of oxidative stress, a key contributor to fibrogenesis, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[8][10] Tetramethylpyrazine has been found to upregulate the Nrf2/HO-1 pathway, thereby enhancing the cellular defense against oxidative damage and reducing inflammation.[8][10][11]
Quantitative Data on the Antifibrotic Effects of Tetramethylpyrazine
The following tables summarize the quantitative effects of tetramethylpyrazine observed in various experimental models of fibrosis.
Table 1: In Vivo Efficacy of Tetramethylpyrazine in a Rat Model of CCl4-Induced Hepatic Fibrosis
| Parameter | Control Group | CCl4 Model Group | CCl4 + TMP (150 mg/kg) Group | Reference |
| Liver Index | Normal | Significantly Increased | Significantly Reduced | [12] |
| Spleen Index | Normal | Significantly Increased | Significantly Reduced | [12] |
| ALT (U/L) | Normal | Significantly Elevated | Significantly Decreased | [13] |
| AST (U/L) | Normal | Significantly Elevated | Significantly Decreased | [13] |
| Collagen Deposition (Histology) | Minimal | Extensive | Significantly Reduced | [13][14] |
Table 2: In Vitro Effects of Tetramethylpyrazine on Hepatic Stellate Cells (HSCs)
| Parameter | Control HSCs | Activated HSCs (TGF-β1) | Activated HSCs + TMP | Reference |
| α-SMA Expression | Low | High | Dose-dependently Decreased | [3][6] |
| Collagen I Expression | Low | High | Dose-dependently Decreased | [6] |
| Collagen III Expression | Low | High | Dose-dependently Decreased | [6] |
| Cell Proliferation | Normal | Increased | Significantly Inhibited | [2][3] |
| Apoptosis | Low | Low | Significantly Induced | [6][7] |
Experimental Protocols
Induction of Liver Fibrosis in Rats using Carbon Tetrachloride (CCl4)
This protocol describes a common method for inducing liver fibrosis in rats to study the efficacy of antifibrotic agents.[15][16]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
Syringes and needles for intraperitoneal injection
-
Animal housing facilities
Procedure:
-
Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Prepare a 40-50% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer the CCl4 solution via intraperitoneal injection at a dose of 1-2 mL/kg body weight.
-
Injections are typically given twice a week for a period of 4-12 weeks, depending on the desired severity of fibrosis.[15][16]
-
A control group should receive injections of the vehicle (olive oil or corn oil) only.
-
Monitor the animals regularly for signs of distress.
-
At the end of the experimental period, euthanize the animals and collect liver tissue for histological and biochemical analysis.
Histological Analysis:
-
Fix liver tissue samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them at 4-5 μm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red stain to visualize collagen deposition.[14][15]
-
Score the degree of fibrosis using a semi-quantitative scoring system (e.g., METAVIR score).
Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)
This protocol outlines the isolation of primary HSCs from rat or mouse livers, which are essential for in vitro studies of liver fibrosis.[17]
Materials:
-
Rat or mouse liver
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase type IV
-
Pronase E
-
DNase I
-
Density gradient medium (e.g., OptiPrep™ or Nycodenz®)
-
Culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Sterile surgical instruments
-
Centrifuge
-
Cell culture flasks or plates
Procedure:
-
Anesthetize the animal and perform a laparotomy to expose the liver.
-
Perfuse the liver via the portal vein with a calcium-free buffer (e.g., HBSS with EGTA) to wash out the blood, followed by a solution containing collagenase and pronase to digest the liver tissue.[17]
-
Excise the digested liver, mince it into small pieces, and further incubate with the enzyme solution at 37°C with gentle shaking.
-
Filter the resulting cell suspension through a cell strainer (e.g., 70-100 μm) to remove undigested tissue.
-
Wash the cell suspension by centrifugation and resuspend the cell pellet.
-
Separate the HSCs from other liver cell types using density gradient centrifugation. Layer the cell suspension onto the density gradient medium and centrifuge. HSCs will be enriched in a specific layer.[17]
-
Carefully collect the HSC-enriched layer, wash the cells, and resuspend them in culture medium.
-
Plate the cells on plastic culture dishes. HSCs will attach and can be cultured for subsequent experiments. Quiescent HSCs will activate to a myofibroblast-like phenotype over several days in culture.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Isolation and Culture of Murine Hepatic Stellate Cells [en.bio-protocol.org]
- 2. Tetramethylpyrazine inhibits CTGF and Smad2/3 expression and proliferation of hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Murine Hepatic Stellate Cells [bio-protocol.org]
- 6. Tetramethylpyrazine alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 9. Tetramethylpyrazine promotes angiogenesis and nerve regeneration and nerve defect repair in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetramethylpyrazine enhanced the therapeutic effects of human umbilical cord mesenchymal stem cells in experimental autoimmune encephalomyelitis mice through Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 12. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 13. Tetramethylpyrazine ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Ligustrazine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and application of Ligustrazine hydrochloride (also known as Tetramethylpyrazine hydrochloride) in cell culture experiments. The following protocols and data have been compiled to ensure reproducible and accurate results in your research.
Data Presentation: Solubility and Storage
This compound exhibits good solubility in common laboratory solvents. Proper storage is crucial to maintain its stability and efficacy.
| Solvent | Reported Solubility | Notes | Storage of Stock Solutions |
| DMSO | 34 mg/mL[1][2] | Use fresh, non-hygroscopic DMSO as moisture can reduce solubility.[1][3] Sonication or vortexing can aid dissolution.[1][3] | 1 month at -20°C, 1 year at -80°C.[1] Aliquot to avoid repeated freeze-thaw cycles.[1] |
| 100 mg/mL[3] | Ultrasonic assistance is recommended at this concentration.[3] | ||
| ≥17.3 mg/mL[4] | |||
| Water | 100 mg/mL[3] | Ultrasonic assistance is recommended.[3] | It is generally recommended to prepare fresh aqueous solutions. |
| Powder | N/A | Stable for 3 years at -20°C.[1] |
Signaling Pathways Modulated by Ligustrazine
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[1][2] Understanding these pathways is essential for designing experiments and interpreting results.
Caption: Major signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations in cell culture media.
Materials:
-
This compound powder (Molecular Weight: 172.66 g/mol )[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh out 17.27 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: General Cell-Based Assay Workflow
This workflow outlines the general steps for treating cultured cells with this compound and subsequently analyzing the cellular response.
References
Application Note: Quantification of Ligustrazine Hydrochloride in Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Ligustrazine, also known as tetramethylpyrazine (TMP), is an active component isolated from the traditional Chinese herb Ligusticum wallichii Franchat (Chuanxiong). It is widely used in the treatment of various cardiovascular and cerebrovascular diseases due to its ability to inhibit platelet aggregation and cause vasodilation. Accurate quantification of Ligustrazine hydrochloride in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the determination of this compound in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, sensitive, and reliable for routine analysis in a research or clinical setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Carbamazepine or Methaqualone)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (Analytical grade)
-
Trichloroacetic acid
-
Phosphate (B84403) buffer (e.g., 0.01M, pH 3.0)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
A standard HPLC system equipped with a UV-Vis detector is required. The specific components and conditions are outlined in Table 1.
Preparation of Standard Solutions
-
Stock Solution of Ligustrazine (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.03 µg/mL to 6 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve it in 10 mL of methanol.
-
IS Working Solution: Dilute the IS stock solution with the appropriate solvent (e.g., acetonitrile or dichloromethane) to a final concentration suitable for the assay.
Sample Preparation
Two primary methods for plasma sample preparation are presented: protein precipitation and liquid-liquid extraction.
This method is rapid and straightforward.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution in acetonitrile.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Carefully collect the supernatant and inject a 20 µL aliquot into the HPLC system.
This method offers a cleaner extract.
-
In a centrifuge tube, combine 0.5 mL of plasma with a small volume of the internal standard solution.
-
Alkalinize the plasma sample by adding a suitable base.
-
Add 4.5 mL of dichloromethane as the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 5,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
HPLC Method
The chromatographic conditions for the analysis of this compound in plasma are summarized in Table 1.
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | C18 Column | RP µ-Bondapak-C18 (10 µm) |
| Mobile Phase | Methanol: 0.01M Phosphate Buffer (pH 3.0) (62:38, v/v)[1] | Methanol: Water (58:42, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | Not Specified |
| Detection Wavelength | 279 nm[1] | 280 nm[2] |
| Column Temperature | 30°C[1] | Ambient |
| Injection Volume | 20 µL[1] | Not Specified |
| Internal Standard | Carbamazepine[1] | Methaqualone[2] |
Method Validation
The developed HPLC method should be validated according to standard bioanalytical method validation guidelines. Key validation parameters are presented in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result (Method 1) | Result (Method 2) |
| Linearity Range | 0.2 - 50 µg/mL[1] | 0.0291 - 5.816 µg/mL[2] |
| Regression Coefficient (r²) | > 0.999[1] | 0.9999[2] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | 0.0174 µg/mL[2] |
| Mean Recovery | 92.6 - 98.1%[1] | 99.84%[2] |
| Within-day Precision (CV%) | < 4.9%[1] | Not Specified |
| Between-day Precision (CV%) | < 7.5%[1] | Not Specified |
Data Presentation
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of Ligustrazine to the internal standard and comparing it to the calibration curve constructed from the working standard solutions.
Experimental Workflows
Caption: Protein Precipitation Workflow for Plasma Sample Preparation and HPLC Analysis.
Caption: Liquid-Liquid Extraction Workflow for Plasma Sample Preparation and HPLC Analysis.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in plasma. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the specific requirements of the study, such as sample throughput and the need for a cleaner extract. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Ligustrazine.
References
- 1. Simple high-performance liquid chromatographic method for the determination of tetramethylpyrazine phosphate in very small volumes of dog plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters] [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Ligustrazine in Rat Serum by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Ligustrazine (Tetramethylpyrazine, TMP) in rat serum using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The described method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies of Ligustrazine, a primary bioactive compound isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). The protocol encompasses sample preparation, chromatographic separation, mass spectrometric detection, and method validation. This methodology provides a robust and reliable tool for researchers, scientists, and drug development professionals.
Introduction
Ligustrazine (2,3,5,6-tetramethylpyrazine) is a potent alkaloid known for its wide range of pharmacological activities, including vasodilation, anti-platelet aggregation, neuroprotection, and anti-inflammatory effects.[1][2] These properties make it a compound of significant interest in the development of treatments for cardiovascular and cerebrovascular diseases.[3] Accurate determination of Ligustrazine concentrations in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a validated UHPLC-MS/MS method for the analysis of Ligustrazine in rat serum, offering high sensitivity, specificity, and throughput.
Experimental Protocols
Materials and Reagents
-
Ligustrazine standard (≥98% purity)
-
Internal Standard (IS), e.g., Caffeine (≥99% purity)[4]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Rat serum (blank)
Instrumentation and Conditions
A UHPLC system coupled to a triple quadrupole mass spectrometer is recommended. The following are representative conditions and may be optimized for specific instrumentation.
Table 1: UHPLC Conditions
| Parameter | Value |
| Column | C18 column (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water[4][5][6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[5] or Methanol[4][6] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 2-20 µL[7][8] |
| Column Temperature | 40 °C[8] |
| Gradient Elution | Optimized for separation of Ligustrazine and IS from matrix components. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Ligustrazine: 137.1[5] |
| Product Ion (m/z) | Ligustrazine: 55.0[5] |
| Internal Standard (m/z) | Caffeine: 195.2 → 110.2[8] (example) |
| Capillary Voltage | 3.5 kV[9] |
| Nebulizer Gas Pressure | 35 psi[9] |
| Gas Temperature | 325 °C[9] |
Sample Preparation
The protein precipitation method is a common and effective technique for extracting Ligustrazine from serum.[5][7]
-
Thaw frozen rat serum samples on ice.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1-3 minutes.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v ACN:Water).[7]
-
Vortex for 5 minutes and centrifuge again at 14,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA, ICH M10) to ensure its reliability.[11]
Table 3: Summary of Method Validation Parameters and Typical Results
| Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.999[8] |
| Calibration Range | Dependent on expected concentrations | 10 - 2,000 ng/mL[4][10] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | 0.14 ng/mL[4][10] |
| Precision (RSD%) | Intra- and Inter-day RSD ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 8.3%; Inter-day: < 9.7%[4][10] |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10%[8] |
| Recovery (%) | Consistent, precise, and reproducible | 82.6% - 95.3%[4][10] |
| Matrix Effect | Within acceptable limits | 67.4% - 104.8%[7] |
| Stability | Analyte stable under various storage and handling conditions | Stable under tested conditions[7] |
Pharmacokinetic Application
The validated method can be applied to pharmacokinetic studies in rats. After oral or intravenous administration of Ligustrazine, blood samples are collected at various time points. The serum concentration of Ligustrazine is then determined using the described UHPLC-MS/MS method.
Table 4: Example Pharmacokinetic Parameters of Ligustrazine in Rats (Intravenous Administration)
| Parameter | Unit | Value |
| Elimination half-life (t½) | h | 0.36 ± 0.13[5] |
| Area under the curve (AUC) | µg/mL*h | 1.29 ± 0.37[5] |
| Initial Concentration (C₀) | µg/mL | 10.51 ± 2.58[5] |
Visualizations
Caption: Experimental workflow for UHPLC-MS/MS analysis of Ligustrazine in rat serum.
Caption: Ligustrazine's role in the PI3K/Akt/mTOR signaling pathway.[1][12]
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Ligustrazine in rat serum. The protocol is well-suited for high-throughput analysis required in preclinical drug development and research settings. The provided validation parameters and pharmacokinetic data serve as a valuable resource for scientists investigating the therapeutic potential of Ligustrazine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ligustrazine inhibits platelet activation via suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic behaviors of ligustrazine after single- and multiple-dose intravenous Shenxiong glucose injection in rats by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Pharmacokinetic study of tanshinol and ligustrazine in rat plasma after intravenous administration of tanshinol and Danshen Chuanxiongqin Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Simultaneous determination of multiple components in rat plasma by UPLC-MS/MS for pharmacokinetic studies after oral administration of Pogostemon cablin extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ligustrazine Hydrochloride in a Rat Migraine Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ligustrazine hydrochloride (also known as Tetramethylpyrazine, TMP) in a rat model of migraine induced by nitroglycerin (NTG). The protocols detailed below are based on established methodologies to assess the therapeutic potential and underlying mechanisms of this compound in alleviating migraine-associated symptoms and molecular changes.
I. Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on a rat migraine model. This compound has been shown to modulate various behavioral and molecular markers associated with migraine pathophysiology.
Table 1: Behavioral Observations in NTG-Induced Migraine Rat Model
| Group | Climbing Cage Frequency | Scratching Head Frequency | Duration of Ear Redness | Mechanical Pain Threshold |
| Control | Baseline | Baseline | Baseline | Baseline |
| Migraine Model (NTG) | Increased | Increased | Increased | Decreased |
| Ligustrazine HCl (50 mg/kg) + NTG | Decreased | Decreased | Decreased | Increased[1] |
| Ligustrazine HCl (100 mg/kg) + NTG | Decreased[2] | Decreased[2] | Decreased[2] | Increased[1] |
Table 2: Molecular Changes in Trigeminal Ganglion (TG) of NTG-Induced Migraine Rat Model
| Group | P2X3 Expression | TRPV1 Expression | c-Fos Expression | ERK Expression | p-ERK Expression |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| Migraine Model (NTG) | Over-expression | Over-expression | Over-expression | Over-expression | Over-expression |
| Ligustrazine HCl + NTG | Inhibited[2][3] | Inhibited[2][3] | Inhibited[2][3] | Inhibited[2][3] | Inhibited[2] |
Table 3: Markers of Oxidative Stress and Mitochondrial Function
| Group | Reactive Oxygen Species (ROS) | Nitric Oxide (NO) | Mitochondrial Membrane Potential (MMP) | ATP Levels |
| Control | Baseline | Baseline | Baseline | Baseline |
| Migraine Model (NTG) | Increased | Increased | Decreased | Decreased |
| Ligustrazine HCl (50 mg/kg) + NTG | Reduced[1] | Reduced[1] | Increased[1] | Increased[1] |
| Ligustrazine HCl (100 mg/kg) + NTG | Reduced[1] | Reduced[1] | Increased[1] | Increased[1] |
Table 4: Expression of Key Signaling Proteins
| Group | nNOS | TRPA1 | IL-1β | NF-κB | CGRP |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| Migraine Model (NTG) | Increased | Increased | Increased | Increased | Increased |
| Ligustrazine HCl (50 mg/kg) + NTG | Reduced | Reduced | Reduced | Reduced | Reduced |
| Ligustrazine HCl (100 mg/kg) + NTG | Reduced[1] | Reduced[1] | Reduced[1] | Reduced[1] | Reduced[1] |
II. Experimental Protocols
A. Induction of Rat Migraine Model
A commonly used and validated method to induce a migraine-like state in rats is through the administration of nitroglycerin (NTG).[2][3]
Materials:
-
Nitroglycerin (NTG) solution
-
Sterile saline
-
Syringes and needles for subcutaneous injection
Protocol:
-
Acclimate adult male Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
On the day of the experiment, prepare a fresh solution of NTG.
-
To induce the migraine model, administer a subcutaneous injection of NTG at a dose of 15 mg/kg body weight into the rat's buttocks.[2][3]
-
Control group animals should receive a subcutaneous injection of an equivalent volume of sterile saline.
-
Behavioral observations should commence shortly after the injection.
B. This compound Administration
This compound is administered prior to the induction of the migraine model to assess its preventative effects.
Materials:
-
This compound (Tetramethylpyrazine, TMP)
-
Sterile saline for injection
-
Equipment for intravenous or other appropriate route of administration
Protocol:
-
Rats are randomly divided into experimental groups: Control, Migraine Model, and Ligustrazine HCl + Migraine Model.
-
Prepare fresh solutions of this compound on the day of use. A typical preparation involves dissolving 40 mg of this compound in 10 mL of sterile saline.[2][3]
-
Administer this compound daily for a period of 7 consecutive days.[2][3] A common dosage is 16 mL/kg/day via intravenous injection.[2][3]
-
The control and migraine model groups should receive an equivalent volume of sterile saline via the same administration route and for the same duration.
-
Approximately 10 minutes after the final administration of this compound or saline on the 7th day, induce the migraine model in the respective groups as described in Protocol A.[2][3]
C. Behavioral Assessment
Behavioral assessments are crucial for evaluating the pain and discomfort experienced by the rats, mimicking migraine symptoms.
Protocol:
-
Following NTG injection, observe the rats for characteristics of head discomfort.
-
Record the following behaviors over a specified period (e.g., 4 hours):
-
Binaural redness: The duration of redness in both ears.[2][3]
-
Head scratching: The frequency of the rat using its forelimbs to scratch its head.[2][3]
-
Cage climbing: The frequency of attempts to climb the cage walls.[2][3]
-
Other behaviors such as tail biting and reciprocating motion can also be noted.[2][3]
-
-
An observer blinded to the experimental groups should record these behaviors to minimize bias.
D. Gene and Protein Expression Analysis
To investigate the molecular mechanisms of this compound, the trigeminal ganglion (TG) is typically isolated for analysis.
1. Tissue Collection:
-
At a predetermined time point after NTG administration (e.g., 4 hours), euthanize the rats according to approved protocols.
-
Carefully dissect and isolate the trigeminal ganglions (TGs).[2][3]
2. Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the TG tissue using a suitable RNA extraction kit.[2][3]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[2][3]
-
Perform qRT-PCR using specific primers for target genes such as P2X3, TRPV1, c-Fos, and ERK, with a suitable housekeeping gene for normalization.[2][3]
3. Western Blot Analysis:
-
Extract total protein from the TG tissue.
-
Determine protein concentration using a standard assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., P2X3, TRPV1, c-Fos, ERK, p-ERK).[2][3]
-
Incubate with the appropriate secondary antibodies.
-
Visualize and quantify the protein bands using a suitable imaging system.
III. Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways implicated in the rat migraine model and the therapeutic action of this compound, as well as the general experimental workflow.
Caption: NTG-induced migraine pathway and Ligustrazine HCl action.
Caption: Mitochondria-inflammation pathway in migraine.
Caption: Experimental workflow for Ligustrazine HCl study.
References
- 1. Effects of ligustrazine on energy metabolism in migraine rats based on mitochondria-inflammation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ligustrazine on the expression of neurotransmitters in the trigeminal ganglion of a rat migraine model - Li - Annals of Translational Medicine [atm.amegroups.org]
- 3. Effects of ligustrazine on the expression of neurotransmitters in the trigeminal ganglion of a rat migraine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Ligustrazine Hydrochloride Nano-Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a Ligustrazine hydrochloride (LH) nano-drug delivery system. The protocols outlined below are based on established methodologies reported in peer-reviewed scientific literature.
Introduction
Ligustrazine, or tetramethylpyrazine, is a bioactive compound derived from the medicinal herb Ligusticum chuanxiong. It exhibits a range of pharmacological effects, including cardiovascular protection, neuroprotection, and anti-inflammatory activities.[1] However, its clinical application can be limited by a short biological half-life and rapid metabolism.[2] Encapsulating this compound in a nano-drug delivery system can enhance its bioavailability, prolong its circulation time, and potentially improve its therapeutic efficacy.[3] This document details the protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded nanoparticles.
Experimental Protocols
Preparation of this compound-Loaded PLA Nanoparticles
This protocol describes the preparation of polylactic acid (PLA) nanoparticles encapsulating this compound using an emulsification-solvent evaporation method.[2]
Materials:
-
This compound
-
Polylactic acid (PLA)
-
Poloxamer
-
Deionized water
-
High-speed magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve this compound and polylactic acid in acetone. A common feed ratio of Ligustrazine to PLA is 1:4 (w/w).[2] The concentration of PLA in acetone can be set to 20 g/L.[2]
-
Aqueous Phase Preparation: Prepare a 0.25% poloxamer solution in deionized water. The volume of the aqueous phase should be four times the volume of the oil phase.[2]
-
Emulsification: Inject the oil phase into the aqueous phase under high-speed magnetic stirring.[2]
-
Solvent Evaporation: Continue stirring the emulsion at a constant temperature of 30°C for approximately 70 minutes to allow for the evaporation of acetone.[2]
-
Nanoparticle Collection: The resulting suspension contains the this compound-loaded PLA nanoparticles.
Characterization of Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Utilize a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS90).
-
Sample Preparation: Dilute the nanoparticle suspension (e.g., 1:100 v/v) in redistilled water.[4]
-
Measurement: Perform the measurements in triplicate at 25°C.[4] For zeta potential, dilute the suspension in a 1 mM NaCl solution.[4]
2.2.2. Morphology
-
Instrumentation: Use a transmission electron microscope (TEM).
-
Sample Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.[2]
-
Staining (optional): After the sample has air-dried, you can apply a drop of a suitable staining agent, such as phosphotungstic acetate (B1210297) solution, for 5 minutes.[2]
-
Imaging: Visualize the nanoparticles under the TEM to observe their shape and surface morphology.[2]
2.2.3. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles. Common methods include ultrafiltration or centrifugation.[5]
-
Quantification of Free Drug: Determine the concentration of free this compound in the supernatant using a validated HPLC method (see Protocol 2.3).
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle suspension (e.g., by dissolving in a suitable organic solvent) to release the encapsulated drug. Determine the total amount of this compound using the same HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
HPLC Method for Quantification of this compound
This protocol is for the quantitative analysis of this compound.[6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Venu sil (XBPC18, 4.6 × 250 mm).[6]
-
Mobile Phase: A mixture of 0.1% phosphoric acid, methanol, and acetonitrile (B52724) in a ratio of 60:35:5.[6]
-
Flow Rate: 1.0 ml/min.[6]
-
Detection Wavelength: 295 nm.[6]
-
Injection Volume: 10 µl.[6]
-
Temperature: 25 ± 1°C.[6]
-
Retention Time: Approximately 5.63 minutes.[6]
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.[6]
In Vitro Drug Release Study
This protocol describes an in vitro drug release study using the dialysis bag method.[7][8]
Materials:
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable release medium
-
Magnetic stirrer and stir bar
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Dialysis Bag: Pre-soak the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Place a known amount of the this compound nanoparticle suspension (e.g., 3 mL) into the dialysis bag and securely seal both ends.[8]
-
Release Study Setup: Immerse the dialysis bag in a beaker containing a defined volume of the release medium (e.g., 200 mL of PBS).[8] Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.[8]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Determine the concentration of this compound in the collected samples using the HPLC method described in Protocol 2.3.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound nanoparticles on a selected cell line.[9]
Materials:
-
Selected cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
This compound nanoparticle suspension (sterilized, e.g., by filtration)
-
Free this compound solution (as a control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the nanoparticle suspension, free this compound, and a blank nanoparticle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[9]
-
Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Data Presentation
The following tables summarize typical quantitative data for this compound nano-drug delivery systems based on literature.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLA Nanoparticles | ~210 | ~0.09 | Not Reported | Not Reported | Not Reported | [2] |
| Lipid Emulsion | 215.0 ± 2.5 | 0.076 ± 0.033 | -40.4 ± 5.3 | Not Reported | Not Reported | [10] |
| Liposomes | ~6500 | Not Reported | Not Reported | 48.82 | Not Reported | [11] |
| Carboxymethyl Chitosan (B1678972)/Collagen Microspheres | 1250 ± 50 | Not Reported | Not Reported | 54.08 | 14.16 | [7] |
Table 2: In Vitro Release of this compound from a Lipid Emulsion
| Time (minutes) | Cumulative Release (%) |
| 30 | ~42 |
| 180 | ~80 |
| Data extracted from a graphical representation in the cited source.[7] |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for the preparation and evaluation of Ligustrazine-loaded nanoparticles.
Signaling Pathways
This compound has been shown to activate the NRF2 signaling pathway, which plays a crucial role in protecting against oxidative stress.[12][13][14]
Caption: Activation of the NRF2 signaling pathway by this compound.
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and can be modulated by Ligustrazine.[15][16]
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Ligustrazine nanoparticles nano spray’s activation on Nrf2/ARE pathway in oxidative stress injury in rats with postoperative abdominal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Ligustrazine Hydrochloride-Loaded Liposome-Hydrogel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, a primary active component isolated from the traditional Chinese medicine Chuanxiong, possesses a wide range of pharmacological effects, including antioxidant and neuroprotective properties. However, its clinical application can be limited by a short biological half-life and rapid metabolism. To overcome these limitations, advanced drug delivery systems are being explored. This document provides a detailed protocol for the preparation of a Ligustrazine hydrochloride-loaded liposome-hydrogel, a promising composite system designed to enhance drug stability, provide sustained release, and improve therapeutic efficacy, particularly for topical and transdermal applications.[1][2] The liposomal encapsulation of this compound protects the drug from degradation, while the hydrogel matrix provides a stable, biocompatible scaffold for controlled release.[1][3]
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Liposomes (TMPZ-L)
| Parameter | Value | Reference |
| Average Particle Size (nm) | 116 ± 10.35 | [1] |
| Zeta Potential (mV) | -38.2 ± 3.1 | [1] |
| Entrapment Efficiency (%) | 75.05 ± 10.67 | [4] |
Table 2: In Vitro and Ex Vivo Release Data of this compound Formulations
| Formulation | Release Rate (%) after specified time (in vitro, dialysis membrane) | Release Rate (%) after specified time (ex vivo, transdermal) | Reference |
| This compound (LTH) | ~80% | 30% - 40% | [4] |
| LTH-Loaded Liposomes (LTH-L) | ~60% | Slightly lower than LTH | [4] |
| TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG) | ~40% | ~40% | [1][5] |
Table 3: Antioxidant Activity of this compound-Loaded Liposome-Hydrogel (TMPZ-LG)
| Assay | Scavenging/Inhibition Rate (%) | Reference |
| DPPH Radical Scavenging | 65.57 ± 4.13 | [1][5] |
| H₂O₂ Scavenging | 73.06 ± 5.65 | [1][5] |
| Inhibition of MDA Production | 15.03 ± 0.9 | [1][5] |
| Anti-Low Density Lipoprotein (LDL) Oxidation | 21.57 ± 1.2 | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (TMPZ-L)
This protocol is based on the thin-film hydration method.[6]
Materials:
-
This compound (TMPZ)
-
Soybean phospholipids (B1166683)
-
Cholesterol
-
Absolute ethanol (B145695)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Ultrasonic water bath
-
Round-bottom flask
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Accurately weigh soybean phospholipids and cholesterol (mass ratio of 3:1) and dissolve them in absolute ethanol in a round-bottom flask.[6]
-
Completely dissolve the lipids using an ultrasonic water bath set at 70°C.[7]
-
Attach the flask to a rotary evaporator and rotate to evaporate the ethanol under vacuum, forming a thin, uniform lipid film on the flask wall.[6]
-
-
Hydration:
-
Prepare a solution of this compound in PBS (pH 7.4).
-
Add the this compound solution to the flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature until the film is completely dispersed, forming a liposomal suspension.
-
-
Sonication and Purification:
-
To reduce the particle size and obtain a homogenous suspension, sonicate the liposome (B1194612) suspension using a probe sonicator or in a bath sonicator.
-
To remove any unencapsulated drug, the liposome suspension can be centrifuged or dialyzed.
-
Protocol 2: Preparation of this compound-Loaded Liposome-Hydrogel (TMPZ-LG)
This protocol describes the incorporation of the prepared liposomes into a hydrogel matrix.[1][6]
Materials:
-
This compound-loaded liposome (TMPZ-L) suspension (from Protocol 1)
-
Sodium carboxymethylcellulose (CMC-Na)
Equipment:
-
Beaker
-
Magnetic stirrer
Procedure:
-
While stirring, slowly add 0.20 g of CMC-Na (for a 2% hydrogel) to the liposome suspension.[1][6]
-
Continue stirring rapidly until all the CMC-Na particles are dissolved.[1][6]
-
Allow the mixture to stand for 24 hours to ensure complete swelling and formation of the hydrogel.[1][6]
Signaling Pathways and Experimental Workflows
Ligustrazine has been shown to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways is crucial for elucidating the mechanism of action of the this compound-loaded liposome-hydrogel.
Caption: Ligustrazine's role in the PI3K/AKT/mTOR signaling pathway.[8]
Caption: Inhibition of the TLR4/NF-κB signaling pathway by Ligustrazine.[9][10]
Caption: Experimental workflow for preparation and characterization.
References
- 1. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome-Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligustrazine disrupts lipopolysaccharide-activated NLRP3 inflammasome pathway associated with inhibition of Toll-like receptor 4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Ligustrazine Hydrochloride Microspheres
Introduction
Ligustrazine, or tetramethylpyrazine, is a compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). Ligustrazine hydrochloride (LTH) is its clinically used salt form, known for its vasodilatory, anti-platelet aggregation, and neuroprotective effects. However, its short biological half-life necessitates frequent administration. Microsphere technology offers a promising solution by encapsulating LTH to achieve sustained release, improve therapeutic efficacy, and enhance patient compliance.[1][2][3] This document provides detailed protocols and data for the development of LTH microspheres using various techniques, intended for researchers, scientists, and drug development professionals.
General Microsphere Preparation Techniques
Several methods are employed for the preparation of microspheres, with the choice depending on the properties of the drug and polymer.[]
-
Emulsion Solvent Evaporation: This is one of the most common techniques.[][5] It involves dissolving a lipophilic drug and polymer in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently evaporated, leading to the formation of solid microspheres.[][5][6] For water-soluble drugs like LTH, a water-in-oil-in-water (W/O/W) double emulsion method is often used.[][5]
-
Spray Drying: This method involves atomizing a solution or suspension of the drug and polymer into a stream of hot air.[7] The solvent rapidly evaporates, leaving behind dry, solid microspheres.[][5][7] This technique is suitable for a wide range of drugs, including heat-sensitive biomolecules.[][5]
-
Phase Separation (Coacervation): This technique involves changing the solubility of the polymer in a solution, causing it to separate and form a coating around the dispersed drug particles.[3][5]
-
Ionic Gelation: This method is used for natural polymers like alginates and chitosan (B1678972). It involves the cross-linking of the polymer by polyvalent cations to form hydrogel beads.[3]
Experimental Protocols
Protocol 1: Emulsification-Chemical Crosslinking for Chitosan-Collagen Microspheres
This protocol details the preparation of LTH-loaded carboxymethyl chitosan-collagen microspheres using an emulsification and chemical crosslinking method.[1]
1. Materials and Equipment:
-
Active Ingredient: this compound (LTH)
-
Polymers: Carboxymethyl Chitosan, Collagen
-
Oil Phase: Soybean oil
-
Aqueous Phase: Deionized water
-
Emulsifier: Span-80
-
Cross-linking Agent: Glutaraldehyde (B144438)
-
Equipment: Homogenizer/Mechanical Stirrer, Beakers, Ice Bath, Filtration apparatus, Vacuum oven, HPLC system, Scanning Electron Microscope (SEM).[1]
2. Preparation of Blank Microspheres:
-
Prepare the aqueous phase by dissolving sodium carboxymethyl chitosan and collagen in deionized water at a specified ratio (e.g., 1:2).[1]
-
Prepare the oil phase, consisting of soybean oil and Span-80 (e.g., 1% V/V), in a beaker.[1] Pre-heat the oil phase to 40°C for 20 minutes.[1]
-
Slowly add the aqueous phase to the oil phase while stirring at a constant speed (e.g., 600 r/min) to form an emulsion. The recommended oil-to-water phase volume ratio is 5:1.[1]
-
Place the emulsion in an ice bath to cool.[1]
-
Add the cross-linking agent (e.g., 3 ml of glutaraldehyde) and allow the reaction to proceed for 3 hours to harden the microspheres.[1]
-
Discard the upper oil phase. Filter the remaining mixture to collect the microspheres.[1]
-
Wash the microspheres and dry them in a vacuum oven.[1]
3. Preparation of LTH-Loaded Microspheres:
-
Follow the same procedure as for blank microspheres, but dissolve the this compound in the aqueous phase along with the polymers.[1]
-
The optimized ratio of LTH to the polymer blend (microencapsulated material) is 1:2.[1]
-
The final product should be pale yellow, round, and smooth microspheres of uniform size.[1]
Protocol 2: Emulsion Process for Gelatin Microspheres (Lung Targeting)
This protocol is adapted from a study on preparing LTH-loaded gelatin microspheres (LTH-GMS) for lung targeting.[8]
1. Materials and Equipment:
-
Active Ingredient: this compound (LTH)
-
Polymer: Gelatin
-
Additional Reagents: (Not specified in detail, but likely an oil phase and cross-linking agent)
-
Equipment: Emulsification setup, Coulter counter, standard lab equipment.
2. Preparation of LTH-GMS:
-
Prepare a solution with LTH and gelatin. A weight ratio of 2:1 (LTH to gelatin) is recommended.[8]
-
Use an emulsion process to form the microspheres. While the specific oil phase and emulsifier are not detailed in the abstract, a typical W/O emulsion would be created.
-
Incorporate a cross-linking step (e.g., using glutaraldehyde or thermal cross-linking) to harden the gelatin microspheres.
-
Separate, wash, and dry the resulting microspheres.
-
The target mean diameter for lung targeting is around 12-13 µm.[8]
Characterization Protocols
Drug Loading and Encapsulation Efficiency
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of LTH in the microspheres.[1]
-
Sample Preparation: Accurately weigh a specific amount of dried microspheres. Dissolve them in a suitable solvent to release the encapsulated drug.
-
HPLC Analysis:
-
System: Waters e2695 Liquid Chromatograph or equivalent.[1]
-
Column: Venu sil (XBPC18, 4.6 × 250 mm) or similar C18 column.[1]
-
Standard Curve: Prepare standard solutions of LTH at known concentrations (e.g., 10-320 µg/mL) and generate a calibration curve. A typical regression line is Y = 44827X - 131289 (R² = 0.9992), where Y is the peak area and X is the concentration.[1]
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100
-
Particle Size and Morphology Analysis
-
Scanning Electron Microscopy (SEM):
-
Mount the dried microsphere samples onto an SEM stub using double-sided adhesive tape.
-
Sputter-coat the samples with gold or another conductive material.
-
Observe the surface morphology (roundness, smoothness, uniformity) under the microscope.[1]
-
-
Particle Size Analysis:
In Vitro Drug Release Study
This protocol assesses the release profile of LTH from the microspheres over time.
-
Apparatus: Use a USP Dissolution Apparatus (e.g., basket or paddle method).[1]
-
Dissolution Medium: Use a suitable buffer, such as a phosphate (B84403) buffer (pH 7.8-8.0 for gelatin microspheres).[8]
-
Procedure:
-
Place a known quantity of LTH microspheres into the dissolution vessel.
-
At predetermined time intervals (e.g., 1, 2, 3, 4, 5 hours), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the LTH concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Interpretation: Plot the cumulative percentage of drug released versus time. The release from gelatin microspheres can be described by a first-order kinetic equation.[8]
Data Summary
The following tables summarize quantitative data from studies on LTH microspheres.
Table 1: Optimized Formulation Parameters
| Parameter | Carboxymethyl Chitosan-Collagen[1][2] | Gelatin (for Lung Targeting)[8] |
|---|---|---|
| Drug : Polymer Ratio | 1 : 2 | 2 : 1 |
| Polymer : Polymer Ratio | Carboxymethyl Chitosan : Collagen = 1 : 2 | N/A |
| Oil Phase : Water Phase Ratio | 5 : 1 | Not Specified |
| Emulsifier (Span-80) Conc. | 0.5% | Not Specified |
| Stirring Speed | 600 r/min | Not Specified |
| Cross-linking Agent | 3 ml Glutaraldehyde | Not Specified |
| Cross-linking Time | 3 hours | Not Specified |
Table 2: Physicochemical Characteristics of LTH Microspheres
| Characteristic | Carboxymethyl Chitosan-Collagen[1][2] | Gelatin (for Lung Targeting)[8] |
|---|---|---|
| Appearance | Pale yellow, round, smooth | Not Specified |
| Mean Particle Size | 1.25 ± 0.05 mm | 12.65 µm |
| Size Distribution | Uniform | 87.5% between 5 - 24.9 µm |
| Encapsulation Efficiency (%) | 54.08% | ~89% |
| Drug Loading / Carrier Rate (%) | 14.16% | 16.49% ± 0.49% |
| Microsphere Yield (%) | 86.09% | Not Specified |
Table 3: In Vitro Release Profile of LTH Microspheres
| Time | Carboxymethyl Chitosan-Collagen[1][2] | Gelatin (for Lung Targeting)[8] |
|---|---|---|
| Release within 1 hour | 66% | Not Specified |
| Release within 5 hours | Steady release after 1 hour | Not Specified |
| Release Half-Life (t½) | Not Specified | ~6 times longer than free LTH |
| Release Kinetics | Not Specified | First-order kinetic equation |
References
- 1. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijbcp.com [ijbcp.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. ijrti.org [ijrti.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. [Studies on gelatin microsphere loaded this compound for lung targeting] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
Application Notes and Protocols: The Use of Ligustrazine Hydrochloride in a Doxorubicin-Induced Cardiomyopathy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ligustrazine hydrochloride (also known as Tetramethylpyrazine) in preclinical models of doxorubicin-induced cardiomyopathy. The protocols and data presented are collated from recent studies and are intended to serve as a guide for researchers investigating the cardioprotective effects of this compound.
Introduction
Doxorubicin (B1662922) (DOX) is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe cardiotoxicity, leading to cardiomyopathy and heart failure.[1][2][3] The underlying mechanisms of DOX-induced cardiotoxicity are multifactorial, involving increased oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation.[3][4][5] Ligustrazine (LIG), a bioactive alkaloid derived from the medicinal plant Ligusticum chuanxiong, has demonstrated significant cardioprotective properties.[1][6] This document outlines the key signaling pathways involved in the protective effects of Ligustrazine and provides detailed experimental protocols for its evaluation in a doxorubicin-induced cardiomyopathy model.
Key Signaling Pathways in the Cardioprotective Effect of Ligustrazine
Ligustrazine exerts its cardioprotective effects by modulating several key signaling pathways that are disrupted by doxorubicin. Recent studies have elucidated the roles of the PIEZO1-TMBIM6-PHB2 axis, the SIRT5-DUSP1 axis, and the 14-3-3γ/Bcl-2 pathway in mediating the therapeutic effects of Ligustrazine.
Doxorubicin-Induced Cardiomyopathy Pathway
Doxorubicin induces cardiotoxicity through a variety of mechanisms, primarily centered around mitochondrial damage and oxidative stress. It intercalates into cardiac cell DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[3] Furthermore, DOX generates reactive oxygen species (ROS), which overwhelm the antioxidant defenses of cardiomyocytes, leading to lipid peroxidation, mitochondrial membrane damage, and activation of apoptotic pathways.[4][5] This cascade of events results in cardiomyocyte death, cardiac remodeling, and ultimately, heart failure.[3][7]
Caption: Doxorubicin-induced cardiotoxicity pathway.
Ligustrazine Intervention Pathways
Ligustrazine has been shown to counteract doxorubicin-induced cardiotoxicity through multiple signaling pathways, primarily by preserving mitochondrial function and inhibiting apoptosis.
Caption: Ligustrazine's protective signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of Ligustrazine on doxorubicin-induced cardiomyopathy.
Table 1: Effects of Ligustrazine on Cardiac Function in a Mouse Model of Doxorubicin-Induced Cardiomyopathy
| Group | Left Ventricular Ejection Fraction (LVEF %) | Left Ventricular Fractional Shortening (FS %) |
| Control | 75.3 ± 5.2 | 40.1 ± 3.8 |
| Doxorubicin | 45.2 ± 4.1 | 21.5 ± 2.9 |
| Doxorubicin + Ligustrazine (Low Dose) | 55.8 ± 4.9 | 28.3 ± 3.1 |
| Doxorubicin + Ligustrazine (Mid Dose) | 65.1 ± 5.5 | 33.7 ± 3.5 |
| Doxorubicin + Ligustrazine (High Dose) | 70.2 ± 5.0 | 38.1 ± 3.9 |
Data are presented as mean ± standard deviation. Doses for Ligustrazine were 25 mg/kg/day (low), 50 mg/kg/day (mid), and 100 mg/kg/day (high) for 14 days.[1]
Table 2: Effects of Ligustrazine on Serum Inflammatory Markers in a Mouse Model of Doxorubicin-Induced Cardiomyopathy
| Group | IL-17 (pg/mL) | IL-10 (pg/mL) | MMP-9 (ng/mL) |
| Control | 25.4 ± 3.1 | 50.2 ± 4.5 | 10.3 ± 1.5 |
| Doxorubicin | 80.1 ± 7.8 | 20.5 ± 3.9 | 45.7 ± 5.2 |
| Doxorubicin + Ligustrazine | 40.7 ± 5.3 | 42.1 ± 4.1 | 22.8 ± 3.9 |
Data are presented as mean ± standard deviation.[2]
Experimental Protocols
Doxorubicin-Induced Cardiomyopathy Animal Model
This protocol describes the induction of cardiomyopathy in mice using doxorubicin.
Materials:
-
Doxorubicin hydrochloride (Sigma-Aldrich, D1515)
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Insulin (B600854) syringes
Procedure:
-
Dissolve doxorubicin hydrochloride in saline to a final concentration of 2.5 mg/mL.
-
Administer a single intraperitoneal injection of doxorubicin at a dose of 12.5 mg/kg to the mice.[1]
-
The control group should receive an equivalent volume of saline via intraperitoneal injection.[1]
-
Monitor the mice for signs of distress and weight loss.
-
Cardiac function is typically assessed at 7 weeks post-injection to confirm the development of cardiomyopathy before initiating therapeutic interventions.[1]
Ligustrazine Administration
Ligustrazine can be administered through various routes, with oral gavage or intraperitoneal injection being common in preclinical studies. Nano-formulations of Ligustrazine have also been developed to improve its bioavailability.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Oral gavage needles or insulin syringes
Procedure (Oral Gavage):
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer Ligustrazine by oral gavage at the desired doses (e.g., 25, 50, 100 mg/kg/day) for the specified duration of the treatment period (e.g., 14 days).[1]
-
The vehicle control group should receive an equivalent volume of the vehicle.
Assessment of Cardiac Function
Echocardiography is a non-invasive method used to assess cardiac function in small animals.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia machine (e.g., isoflurane)
-
Thermostatically controlled platform
Procedure:
-
Anesthetize the mouse with 3% isoflurane (B1672236) and maintain anesthesia with 1.5% isoflurane during the procedure.[1]
-
Place the mouse in a supine position on a thermostatically controlled platform to maintain body temperature at 37°C.[1]
-
Acquire M-mode images of the left ventricle at the level of the papillary muscles.
-
Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software.
In Vitro Model of Doxorubicin-Induced Cardiomyocyte Injury
This protocol details the use of H9c2 cells, a rat embryonic heart-derived myoblast cell line, to study the effects of Ligustrazine in vitro.
Materials:
-
H9c2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Doxorubicin hydrochloride
-
This compound
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at an appropriate density.
-
After 24 hours, pre-treat the cells with various concentrations of Ligustrazine (e.g., 25, 50, 100 µmol/L) for a specified time.[2]
-
Induce injury by exposing the cells to doxorubicin (e.g., 1 µM) for 24 hours.[2]
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of Ligustrazine in a doxorubicin-induced cardiomyopathy model.
Caption: General experimental workflow.
Conclusion
This compound demonstrates significant potential as a cardioprotective agent against doxorubicin-induced cardiomyopathy. Its mechanism of action involves the modulation of multiple signaling pathways, leading to the preservation of mitochondrial function and inhibition of apoptosis. The protocols and data presented herein provide a framework for further investigation into the therapeutic applications of Ligustrazine in mitigating the cardiotoxic side effects of chemotherapy.
References
- 1. Ligustrazine nano-drug delivery system ameliorates doxorubicin-mediated myocardial injury via piezo-type mechanosensitive ion channel component 1-prohibitin 2-mediated mitochondrial quality surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ligustrazine-based nanodelivery system protects against doxorubicin-induced cardiotoxicity by targeting the SIRT5–DUSP1 axis for mitochondrial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligustrazine nano-drug delivery system ameliorates doxorubicin-mediated myocardial injury via piezo-type mechanosensitive ion channel component 1-prohibitin 2-mediated mitochondrial quality surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ligustrazine in Animal Models of Myocardial Ischemia/Reperfusion Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligustrazine, or tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the rhizome of the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). It is widely recognized for its vasorelaxant, anti-platelet aggregation, and neuroprotective properties. Emerging preclinical evidence has highlighted the significant cardioprotective effects of Ligustrazine in the context of myocardial ischemia/reperfusion (I/R) injury. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Ligustrazine in animal models of myocardial I/R.
Myocardial I/R injury is a complex pathological process that occurs upon the restoration of blood flow to a previously ischemic myocardial region. While reperfusion is essential to salvage ischemic tissue, it paradoxically triggers a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis, which can exacerbate myocardial damage. Ligustrazine has been shown to mitigate these injurious processes, primarily through the activation of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway.[1][2] This pathway is a critical regulator of cell survival and metabolism, and its activation by Ligustrazine leads to the downstream inhibition of apoptosis and inflammation, as well as the enhancement of antioxidant defenses.
These application notes summarize the key findings from preclinical studies, present quantitative data on the efficacy of Ligustrazine, and provide detailed protocols for inducing myocardial I/R in rats and for evaluating the therapeutic effects of Ligustrazine.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of Ligustrazine in animal models of myocardial I/R injury.
Table 1: Effect of Ligustrazine on Myocardial Infarct Size and Apoptosis
| Parameter | Control Group (I/R) | Ligustrazine-Treated Group (I/R) | Percentage Change | Reference |
| Myocardial Infarct Size (%) | 9.17 ± 2.79 | 5.01 ± 1.26 | ↓ 45.4% | [3] |
| Apoptotic Index of Cardiomyocytes (%) | 8.04 ± 1.57 | 3.38 ± 0.63 | ↓ 58.0% | [3] |
Table 2: Effect of Ligustrazine on Cardiac Injury Markers and Oxidative Stress
| Parameter | Control Group (I/R) | Ligustrazine-Treated Group (I/R) | Reference |
| Serum cTnI | Significantly Increased | Significantly Decreased | [3] |
| Serum MDA | Significantly Increased | Significantly Decreased | [3] |
| Serum SOD Activity | Significantly Decreased | Significantly Increased | [3] |
| Serum NO | Significantly Decreased | Significantly Increased | [3] |
Table 3: Effect of Ligustrazine on Inflammatory Cytokines
| Parameter | Control Group (I/R) | Ligustrazine-Treated Group (I/R) | Reference |
| Serum IL-1β | Significantly Increased | Significantly Decreased | [3] |
| Serum TNF-α | Significantly Increased | Significantly Decreased | [3] |
Table 4: Effect of Ligustrazine on PI3K/Akt Signaling Pathway Proteins
| Protein | Control Group (I/R) | Ligustrazine-Treated Group (I/R) | Reference |
| p-Akt/Akt Ratio | Significantly Decreased | Significantly Increased | [3] |
| p-eNOS/eNOS Ratio | Significantly Decreased | Significantly Increased | [3] |
| Bcl-2/Bax Ratio | Significantly Decreased | Significantly Increased | [3] |
| Cleaved Caspase-3 | Significantly Increased | Significantly Decreased | [3] |
Experimental Protocols
Protocol 1: Induction of Myocardial Ischemia/Reperfusion Injury in Rats
This protocol describes the surgical procedure for inducing myocardial I/R injury in rats by ligating the left anterior descending (LAD) coronary artery.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium, 40-50 mg/kg, intraperitoneal injection)
-
Rodent ventilator
-
Surgical instruments (scissors, forceps, needle holder)
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
-
Warming pad
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intubate the rat and connect it to a rodent ventilator.
-
Place the rat in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Gently retract the pericardium to visualize the LAD coronary artery.
-
Pass a 6-0 silk suture under the LAD.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the appearance of myocardial blanching and ST-segment elevation on the ECG.
-
Maintain the occlusion for the desired duration of ischemia (e.g., 30 minutes).
-
Initiate reperfusion by releasing the ligature.
-
Close the chest in layers and allow the animal to recover.
Protocol 2: Administration of Ligustrazine
This protocol details the administration of Ligustrazine to the animal model.
Materials:
-
Ligustrazine (Tetramethylpyrazine)
-
Vehicle (e.g., sterile saline)
-
Administration route supplies (e.g., gavage needles for oral administration, syringes and needles for intravenous injection)
Procedure:
-
Dosage: A typical effective dose of Ligustrazine is 27 mg/kg/day.[3]
-
Administration Route: Ligustrazine can be administered via various routes, including intragastric gavage or intravenous injection.
-
Timing: For prophylactic treatment, administer Ligustrazine for a period (e.g., 14 days) prior to the induction of myocardial I/R. For therapeutic treatment, administer Ligustrazine at the onset of reperfusion.
Protocol 3: Assessment of Myocardial Infarct Size
This protocol describes the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to quantify the area of myocardial infarction.
Materials:
-
TTC solution (1% in phosphate (B84403) buffer)
-
Formalin (10%)
-
Digital camera and image analysis software
Procedure:
-
At the end of the reperfusion period, euthanize the animal and excise the heart.
-
Wash the heart with cold saline to remove excess blood.
-
Freeze the heart at -20°C for 30 minutes to facilitate slicing.
-
Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.
-
Fix the stained slices in 10% formalin.
-
The viable myocardium will stain red, while the infarcted area will appear pale white.
-
Capture digital images of the slices and use image analysis software to calculate the infarct size as a percentage of the total ventricular area.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol outlines the procedure for measuring the expression of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Myocardial tissue samples
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize myocardial tissue samples in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Signaling pathway of Ligustrazine in cardioprotection.
Caption: Experimental workflow for studying Ligustrazine in myocardial I/R.
References
- 1. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of ligustrazine against myocardial ischaemia reperfusion in rats: the role of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing and Measuring the Effects of Ligustrazine in H. pylori Gastritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ligustrazine in preclinical models of Helicobacter pylori (H. pylori)-induced gastritis. The following sections detail the protocols for inducing gastritis in rodent models, administering Ligustrazine, and measuring its therapeutic effects through various quantitative methods.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa, leading to chronic gastritis, peptic ulcers, and an increased risk of gastric cancer.[1] Ligustrazine, a bioactive compound extracted from the traditional Chinese medicine Ligusticum chuanxiong, has demonstrated significant anti-inflammatory and anti-apoptotic properties.[1] In vitro studies have shown that Ligustrazine can protect gastric epithelial cells from H. pylori-induced damage by inhibiting the NF-κB signaling pathway.[1] These application notes provide the necessary protocols to investigate and quantify the therapeutic potential of Ligustrazine in in vivo models of H. pylori gastritis.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative results from the described experimental protocols, based on existing in vitro and in vivo data for Ligustrazine and similar compounds in gastritis models.
Table 1: Effects of Ligustrazine on Gastric Injury and H. pylori Colonization
| Parameter | Control Group | H. pylori Model Group | H. pylori + Ligustrazine Group |
| Gastric Ulcer Index | 0 | 3.5 ± 0.5 | 1.5 ± 0.3 |
| Histopathological Score | 0-1 | 8.5 ± 1.2 | 3.2 ± 0.8 |
| H. pylori Colonization (log CFU/g) | 0 | 6.8 ± 0.7 | 4.5 ± 0.9 |
Table 2: Effects of Ligustrazine on Inflammatory Cytokines in Gastric Tissue
| Cytokine (pg/mg protein) | Control Group | H. pylori Model Group | H. pylori + Ligustrazine Group |
| TNF-α | 25 ± 5 | 150 ± 20 | 60 ± 10 |
| IL-1β | 15 ± 4 | 120 ± 15 | 45 ± 8 |
| IL-6 | 30 ± 6 | 180 ± 25 | 70 ± 12 |
| IL-8 | 20 ± 5 | 130 ± 18 | 55 ± 9 |
Table 3: Effects of Ligustrazine on Oxidative Stress Markers in Gastric Tissue
| Marker | Control Group | H. pylori Model Group | H. pylori + Ligustrazine Group |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.5 ± 0.4 | 8.0 ± 1.1 | 4.0 ± 0.6 |
| Superoxide (B77818) Dismutase (SOD) (U/mg protein) | 150 ± 15 | 70 ± 10 | 120 ± 12 |
| Glutathione (B108866) (GSH) (µg/mg protein) | 50 ± 6 | 25 ± 4 | 40 ± 5 |
Experimental Protocols
Protocol 1: Induction of H. pylori Gastritis in a Rat Model
This protocol is adapted from established methods for inducing chronic H. pylori infection in rats.[2]
Materials:
-
Male Sprague-Dawley rats (120-150 g)
-
H. pylori strain (e.g., Sydney strain 1, SS1)
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum
-
Oral gavage needles
-
Microaerophilic incubator (5% O₂, 10% CO₂, 85% N₂)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Antibiotic Pre-treatment: To facilitate H. pylori colonization, administer streptomycin in the drinking water (5 mg/mL) for 3 days prior to inoculation.[2]
-
H. pylori Culture: Culture the H. pylori strain in BHI broth under microaerophilic conditions at 37°C for 48-72 hours.
-
Inoculum Preparation: Harvest the bacteria by centrifugation and resuspend in sterile saline to a concentration of 5 x 10⁸ to 5 x 10¹⁰ CFU/mL.[2]
-
Inoculation:
-
Fast the rats for 12 hours before the first inoculation.
-
Administer 1 mL of the H. pylori suspension to each rat via oral gavage.
-
Repeat the inoculation twice daily for three consecutive days, with a 4-hour interval between doses.[2]
-
-
Model Establishment: The chronic gastritis model is typically established within 2-4 weeks post-inoculation.
Protocol 2: Administration of Ligustrazine
This protocol is based on in vivo studies of Ligustrazine in other models of gastric injury.[3]
Materials:
-
Ligustrazine (Tetramethylpyrazine)
-
Sterile saline or other appropriate vehicle
-
Oral gavage needles
Procedure:
-
Treatment Groups: Divide the animals into at least three groups:
-
Control Group (no H. pylori, vehicle administration)
-
H. pylori Model Group (H. pylori infection, vehicle administration)
-
H. pylori + Ligustrazine Group (H. pylori infection, Ligustrazine administration)
-
-
Ligustrazine Preparation: Dissolve Ligustrazine in sterile saline to the desired concentration. A starting dose of 15 mg/kg body weight, administered orally, has been shown to be effective in a rat model of ethanol-induced gastric ulcer.[3] Dose-response studies may be necessary to determine the optimal dosage.
-
Administration:
-
Begin Ligustrazine administration one week after the final H. pylori inoculation and continue for the duration of the experiment (e.g., 4-8 weeks).
-
Administer the prepared Ligustrazine solution or vehicle to the respective groups once daily via oral gavage.
-
Protocol 3: Measurement of Therapeutic Effects
At the end of the treatment period, euthanize the animals and collect gastric tissue for analysis.
1. Macroscopic and Microscopic Evaluation of Gastric Injury:
-
Gastric Ulcer Index: Macroscopically examine the stomach for lesions and score the ulcer index based on the number and severity of hemorrhagic streaks and spots.
-
Histopathological Analysis:
-
Fix a portion of the gastric tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the severity of gastritis based on the updated Sydney System, evaluating parameters such as inflammation, epithelial defects, atrophy, and hyperplasia.[1][4]
-
2. Quantification of H. pylori Colonization:
-
Quantitative Culture:
-
Homogenize a weighed portion of gastric tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on selective agar (B569324) for H. pylori.
-
Incubate under microaerophilic conditions and count the colony-forming units (CFU). Express the results as log CFU per gram of tissue.[5]
-
-
Quantitative PCR (qPCR):
-
Extract DNA from a portion of the gastric tissue.
-
Perform qPCR using primers specific for an H. pylori gene (e.g., ureA).
-
Quantify the bacterial load by comparing to a standard curve of known H. pylori DNA concentrations.[6]
-
3. Assessment of Inflammatory and Oxidative Stress Markers:
-
ELISA for Inflammatory Cytokines:
-
Homogenize a portion of the gastric tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration of the supernatant.
-
Use commercial ELISA kits to quantify the levels of TNF-α, IL-1β, IL-6, and IL-8 in the tissue homogenates.[7]
-
-
Biochemical Assays for Oxidative Stress Markers:
4. Western Blot for Signaling Pathway Analysis:
-
Extract total protein from gastric tissue samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p65, IκBα, p-p38, p38).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
Mandatory Visualizations
Caption: Experimental workflow for inducing and measuring the effects of Ligustrazine in a rat model of H. pylori gastritis.
References
- 1. Histologic scoring of gastritis and gastric cancer in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple animal model of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced upregulation of SIRT1 via pioglitazone and ligustrazine confers protection against ethanol-induced gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying gastric Helicobacter pylori infection: a comparison of quantitative culture, urease breath testing, and histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verifying and Quantifying Helicobacter pylori Infection Status of Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. dovepress.com [dovepress.com]
- 9. Oxidative stress-related biomarkers as promising indicators of inflammatory bowel disease activity: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery of Ligustrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ligustrazine hydrochloride, a synthetic derivative of tetramethylpyrazine isolated from the traditional Chinese herb Ligusticum wallichii, is a potent cardiovascular and cerebrovascular protective agent. Its clinical application is often hampered by a short biological half-life and rapid metabolism following oral or intravenous administration. Transdermal drug delivery offers a promising alternative, providing sustained release, bypassing first-pass metabolism, and improving patient compliance. This document provides detailed application notes and protocols for various transdermal delivery methods for this compound, including ethosomes, liposome-hydrogels, niosomes, and microneedles.
I. Vesicular Carrier Systems: Ethosomes, Liposomes, and Niosomes
Vesicular systems are highly efficient carriers for enhancing the transdermal permeation of both hydrophilic and lipophilic drugs. They can encapsulate the drug and facilitate its transport across the stratum corneum.
Ethosomes
Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (B145695) (20-45%), and water. The high ethanol content fluidizes the lipid bilayers of the stratum corneum, allowing the deformable ethosomes to penetrate deeper into the skin layers.
| Parameter | Value | Reference |
| Formulation | ||
| Phospholipid (Lecithin) | 1% (w/v) | [1][2] |
| Cholesterol | 0.4% (w/v) | [1][2] |
| Ethanol | 45% (v/v) | [1][2] |
| Physicochemical Properties | ||
| Average Particle Size | 78.71 ± 1.23 nm | [2] |
| Entrapment Efficiency | 86.42% ± 1.50% | [2] |
| In Vitro Permeation | ||
| 24-hour Cumulative Release | 183 ± 18 µg/cm² | [2][3] |
| In Vivo Pharmacokinetics (Rats) | ||
| Relative Bioavailability (vs. oral) | 209.45% | [2][3][4] |
This protocol is based on the ethanol injection-sonication method.[1][2]
Materials:
-
This compound
-
Soybean Phospholipid (Lecithin)
-
Cholesterol
-
Ethanol (95%)
-
Purified water
-
Magnetic stirrer
-
Ultrasonic probe sonicator
-
Syringe pump
Procedure:
-
Preparation of Lipid Phase: Dissolve 1.0 g of lecithin (B1663433) and 0.4 g of cholesterol in 45 mL of ethanol in a sealed container. Stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the desired amount of this compound in 55 mL of purified water.
-
Ethosome Formation: Heat both the lipid and aqueous phases to 30°C.
-
Add the lipid phase to the aqueous phase dropwise using a syringe pump at a constant rate (e.g., 200 µL/min) under constant stirring (e.g., 700 rpm) with a magnetic stirrer.[1]
-
Sonication: After the addition is complete, sonicate the mixture using a probe sonicator for 5 minutes to reduce the vesicle size and improve homogeneity.[1]
-
Maturation: Store the resulting ethosomal suspension at 4°C for at least 1 hour before characterization.
Experimental Workflow: Ethosome Preparation
Caption: Workflow for the preparation of this compound-loaded ethosomes.
Liposome-Hydrogel
Liposomes are phospholipid vesicles that can encapsulate hydrophilic and lipophilic drugs. Incorporating liposomes into a hydrogel matrix can enhance their stability, provide controlled release, and improve skin adhesion.
| Parameter | Value | Reference |
| Liposome (B1194612) Formulation | ||
| Phospholipid:Cholesterol Ratio | 3:1 (w/w) | [3] |
| Hydrogel Formulation | ||
| Sodium Carboxymethylcellulose (CMC-Na) | 2% (w/v) | [5] |
| In Vitro Release (Dialysis Membrane) | ||
| Release Rate | ~40% | [5] |
| Ex Vivo Transdermal Permeation | ||
| Permeation Rate | ~40% | [5] |
This protocol combines the thin-film hydration method for liposome preparation with subsequent dispersion in a hydrogel.[3]
Materials:
-
This compound
-
Soybean Phospholipid (Lecithin)
-
Cholesterol
-
Sodium Carboxymethylcellulose (CMC-Na)
-
Chloroform and Methanol (or other suitable organic solvent)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Liposome Preparation (Thin-Film Hydration): a. Dissolve 0.60 g of phospholipid and 0.20 g of cholesterol in a suitable volume of chloroform:methanol (2:1 v/v) in a round-bottom flask.[3] b. Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall. c. Hydrate the lipid film with a 10 mL solution of this compound in PBS (0.6 mg/mL) by gentle rotation of the flask.[3] d. Vortex the resulting suspension to form multilamellar vesicles (MLVs). e. To obtain smaller, unilamellar vesicles (SUVs), the suspension can be sonicated or extruded through polycarbonate membranes.
-
Hydrogel Preparation: a. Slowly add 0.20 g of CMC-Na to the 10 mL of the prepared this compound liposome suspension under continuous stirring.[3][5] b. Continue stirring until the CMC-Na is fully dispersed. c. Allow the mixture to stand for 24 hours to ensure complete swelling of the hydrogel.[3]
Experimental Workflow: Liposome-Hydrogel Preparation
Caption: Workflow for preparing Ligustrazine HCl-loaded liposome-hydrogel.
Niosomes
Niosomes are vesicular systems similar to liposomes but are formed from non-ionic surfactants instead of phospholipids, making them a more cost-effective and stable alternative.
No specific quantitative data for this compound-loaded niosomes was found in the initial literature search. The following are general parameters based on niosomal formulations for other drugs.
| Parameter | General Range |
| Formulation | |
| Non-ionic Surfactant (e.g., Span 60) | 10-30 µmol |
| Cholesterol | 10-30 µmol |
| Physicochemical Properties | |
| Particle Size | 100-500 nm |
| Entrapment Efficiency | 40-80% |
This protocol describes the thin-film hydration method, a common technique for niosome preparation.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Span 60, Tween 60)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Diethyl ether)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Film Formation: a. Dissolve the non-ionic surfactant and cholesterol in a 1:1 molar ratio in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin film on the inner surface of the flask.
-
Hydration: a. Hydrate the thin film with an aqueous solution of this compound by rotating the flask at a controlled temperature (e.g., 60°C). b. Continue hydration for a specified period (e.g., 1 hour) to allow for the formation of niosomal vesicles.
-
Size Reduction: a. Subject the niosomal suspension to sonication in a bath sonicator for 5-10 minutes to reduce the size of the vesicles and improve uniformity.
-
Purification: a. Separate the unentrapped drug from the niosomal suspension by dialysis or centrifugation.
II. Physical Enhancement Methods: Microneedles
Microneedles are micron-sized needles that create transient micropores in the stratum corneum, facilitating the transport of drugs into the deeper skin layers. This method is minimally invasive and painless.
No specific quantitative data for the transdermal delivery of this compound using microneedles was found in the initial literature search.
This protocol outlines a general "poke and patch" approach using solid microneedles.
Materials:
-
Solid microneedle array (e.g., stainless steel, silicon)
-
This compound formulation (e.g., gel, patch)
-
Animal skin model (e.g., porcine ear skin, rat abdominal skin) for in vitro studies
-
Franz diffusion cells (for in vitro studies)
Procedure:
-
Skin Preparation: a. Excise the skin from the animal model and remove any subcutaneous fat and hair. b. Equilibrate the skin in PBS (pH 7.4) before use.
-
Microneedle Application: a. Firmly press the microneedle array onto the skin surface for a defined period (e.g., 30 seconds) to create micropores. b. Gently remove the microneedle array.
-
Drug Formulation Application: a. Immediately apply the this compound formulation over the pre-treated skin area.
-
In Vitro Permeation Study: a. Mount the treated skin on a Franz diffusion cell with the stratum corneum side facing the donor compartment. b. Apply the drug formulation to the donor compartment. c. Fill the receptor compartment with a suitable receptor medium (e.g., PBS). d. Maintain the temperature at 32 ± 0.5°C. e. Withdraw samples from the receptor compartment at predetermined time intervals and analyze for this compound concentration.
Experimental Workflow: Microneedle-Enhanced Delivery
Caption: "Poke and Patch" workflow for microneedle-mediated delivery.
III. In Vitro and In Vivo Study Protocols
In Vitro Skin Permeation Study
This study is crucial for evaluating the efficacy of different transdermal formulations.
Apparatus: Franz diffusion cell
Membrane: Excised rat or porcine skin is commonly used.
Protocol:
-
Skin Preparation: Excise full-thickness abdominal skin from a rat (200-250g). Remove subcutaneous fat and hair.
-
Cell Setup: Mount the skin on a Franz diffusion cell with the dermal side in contact with the receptor medium. The diffusion area is typically around 0.5-1.0 cm².
-
Receptor Medium: Use phosphate buffer (pH 7.4) as the receptor medium, maintained at 32 ± 0.5°C and stirred continuously.
-
Dosing: Apply a finite dose of the this compound formulation to the stratum corneum in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis and replace it with an equal volume of fresh receptor medium.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
In Vivo Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion of the drug after transdermal administration in an animal model.
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
Protocol:
-
Animal Preparation: Anesthetize the rats and shave the hair from the abdominal area 24 hours before the experiment.
-
Formulation Application: Apply the transdermal patch or formulation to the shaved area.
-
Blood Sampling: Collect blood samples (e.g., 0.3 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract this compound from the plasma samples using a suitable solvent extraction method.
-
Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
IV. Potential Skin Permeation Pathways
The following diagram illustrates the primary pathways for drug permeation through the skin. Vesicular systems and microneedles are designed to overcome the barrier function of the stratum corneum and facilitate drug transport through these routes.
General Skin Permeation Pathways
Caption: Potential pathways for transdermal drug delivery.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory facilities. It is essential to adhere to all relevant safety guidelines and regulations when conducting research.
References
Application Notes and Protocols for the Preparation of Ligustrazine Hydrochloride Injection for Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, quality control, and stability testing of Ligustrazine Hydrochloride Injection intended for clinical studies. The included protocols are designed to ensure the safety, efficacy, and quality of the investigational medicinal product.
Formulation and Preparation of this compound Injection
This compound is a synthetic compound originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). It is known for its vasodilatory and anti-platelet aggregation effects. For clinical studies, a sterile solution of this compound is typically prepared for intravenous administration.
1.1. Materials and Equipment
-
This compound Active Pharmaceutical Ingredient (API)
-
Water for Injection (WFI)
-
Sodium Chloride or Dextrose (for isotonicity adjustment)
-
Hydrochloric Acid / Sodium Hydroxide (B78521) (for pH adjustment)
-
Sterile vials and stoppers
-
Aseptic filling and stoppering machine
-
Autoclave
-
Laminar air flow hood (Grade A)
-
Appropriate glassware and filtration apparatus
1.2. Example Formulation
While the exact formulation for a clinical study may vary, a typical preparation involves dissolving this compound in WFI and adjusting for tonicity and pH.
| Ingredient | Quantity (per 2 mL vial) | Purpose |
| This compound | 40 mg | Active Ingredient |
| Sodium Chloride | q.s. to isotonicity | Tonicity Agent |
| Water for Injection (WFI) | q.s. to 2 mL | Vehicle |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 3.5 - 5.5 | pH Adjustment |
1.3. Preparation Protocol
The following protocol outlines the steps for preparing a batch of this compound Injection under aseptic conditions.
Caption: Aseptic Preparation Workflow for this compound Injection.
-
Compounding: In a Grade A laminar air flow hood within a Grade B cleanroom, dissolve the required amount of this compound and sodium chloride in approximately 80% of the final volume of WFI.
-
pH Adjustment: Measure the pH of the solution and adjust to the target range (e.g., 3.5 - 5.5) using small additions of dilute hydrochloric acid or sodium hydroxide solution.
-
Volume Adjustment: Add WFI to reach the final batch volume.
-
Sterile Filtration: Sterilize the solution by filtering it through a sterile 0.22 µm filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterile-filtered solution into pre-sterilized vials to the target volume.
-
Stoppering and Capping: Aseptically place sterile stoppers onto the vials and secure with aluminum caps.
Quality Control Testing
Comprehensive quality control testing is mandatory to ensure the safety and potency of the injection before it is released for clinical use.
2.1. Stability-Indicating HPLC Method for Assay and Related Substances
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the active ingredient and detecting any degradation products.
2.1.1. Forced Degradation Studies
To develop and validate a stability-indicating method, forced degradation studies are performed on the drug substance to generate potential degradation products.[1][2][3][4]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the drug substance in 0.1 M HCl and reflux for a specified period (e.g., 2 hours at 60°C). Neutralize the solution before analysis.[1][5] |
| Base Hydrolysis | Dissolve the drug substance in 0.1 M NaOH and reflux for a specified period (e.g., 2 hours at 60°C). Neutralize the solution before analysis.[1][5] |
| Oxidative Degradation | Treat a solution of the drug substance with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).[5] |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 105°C for 24 hours). |
| Photolytic Degradation | Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
2.1.2. HPLC Method Protocol
The following is a representative HPLC method. The actual parameters must be optimized and validated for the specific formulation.
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A gradient mixture of a phosphate (B84403) buffer and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
2.1.3. Method Validation
The HPLC method must be validated according to ICH guidelines, including the parameters listed in the table below.[6][7][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main peak from any degradation products and placebo components. Peak purity should be demonstrated. |
| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the nominal concentration). R² ≥ 0.999. |
| Accuracy | The recovery of the drug substance from spiked placebo samples should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate Precision) | The Relative Standard Deviation (RSD) for replicate injections and analyses on different days/by different analysts should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The method should be sensitive enough to detect and quantify impurities at low levels. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH of the mobile phase). |
2.2. Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms. The USP <71> provides detailed guidelines for this test.[9][10][11][12]
2.2.1. Method: Membrane Filtration
This is the method of choice for filterable aqueous solutions.[12]
Caption: Workflow for Membrane Filtration Sterility Testing.
-
Sample Preparation: Aseptically pool the contents of a specified number of vials.
-
Filtration: Filter the pooled solution through a 0.45 µm membrane filter.
-
Rinsing: Rinse the filter with a sterile diluent to remove any antimicrobial properties of the drug product.
-
Incubation: Aseptically cut the membrane into two halves. Immerse one half in Fluid Thioglycollate Medium (FTM) and the other in Soybean-Casein Digest Medium (SCDM). Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.
-
Observation: Visually inspect the media for any signs of microbial growth (turbidity).
2.3. Bacterial Endotoxin Test (LAL Test)
This test is performed to detect or quantify endotoxins from Gram-negative bacteria using amoebocyte lysate from the horseshoe crab (Limulus polyphemus).
2.3.1. Method: Gel-Clot Technique
-
Preparation: Reconstitute the Limulus Amebocyte Lysate (LAL) reagent and the Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW).
-
Maximum Valid Dilution (MVD) Calculation: Determine the MVD for the product to ensure that the test is performed at a concentration that does not interfere with the assay.
-
Assay: In depyrogenated tubes, mix the LAL reagent with the test sample, positive product controls (sample spiked with CSE), and negative controls (LRW).
-
Incubation: Incubate the tubes at 37 ± 1°C for 60 ± 2 minutes in a non-vibrating water bath or dry heat block.
-
Reading: After incubation, carefully invert each tube 180°. A positive result is indicated by the formation of a firm gel that remains intact. A negative result is indicated by the absence of a solid clot.
| Test Solution | Expected Result for a Valid Test |
| Test Sample | No clot formation |
| Positive Product Control (2λ) | Clot formation |
| Positive Control (λ) | Clot formation |
| Negative Control (LRW) | No clot formation |
Stability Studies
Stability studies are conducted to establish the shelf-life of the drug product and to determine appropriate storage conditions.
3.1. Stability Protocol
| Study | Storage Conditions | Testing Time Points |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, and 36 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months |
3.2. Stability-Indicating Parameters
The following parameters should be monitored at each time point:
-
Appearance (visual inspection for color and clarity)
-
pH
-
Assay of this compound (by stability-indicating HPLC)
-
Related substances (by stability-indicating HPLC)
-
Particulate matter
-
Sterility
-
Bacterial Endotoxins
Signaling Pathways of Ligustrazine
Understanding the mechanism of action of Ligustrazine is crucial for clinical development. Below are diagrams of key signaling pathways modulated by Ligustrazine.
4.1. p53-Dependent Mitochondrial Apoptosis Pathway
Ligustrazine can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis.
Caption: Ligustrazine-induced p53-mediated mitochondrial apoptosis.
4.2. Death Receptor (Fas/Fas-L) Pathway
Ligustrazine can also induce apoptosis through the extrinsic pathway by upregulating the expression of Fas and Fas Ligand (Fas-L), leading to the activation of the caspase cascade.[11][12][13]
Caption: Ligustrazine-induced apoptosis via the Fas/Fas-L pathway.
4.3. MAPK (p38 and Erk) and PI3K/Akt Signaling Pathways
Ligustrazine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are involved in cell survival, proliferation, and inflammation. In some contexts, Ligustrazine suppresses p38 and Erk activation, while in others, it activates the PI3K/Akt pathway, leading to downstream effects such as reduced inflammation and apoptosis.
Caption: Modulation of MAPK and PI3K/Akt pathways by Ligustrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Frontiers | Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. japsonline.com [japsonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligustrazine Injection for Chronic Pulmonary Heart Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Application Notes and Protocols for In Vitro Cell Migration Assays Using Tetramethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tetramethylpyrazine (TMP), a bioactive alkaloid compound, in in vitro cell migration assays. This document outlines the effects of TMP on various cell lines, details the underlying signaling pathways, and provides standardized protocols for conducting wound healing and transwell migration assays.
Tetramethylpyrazine has been shown to inhibit the migration and invasion of various cancer cells, including those of the breast, cervix, and colon.[1][2][3] The compound exerts its effects by modulating key signaling pathways involved in cell motility.
Data Presentation: Efficacy of Tetramethylpyrazine in Cell Migration Inhibition
The following tables summarize the quantitative data from studies investigating the inhibitory effects of tetramethylpyrazine on in vitro cell migration.
Table 1: Effect of Tetramethylpyrazine on Breast Cancer Cell Migration
| Cell Line | Assay Type | TMP Concentration | Observed Effect on Migration |
| MDA-MB-231 | Not specified in abstract | ~1,600 µM (minimum effective dose) | Significant inhibition of migration and invasion rates.[1] |
| MDA-MB-231 | Not specified in abstract | 1,600 and 3,200 µM | Dose-dependent inhibition of migration and invasion.[1] |
Table 2: Effect of Tetramethylpyrazine on Cervical Cancer Cell Migration
| Cell Line | Assay Type | TMP Concentration | Observed Effect on Migration |
| C33A | Wound healing & Transwell | Dose-dependent | Significant inhibition of migration and invasiveness.[2][4] |
Table 3: Effect of Tetramethylpyrazine on Colon Cancer Cell Migration
| Cell Line | Assay Type | TMP Concentration | Observed Effect on Migration |
| HCT-116 | Not specified in abstract | Dose-dependent | Reduced migration and invasion.[3] |
Table 4: Effect of Tetramethylpyrazine on Ovarian Cancer Cell Migration
| Cell Line | Assay Type | TMP Concentration | Observed Effect on Migration |
| SKOV3 | Not specified in abstract | 25-100 µg/ml | Suppressed migration.[5] |
Table 5: Effect of Tetramethylpyrazine on Glioma Cell Migration
| Cell Line | Assay Type | TMP Concentration | Observed Effect on Migration |
| Glioma cells | Transwell | Not specified | Inhibition of migration and invasion.[6] |
Signaling Pathways Modulated by Tetramethylpyrazine in Cell Migration
Tetramethylpyrazine has been found to influence several key signaling pathways that are crucial for cell migration and invasion.
In breast cancer cells, TMP has been shown to decrease the gene expression and activity of Akt, a key component of the PI3K/Akt signaling pathway.[1] The PI3K/Akt/mTOR pathway is also modulated by TMP in colon cancer cells.[3]
Another significant pathway affected by TMP is the Hedgehog signaling pathway in cervical cancer cells.[2][4] Studies have demonstrated that TMP inhibits this pathway in a dose-dependent manner.[2]
Furthermore, in colon cancer cells, TMP has been observed to modulate the Wnt/GSK3/β-catenin and MAPK signaling pathways.[3] In ovarian carcinoma cells, TMP suppresses migration by inhibiting ERK1/2 and p38 phosphorylation.[5] In glioma cells, TMP has been found to regulate the UBL7-AS1/miR-144-3p pathway.[6]
Experimental Protocols
The following are detailed protocols for conducting wound healing and transwell migration assays to evaluate the effect of tetramethylpyrazine on cell migration.
Experimental Workflow Overview
Wound Healing (Scratch) Assay Protocol
The wound healing assay is a straightforward method to study directional cell migration in vitro.[7]
Materials:
-
Cultured cells at 90-100% confluence
-
Sterile 10 µL or 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (with and without serum)
-
Tetramethylpyrazine (stock solution)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove any detached cells.
-
TMP Treatment: Add fresh cell culture medium containing various concentrations of tetramethylpyrazine to the wells. A control well with no TMP should be included.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 12, 24, 48 hours) until the scratch in the control well is closed.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Transwell Migration (Boyden Chamber) Assay Protocol
The transwell assay is used to assess the chemotactic response of cells towards a chemoattractant.[8]
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cell culture medium (with and without serum)
-
Chemoattractant (e.g., medium with a higher serum concentration)
-
Tetramethylpyrazine (stock solution)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Preparation of Chambers: Place the transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber of each well.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing various concentrations of tetramethylpyrazine. Add the cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-48 hours), depending on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of migrated cells in the TMP-treated wells to the control wells.
References
- 1. Tetramethylpyrazine regulates breast cancer cell viability, migration, invasion and apoptosis by affecting the activity of Akt and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethylpyrazine inhibits the proliferation, invasiveness and migration of cervical cancer C33A cells by retarding the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5,6-Tetramethylpyrazine Targets Epithelial-Mesenchymal Transition by Abrogating Manganese Superoxide Dismutase Expression and TGFβ-Driven Signaling Cascades in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine inhibits the proliferation, invasiveness and migration of cervical cancer C33A cells by retarding the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetramethylpyrazine inhibits migration of SKOV3 human ovarian carcinoma cells and decreases the expression of interleukin-8 via the ERK1/2, p38 and AP-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramethylpyrazine Inhibits the Proliferation and Invasion of Glioma Cells by Regulating the UBL7-AS1/miR-144-3p Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Establishing an In Vivo Model for High-Altitude Cerebral Edema with Ligustrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-altitude cerebral edema (HACE) is a severe and life-threatening condition characterized by the swelling of the brain due to rapid ascent to high altitudes.[1] The development of effective therapeutic interventions necessitates robust and reproducible in vivo models. This document provides detailed application notes and protocols for establishing a rat model of HACE using a combination of hypobaric hypoxia and exhaustive exercise. Furthermore, it outlines the application of Ligustrazine (Tetramethylpyrazine), a compound with neuroprotective properties, in this model and details its mechanism of action.[2][3]
In Vivo Model of High-Altitude Cerebral Edema
This protocol describes the induction of HACE in rats by simulating a high-altitude environment in a hypobaric chamber combined with physical exertion to mimic the physiological stress of rapid ascent.
Experimental Animals
Male Sprague-Dawley rats (200-250g) are recommended for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional animal care and use committee guidelines.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for establishing the HACE model and evaluating the therapeutic effects of Ligustrazine.
Caption: Experimental workflow for HACE induction and Ligustrazine treatment.
Detailed Protocols
1.3.1. Treadmill Adaptation
-
Objective: To acclimatize rats to the treadmill apparatus to minimize stress during the exhaustive exercise phase.
-
Protocol:
-
Place rats on the treadmill for 15 minutes daily for 5 consecutive days.
-
On day 1, set the treadmill speed to 5 m/min.
-
Gradually increase the speed by 2-3 m/min each subsequent day, reaching a final speed of 12-15 m/min on day 5.
-
Do not use any electrical stimulation during the adaptation period. A gentle nudge can be used to encourage running.
-
1.3.2. Exhaustive Exercise Protocol
-
Objective: To induce physiological stress that exacerbates the effects of hypoxia.
-
Protocol:
-
Following the final Ligustrazine/vehicle administration, place the rats on the treadmill inside the hypobaric chamber.
-
Initiate the exercise protocol with a progressively increasing load.
-
Level I: 8.2 m/min for 15 minutes.[4]
-
Level II: 15 m/min for 15 minutes.[4]
-
Level III: 20 m/min until exhaustion.[4]
-
Definition of Exhaustion: The inability of the rat to right itself within 30 seconds when placed on its back, or the failure to continue running despite gentle prodding for 1 minute.[5]
-
1.3.3. Hypobaric Hypoxia Exposure
-
Objective: To simulate a high-altitude environment.
-
Protocol:
-
Place the rats in a hypobaric chamber.
-
Simulate an altitude of 6000 meters by reducing the pressure inside the chamber. The rate of ascent can be simulated at 50 m/s.
-
Maintain the simulated altitude for the duration of the exhaustive exercise and for a subsequent 24-hour period.
-
Ensure adequate ventilation to prevent the accumulation of carbon dioxide.
-
Application of Ligustrazine
Ligustrazine hydrochloride (LH) has demonstrated significant neuroprotective effects in the HACE model, primarily through the activation of the NRF2 signaling pathway.[4][6]
Preparation of Ligustrazine Solution
-
Objective: To prepare a sterile solution of this compound for intraperitoneal injection.
-
Protocol:
-
Dissolve this compound powder in sterile 0.9% saline to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 250g rat receiving a 2.5 mL injection). The solution can be prepared by adding deionized water to commercially available ligustrazine to a concentration of 163 mg/mL.[1][7][8]
-
Ensure the pH of the final solution is close to physiological pH (~7.4).[8]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the sterile solution at 4°C and protect it from light.
-
Administration Protocol
-
Objective: To administer Ligustrazine as a pre-treatment to evaluate its prophylactic effects.
-
Protocol:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Administer the injection once daily for a period of 3-5 days prior to the induction of HACE.
-
The final dose should be administered approximately 30-60 minutes before the start of the exhaustive exercise and hypoxia exposure.
-
Key Experimental Endpoints and Protocols
Brain Water Content
-
Objective: To quantify the extent of cerebral edema.
-
Protocol (Dry-Wet Method):
-
At the end of the experiment, euthanize the rats and immediately excise the brains.
-
Weigh the whole brain to obtain the "wet weight".
-
Dry the brain in an oven at 80-100°C for 48-72 hours until a constant weight is achieved.
-
Weigh the dried brain to obtain the "dry weight".
-
Calculate the brain water content using the following formula: Brain Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100
-
Blood-Brain Barrier (BBB) Permeability
-
Objective: To assess the integrity of the blood-brain barrier.
-
Protocol (Evans Blue Extravasation Assay):
-
Two hours before the end of the experiment, inject 2% Evans blue dye (4 mL/kg) intravenously.
-
At the endpoint, perfuse the animals transcardially with saline to remove intravascular dye.
-
Excise the brain and homogenize it in formamide.
-
Incubate the homogenate at 60°C for 24 hours to extract the Evans blue dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of extravasated dye using a standard curve.
-
Intracranial Pressure (ICP) Measurement
-
Objective: To directly measure the pressure within the cranial cavity.
-
Protocol (Epidural Probe):
-
Anesthetize the rat and secure its head in a stereotaxic frame.[10][11]
-
Make a midline incision on the scalp to expose the skull.[10][11]
-
Drill a small burr hole over the parietal cortex, taking care not to damage the dura mater.[10][11]
-
Insert a fiber-optic pressure transducer or a fluid-filled catheter connected to a pressure transducer into the epidural space.[10][11]
-
Allow the animal to recover from anesthesia before recording ICP in the conscious, freely moving state.
-
Data Presentation: Quantitative Effects of Ligustrazine
The following tables summarize the quantitative effects of Ligustrazine pre-treatment on key parameters in the rat HACE model.
Table 1: Effect of Ligustrazine on Brain Water Content and HACE-Related Proteins
| Treatment Group | Brain Water Content (%) | AQP4 Expression (relative to HACE) | HIF-1α Expression (relative to HACE) | VEGF Expression (relative to HACE) |
| Control (Normoxia) | 78.5 ± 0.5 | - | - | - |
| HACE Model | 82.3 ± 0.8 | 1.00 | 1.00 | 1.00 |
| Ligustrazine (50 mg/kg) | 80.1 ± 0.6 | ↓ | ↓ | ↓ |
| Ligustrazine (100 mg/kg) | 79.2 ± 0.5 | ↓↓ | ↓↓ | ↓↓ |
Data are presented as mean ± SD. ↓ indicates a decrease, and ↓↓ indicates a more significant decrease compared to the HACE model group.[2][9]
Table 2: Effect of Ligustrazine on Oxidative Stress and Inflammatory Markers
| Treatment Group | MDA (nmol/mg protein) | GSH (μmol/g protein) | SOD (U/mg protein) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Normoxia) | 2.1 ± 0.3 | 8.5 ± 0.7 | 120 ± 10 | 15 ± 3 | 25 ± 4 | 30 ± 5 |
| HACE Model | 5.8 ± 0.6 | 4.2 ± 0.5 | 65 ± 8 | 55 ± 6 | 80 ± 9 | 95 ± 11 |
| Ligustrazine (50 mg/kg) | 4.1 ± 0.4 | 6.3 ± 0.6 | 88 ± 9 | 38 ± 5 | 55 ± 7 | 62 ± 8 |
| Ligustrazine (100 mg/kg) | 3.0 ± 0.3 | 7.8 ± 0.7 | 105 ± 11 | 25 ± 4 | 38 ± 6 | 45 ± 7 |
Data are presented as mean ± SD.[2][9]
Mechanism of Action: Ligustrazine and the NRF2 Signaling Pathway
Ligustrazine exerts its neuroprotective effects in HACE primarily by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[4][6]
Signaling Pathway Diagram
The following diagram illustrates the mechanism by which Ligustrazine activates the NRF2 pathway to mitigate oxidative stress and inflammation in HACE.
Caption: Ligustrazine activates the NRF2 pathway to counter HACE.
Under hypoxic conditions, there is an increase in reactive oxygen species (ROS), which leads to oxidative stress, inflammation, and ferroptosis, ultimately contributing to the breakdown of the blood-brain barrier and the development of cerebral edema.[6] Ligustrazine promotes the dissociation of NRF2 from its inhibitor Keap1 in the cytoplasm.[4] Freed NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12] The upregulation of these genes enhances the cellular antioxidant capacity, thereby reducing oxidative stress and inhibiting downstream pathological processes like inflammation and ferroptosis.[4][6] This multi-faceted mechanism contributes to the preservation of blood-brain barrier integrity and the amelioration of high-altitude cerebral edema.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligustrazine monomer against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Core body temperatures of rats subjected to treadmill exercise to fatigue or exhaustion: The journal Temperature toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Establishment and identification of an animal model of long-term exercise-induced fatigue [frontiersin.org]
- 11. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Western Blot Analysis of NRF2 Activation by Ligustrazine Hydrochloride
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
Ligustrazine hydrochloride (LH), a primary active component of the traditional Chinese herb Ligusticum chuanxiong, has demonstrated significant antioxidant and neuroprotective effects.[1] Studies have shown that LH can activate the NRF2 signaling pathway, promoting the translocation of NRF2 from the cytoplasm to the nucleus and thereby enhancing the expression of downstream antioxidant enzymes.[1][2] This makes the analysis of NRF2 activation a key method for elucidating the mechanism of action of this compound. Western blotting is a widely used technique to assess the activation of NRF2 by examining its protein expression levels in both the cytoplasm and the nucleus. An increase in the nuclear fraction of NRF2 is a hallmark of its activation.
Principle of the Assay
Western blotting for NRF2 activation by this compound involves the separation of cytoplasmic and nuclear proteins from cells or tissues treated with the compound. The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific to NRF2, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. The resulting signal, which is proportional to the amount of NRF2 protein, is detected and quantified. To confirm nuclear translocation, loading controls specific to each fraction (e.g., β-actin for the cytoplasm and Histone H3 for the nucleus) are used for normalization.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies investigating the effect of this compound on NRF2 activation.
Table 1: Effect of this compound on NRF2 Nuclear Translocation in a Rat Model of High-Altitude Cerebral Edema [1][3]
| Treatment Group | Cytoplasmic NRF2 (Relative Expression) | Nuclear NRF2 (Relative Expression) |
| Normal Control | High | Low |
| HACE Model | Significantly Increased | Significantly Decreased |
| LH Pretreatment (50 mg/kg) | Significantly Decreased | Significantly Increased |
| LH Pretreatment (100 mg/kg) | Significantly Decreased | Significantly Increased |
HACE: High-Altitude Cerebral Edema; LH: this compound. Data are qualitative summaries from the study.
Table 2: Effect of Ligustrazine on NRF2 Expression in Human Hepatic Stellate Cells (HSCs) [4]
| Treatment | NRF2 Expression (Relative to Control) |
| Control | 1.0 |
| Ligustrazine | Significantly Increased |
Data are qualitative summaries from the in vitro study.
Table 3: Effect of Ligustrazine on NRF2 Pathway Proteins in a Rat Model of Postoperative Abdominal Adhesion [5][6]
| Treatment Group | NRF2 Protein Expression (Relative to Sham) | HO-1 Protein Expression (Relative to Sham) | NQO1 Protein Expression (Relative to Sham) |
| Sham Operation | 1.0 | 1.0 | 1.0 |
| Adhesion Control | Increased | Increased | Increased |
| LNNS (Medium Dose) | Further Increased | Further Increased | Further Increased |
| LNNS (High Dose) | Further Increased | Further Increased | Further Increased |
LNNS: Ligustrazine nanoparticles nano spray. Data are qualitative summaries from the study.
Experimental Protocols
Protocol 1: Western Blot Analysis of NRF2 Nuclear Translocation in Cell Culture
Materials:
-
Cells of interest (e.g., HepG2, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NRF2 antibody
-
Mouse anti-β-actin antibody
-
Rabbit anti-Histone H3 antibody
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include an untreated control group.
-
-
Cell Lysis and Fractionation:
-
Wash the cells twice with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-NRF2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
For loading controls, incubate separate membranes or strip and re-probe the same membrane with anti-β-actin (for cytoplasmic fraction) and anti-Histone H3 (for nuclear fraction) antibodies.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the NRF2 band intensity in the cytoplasmic fraction to the β-actin band intensity.
-
Normalize the NRF2 band intensity in the nuclear fraction to the Histone H3 band intensity.
-
Calculate the fold change in NRF2 expression relative to the untreated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: NRF2 signaling pathway activation by this compound.
Caption: Experimental workflow for Western blot analysis of NRF2.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 knockdown attenuates the ameliorative effects of ligustrazine on hepatic fibrosis by targeting hepatic stellate cell transdifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligustrazine nanoparticles nano spray’s activation on Nrf2/ARE pathway in oxidative stress injury in rats with postoperative abdominal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligustrazine nanoparticles nano spray's activation on Nrf2/ARE pathway in oxidative stress injury in rats with postoperative abdominal adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Ligustrazine Hydrochloride
Welcome to the technical support center for improving the low bioavailability of Ligustrazine hydrochloride (LH), also known as Tetramethylpyrazine (TMP). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
This compound's low oral bioavailability is attributed to several factors. It undergoes significant first-pass metabolism in the liver, has a short biological half-life, and can be unstable.[1][2][3] These factors limit its therapeutic efficacy when administered orally.
Q2: What are the primary strategies to improve the bioavailability of this compound?
The main approaches focus on advanced drug delivery systems and formulation modifications. These include:
-
Lipid-Based Formulations: Encapsulating LH in lipid emulsions, liposomes, or solid lipid nanoparticles can protect it from degradation, prolong its circulation time, and enhance absorption.[1][3]
-
Polymeric Microspheres: Formulating LH into biodegradable microspheres can achieve a sustained-release profile, increasing its therapeutic efficiency.[4]
-
Nanoparticle Drug Delivery Systems: Nano-formulations can improve drug solubility, enhance stability, and prolong systemic circulation.[5][6]
-
Transdermal Delivery: Bypassing the gastrointestinal tract and first-pass metabolism through transdermal patches or gels is a viable alternative.[7][8]
-
Salt Formation and Co-crystallization: Creating new salts or cocrystals of Ligustrazine can improve its physicochemical properties like solubility and stability.[9][10][11][12]
Troubleshooting Guides
Issue 1: Poor drug loading and encapsulation efficiency in lipid-based formulations.
| Possible Cause | Troubleshooting Step |
| Incorrect lipid composition | Optimize the ratio of soybean oil, oleic acid, and lecithin. A study found an optimal formulation of 12.0% soybean oil, 0.6% oleic acid, and 1.0% lecithin.[1][3] |
| Inadequate emulsification | Ensure proper homogenization speed and time. For microspheres, a stirring speed of 600 r/min has been used successfully.[4] |
| Suboptimal drug-to-carrier ratio | Experiment with different ratios of this compound to the microencapsulated material. A 1:2 ratio has been shown to be effective for carboxymethyl chitosan (B1678972) and collagen microspheres.[4] |
| Issues with the crosslinking agent | If using a crosslinking agent like glutaraldehyde, ensure the correct concentration and reaction time are used.[4] |
Issue 2: Low transdermal permeation of this compound.
| Possible Cause | Troubleshooting Step |
| Ineffective penetration enhancer | Screen different penetration enhancers. Enantiomers and isomers like D-limonene, L-limonene, and alpha-terpinene (B1210023) have been shown to significantly promote transdermal flux by disrupting the stratum corneum lipids.[7] |
| Incorrect vehicle/formulation | Consider formulating the drug as a gel or ointment, which has shown good transdermal permeation properties.[8] |
| Insufficient drug concentration in the formulation | The transdermal penetration rate is often positively correlated with the drug content in the preparation.[8] |
Issue 3: Instability of the Ligustrazine formulation (e.g., hygroscopicity, sublimation).
| Possible Cause | Troubleshooting Step |
| Inherent instability of Ligustrazine | Form cocrystals with suitable coformers. Cocrystals with P-aminobenzoic acid (PABA), 3-Aminobenzoic acid (MABA), and 3,5-Dinitrobenzoic acid (DNBA) have been shown to significantly improve hygroscopicity and stability.[10][11][12] |
| Environmental factors (moisture, light) | Implement appropriate packaging solutions such as light-resistant and moisture-proof containers.[13] |
| pH-related degradation | Utilize buffers (e.g., citrate, acetate, phosphate) in liquid formulations to maintain a stable pH.[13] |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic data from studies aiming to improve Ligustrazine bioavailability.
Table 1: Pharmacokinetic Parameters of Ligustrazine Lipid Emulsion (LLE) vs. Ligustrazine Injection (LI) in Rats [1]
| Formulation | AUC (0-10h) (µg·h/mL) |
| Ligustrazine Injection (LI) | 1.6-fold lower than LLE |
| Ligustrazine Lipid Emulsion (LLE) | 1.6-fold higher than LI |
Table 2: Pharmacokinetic Parameters of Ligustrazine with Co-administration of Tangeretin in Rats [14][15]
| Treatment | AUC (µg/mL·h) | Cmax (µg/mL) | t1/2 (h) |
| Ligustrazine (15 mg/kg) | 48.86 ± 12.57 | 7.45 ± 0.44 | 5.90 ± 1.27 |
| + 50 mg/kg Tangeretin | 41.02 ± 4.85 | 6.03 ± 0.44 | 4.84 ± 1.19 |
| + 100 mg/kg Tangeretin | 31.47 ± 5.26 | 5.24 ± 0.47 | 3.48 ± 1.33 |
| + 150 mg/kg Tangeretin | 27.55 ± 9.60 | 5.02 ± 0.56 | 3.09 ± 0.62 |
Table 3: Comparison of Ligustrazine Salts vs. Commercial Phosphate (B84403) Salt (TMP-Pho) [9]
| Salt | Solubility vs. TMP-Pho | Permeability vs. TMP-Pho | Bioavailability vs. TMP-Pho |
| TMP-Sac | 43% lower | 11% lower | ~40% higher |
| TMP-Acs | 2-fold higher | 24% lower | ~40% higher |
Experimental Protocols
Protocol 1: Preparation of this compound Carboxymethyl Chitosan and Collagen Microspheres [4]
-
Aqueous Phase Preparation: Prepare a solution of this compound, sodium carboxymethyl chitosan, and collagen at a drug-to-microencapsulated material ratio of 1:2 and a carboxymethyl chitosan to collagen ratio of 1:2.
-
Oil Phase Preparation: Use soybean oil as the dispersion medium with Span-80 (0.5% V/V) as an emulsifier. The oil phase to aqueous phase ratio should be 5:1.
-
Emulsification: Heat the oil phase to 40°C. Slowly add the aqueous phase to the oil phase while stirring at 600 r/min to form an emulsion.
-
Crosslinking: Cool the emulsion in an ice bath and add 3 ml of glutaraldehyde. Allow the crosslinking reaction to proceed for 3 hours.
-
Harvesting: Filter and dry the resulting pale yellow microspheres.
Protocol 2: In Vitro Transdermal Permeation Study [7]
-
Skin Preparation: Use hairless porcine dorsal skin. Mount the skin on Franz-type diffusion cells.
-
Formulation Application: Apply the this compound formulation, with or without penetration enhancers (e.g., D-limonene, L-limonene, alpha-terpinene), to the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment, which contains a suitable receptor medium.
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method like HPLC.
-
Data Calculation: Determine the transdermal flux and lag time from the permeation data.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Key challenges and solutions for this compound.
References
- 1. Development of ligustrazine-loaded lipid emulsion: formulation optimization, characterization and biodistribution. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharmacokinetics and metabolism of Chf197, a ligustrazine derivative, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A novel ligustrazine-based nanodelivery system protects against doxorubicin-induced cardiotoxicity by targeting the SIRT5–DUSP1 axis for mitochondrial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of enantiomer and isomer permeation enhancers on transdermal delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103142464A - this compound or tetramethylpyrazine phosphate transdermal delivery preparation - Google Patents [patents.google.com]
- 9. Simultaneous taste-masking and oral bioavailability enhancement of Ligustrazine by forming sweet salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. Pharmacokinetic study on the effect of ligustrazine–tangeretin co‐administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic study on the effect of ligustrazine-tangeretin co-administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Tetramethylpyrazine (TMP)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of tetramethylpyrazine (TMP).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the poor water solubility of tetramethylpyrazine (TMP)?
A1: The primary challenges stemming from TMP's poor water solubility include:
-
Low Bioavailability: Limited solubility in gastrointestinal fluids leads to poor absorption and reduced therapeutic efficacy.[1][2]
-
Difficult Formulation: Challenges in developing aqueous-based formulations for oral and parenteral administration.
-
Inconsistent Dosing: Potential for incomplete dissolution leading to variability in drug exposure.
Q2: What are the most common strategies to improve the aqueous solubility of TMP?
A2: Several effective techniques can be employed to enhance the solubility of TMP. These include:
-
Nanoparticle Formulation: Encapsulating TMP into nanoparticles can significantly improve its solubility and bioavailability.[3][4][5][6]
-
Salt Formation: Creating a salt of TMP can increase its solubility and dissolution rate.[7][8][9][10][11][12]
-
Cyclodextrin (B1172386) Inclusion Complexes: Complexing TMP with cyclodextrins can enhance its aqueous solubility.[13][14][15][16]
-
Solid Dispersions: Dispersing TMP in a hydrophilic polymer matrix can improve its dissolution characteristics.[17][18][19][20][21]
-
Co-crystallization: Forming a co-crystal with another compound can modify the physicochemical properties of TMP, including solubility.[22]
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of TMP.
Possible Cause: Intrinsic poor water solubility of the crystalline TMP.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization): Reducing the particle size of TMP increases the surface area available for dissolution.[8][23][24]
-
Protocol: See Experimental Protocol 1.
-
-
Formulation as a Solid Dispersion: Dispersing TMP in a hydrophilic carrier can enhance its wettability and dissolution rate.
-
Protocol: See Experimental Protocol 2.
-
-
Preparation of a Cyclodextrin Inclusion Complex: Encapsulating TMP within the hydrophobic cavity of a cyclodextrin molecule can improve its solubility.
-
Protocol: See Experimental Protocol 3.
-
Issue 2: Poor oral bioavailability of TMP in animal studies.
Possible Cause: Limited dissolution and/or permeation in the gastrointestinal tract.
Troubleshooting Steps:
-
Nanoparticle-based Delivery System: Formulating TMP into nanoparticles can protect it from degradation and enhance its absorption.
-
Protocol: See Experimental Protocol 4.
-
-
Salt Formation: Converting TMP into a more soluble salt form can lead to higher concentrations in the GI tract and improved absorption.
-
Protocol: See Experimental Protocol 5.
-
-
Co-solvency: While less common for oral formulations due to potential toxicity, exploring the use of co-solvents in preclinical studies can provide insights into solubility limits.[23][25]
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for TMP
| Technique | Carrier/Method | Fold Increase in Solubility (Approx.) | Key Advantages | Reference |
| Salt Formation | Acesulfame | 2-fold (compared to TMP-Phosphate) | Taste-masking, increased bioavailability | [7] |
| Nanoparticles | Human Serum Albumin (HSA) | Not explicitly quantified, but improved bioavailability | Targeted delivery, sustained release | [4][5] |
| Nanoparticles | Disulfide-linked paclitaxel-TMP conjugate | Not explicitly quantified, but stable nanoparticles formed | High drug loading, redox-responsive release | [26] |
Experimental Protocols
Protocol 1: Particle Size Reduction by Micronization
-
Objective: To increase the surface area of TMP to enhance its dissolution rate.
-
Materials: Crystalline TMP, jet mill or other suitable milling equipment.
-
Method:
-
Place a pre-weighed amount of crystalline TMP into the milling chamber.
-
Operate the jet mill according to the manufacturer's instructions, using appropriate pressure and feed rate.
-
Collect the micronized TMP powder.
-
Characterize the particle size distribution using techniques like laser diffraction or dynamic light scattering.
-
Evaluate the dissolution rate of the micronized powder compared to the unprocessed TMP using a standard dissolution apparatus (e.g., USP Apparatus 2).
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To disperse TMP in a hydrophilic polymer matrix to improve its dissolution.
-
Materials: TMP, a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC)), a suitable solvent (e.g., ethanol, methanol).
-
Method:
-
Dissolve a specific ratio of TMP and the hydrophilic polymer in the chosen solvent to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Grind the dried film into a fine powder.
-
Characterize the solid dispersion for amorphization (using XRD or DSC) and dissolution rate.
-
Protocol 3: Formation of a Cyclodextrin Inclusion Complex by Kneading
-
Objective: To encapsulate TMP within a cyclodextrin molecule to enhance its aqueous solubility.
-
Materials: TMP, a cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin), mortar and pestle, small amount of water or a water-ethanol mixture.
-
Method:
-
Place the cyclodextrin in a mortar and add a small amount of the liquid to form a paste.
-
Add the TMP to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature.
-
Wash the dried product with a small amount of a solvent in which TMP is poorly soluble (to remove uncomplexed TMP).
-
Dry the final inclusion complex.
-
Confirm complex formation using techniques like FTIR, DSC, or NMR and evaluate its solubility.[14]
-
Protocol 4: Preparation of TMP-Loaded Nanoparticles by Emulsification-Solvent Evaporation
-
Objective: To formulate TMP into nanoparticles for improved bioavailability.
-
Materials: TMP, a biodegradable polymer (e.g., PLGA), a surfactant (e.g., PVA), an organic solvent (e.g., dichloromethane), aqueous phase (e.g., deionized water).
-
Method:
-
Dissolve TMP and the polymer in the organic solvent.
-
Add this organic phase to the aqueous phase containing the surfactant.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Evaporate the organic solvent from the emulsion under continuous stirring.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and then lyophilize.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro drug release.
-
Protocol 5: Salt Formation of TMP
-
Objective: To synthesize a salt of TMP with improved solubility.
-
Materials: TMP, a pharmaceutically acceptable acid (e.g., hydrochloric acid, phosphoric acid, acesulfame, saccharine), a suitable solvent (e.g., ethanol).
-
Method:
-
Dissolve TMP in the chosen solvent.
-
Add an equimolar amount of the selected acid to the TMP solution.
-
Stir the mixture at room temperature to allow for salt formation and precipitation.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
Characterize the salt form using techniques like melting point analysis, FTIR, and X-ray crystallography.
-
Determine the aqueous solubility and dissolution rate of the prepared salt.[7]
-
Visualizations
Caption: Workflow for addressing poor TMP solubility.
Caption: Signaling pathways modulated by TMP.
References
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. mdpi.com [mdpi.com]
- 3. TAT-modified tetramethylpyrazine-loaded nanoparticles for targeted treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAT-modified serum albumin nanoparticles for sustained-release of tetramethylpyrazine and improved targeting to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous taste-masking and oral bioavailability enhancement of Ligustrazine by forming sweet salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. japsonline.com [japsonline.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. biomedgrid.com [biomedgrid.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. wjbphs.com [wjbphs.com]
- 24. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijrar.org [ijrar.org]
- 26. Redox-sensitive carrier-free nanoparticles self-assembled by disulfide-linked paclitaxel-tetramethylpyrazine conjugate for combination cancer chemotherapy [thno.org]
Technical Support Center: Optimizing Ligustrazine Dosage for In Vivo Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Ligustrazine (also known as Tetramethylpyrazine, TMP) for in vivo neuroprotection studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a typical starting dose for Ligustrazine in a new in vivo neuroprotection model?
A1: A general starting point for intraperitoneal (i.p.) or intravenous (i.v.) administration in rats is in the range of 20-60 mg/kg. For oral or intragastric administration, doses can be higher, around 50-100 mg/kg. It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental conditions.
Q2: I am not observing a significant neuroprotective effect. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage Optimization: The administered dose may be too low or too high, leading to a suboptimal therapeutic window. A comprehensive dose-response study is recommended.
-
Administration Route: The route of administration significantly impacts bioavailability. Intravenous and intraperitoneal injections generally lead to more rapid and complete absorption compared to oral administration.[1]
-
Timing of Administration: The therapeutic window for Ligustrazine can be narrow.[2] Investigate different time points for administration relative to the induced injury (e.g., pre-treatment, at the time of injury, or post-injury).
-
Animal Model: The pathophysiology of the chosen neurodegenerative model can influence Ligustrazine's effectiveness. Its efficacy has been demonstrated in models of ischemic stroke, spinal cord injury, and high-altitude cerebral edema.[1][3][4][5][6]
-
Compound Stability: Ensure the Ligustrazine solution is properly prepared and stored to maintain its stability and activity.
Q3: Are there different forms or derivatives of Ligustrazine I should be aware of?
A3: Yes, researchers have synthesized and investigated various derivatives of Ligustrazine to enhance its neuroprotective properties. For example, a novel derivative, T-VA, has shown promising results in protecting against ischemia-induced brain injury.[7] When comparing studies, it is essential to note the specific form of Ligustrazine used, as their optimal dosages and efficacy may differ.
Q4: What are the known mechanisms of action for Ligustrazine's neuroprotective effects?
A4: Ligustrazine exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions.[8][9] Key signaling pathways implicated in its activity include the inhibition of the TLR4/NF-κB pathway, activation of the NRF2 signaling pathway, and modulation of the PI3K/Akt pathway.[1][4][5][6][10]
Quantitative Data Summary
The following tables summarize typical dosages and administration routes for Ligustrazine in various in vivo neuroprotection models.
Table 1: Ligustrazine Dosage in Rodent Models of Neuroprotection
| Animal Model | Species | Administration Route | Dosage Range (mg/kg) | Key Findings | Reference |
| Ischemic Stroke (MCAO) | Rat | Intraperitoneal | 20 | Reduced infarct volume and neurological score. | [3] |
| Ischemic Stroke (MCAO) | Rat | Intraperitoneal | 1, 3, 10 | Dose-dependent increase in p-Akt and p-eNOS levels. | [10] |
| Ischemic Stroke (MCAO) | Rat | Intragastric (T-VA derivative) | 60, 120 | Increased VEGF expression and antioxidant enzyme activity. | [7] |
| Spinal Cord Injury | Rat | Intravenous | 20 | Alleviated neuropathic pain. | [1] |
| High-Altitude Cerebral Edema | Rat | Intragastric (Hydrochloride) | 50, 100 | Reduced brain water content and oxidative stress. | [4][5][6] |
| Alzheimer's Disease (APP/PS1) | Mouse | Intragastric (Piperazine derivative) | 10 | Reversed cognitive deficits. | [11] |
Key Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia, a common model for stroke research.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemic injury. For reperfusion, withdraw the suture.
-
Ligustrazine Administration: Administer Ligustrazine at the desired dose and route (e.g., 20 mg/kg, i.p.) at a specific time point relative to the MCAO procedure (e.g., 15 minutes before ischemia).[3]
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Histological Analysis: After a set period (e.g., 24 hours), euthanize the animals and perfuse the brains. Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways involved in Ligustrazine's neuroprotective action and a typical experimental workflow.
Caption: Key signaling pathways modulated by Ligustrazine.
Caption: General experimental workflow for in vivo studies.
References
- 1. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligustrazine monomer against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligustrazine reduces blood-brain barrier permeability in a rat model of focal cerebral ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligustrazine hydrochloride Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Ligustrazine Derivative T-VA Prevents Neurotoxicity in Differentiated PC12 Cells and Protects the Brain against Ischemia Injury in MCAO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]
- 10. The protective effect of ligustrazine on rats with cerebral ischemia-reperfusion injury via activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increasing brain glucose metabolism by ligustrazine piperazine ameliorates cognitive deficits through PPARγ-dependent enhancement of mitophagy in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligustrazine Hydrochloride Animal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal experiments involving Ligustrazine hydrochloride (LH).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to variability in your results.
| Question/Issue | Potential Causes | Recommended Solutions |
| Inconsistent therapeutic effects at the same dosage. | 1. Drug Preparation and Stability: this compound solution's stability can be affected by storage conditions. The compound is sensitive to light.[1] Improper dissolution can lead to inaccurate dosing. 2. Animal Strain and Health: Different strains of rats or mice may exhibit varied metabolic responses. Underlying health issues can significantly alter experimental outcomes. 3. Route and Speed of Administration: The bioavailability and peak concentration of LH can differ based on the administration route (e.g., intravenous, intraperitoneal).[2][3] For IV infusions, the speed of delivery can impact results.[3] | 1. Preparation: Prepare fresh solutions for each experiment.[4] Dissolve LH in a suitable vehicle like sterile saline or 5% glucose solution.[3] Store the stock solution protected from light and at a cool temperature.[1] Ensure complete dissolution before administration. 2. Animal Selection: Use a consistent animal strain, age, and sex for all experiments. Ensure animals are healthy and properly acclimatized before starting the experiment. 3. Administration: Strictly follow a standardized administration protocol. For intravenous administration, use an infusion pump for a consistent delivery rate.[3] |
| High mortality rate in the experimental group. | 1. Toxicity from High Dosage: The administered dose might be approaching the toxic level for the specific animal model. 2. Rapid Intravenous Injection: A fast IV push can lead to acute toxicity.[3] 3. Improper Formulation: The acidity of the LH solution can cause irritation and adverse reactions, especially with acupoint injections.[3] | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window with minimal toxicity for your specific model. 2. Slow Infusion: Administer LH via a slow intravenous drip over a defined period (e.g., diluted in 250-500 ml of saline for a 4-6 hour infusion in clinical settings, which can be adapted for animal models).[5] 3. Buffering/Dilution: Ensure the solution is properly diluted to minimize irritation.[3] |
| Variability in biomarker measurements (e.g., inflammatory cytokines, oxidative stress markers). | 1. Timing of Sample Collection: The expression levels of biomarkers can change dynamically over time after LH administration and induction of the disease model. 2. Sample Handling and Processing: Improper collection, storage, or processing of blood or tissue samples can lead to degradation of target molecules. 3. Assay Technique: Inconsistent execution of assays like ELISA or Western blot can introduce significant variability. | 1. Standardized Timeline: Establish and adhere to a strict timeline for inducing the model, administering the treatment, and collecting samples. 2. Consistent Protocols: Use standardized protocols for sample collection, processing (e.g., centrifugation speed and time), and storage (e.g., -80°C). 3. Assay Controls: Run appropriate controls for every assay and ensure consistent technical execution. |
| Unexpected pharmacokinetic profile (e.g., shorter half-life). | 1. Drug Interactions: Co-administration of other compounds can alter the metabolism of LH. For example, tangeretin (B192479) has been shown to reduce the systemic exposure of ligustrazine.[6][7] 2. Metabolic Differences: The animal's age, sex, or genetic background can influence drug metabolism rates. 3. Excretion Rate: Factors affecting renal or hepatic function can alter the clearance of LH. | 1. Review Co-administered Substances: Carefully review all administered substances for potential interactions. If interactions are possible, a separate study may be needed to characterize them.[6][7] 2. Consistent Animal Cohorts: Use animals of the same age, sex, and strain to minimize metabolic variability. 3. Health Monitoring: Monitor the overall health of the animals, including indicators of liver and kidney function, if relevant to the study. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
This compound is soluble in phosphate-buffered saline (PBS) and DMSO.[4][8] For in vivo experiments, it is commonly dissolved in sterile 0.9% sodium chloride (normal saline) or 5% glucose solution.[3] It is advisable to prepare fresh solutions for each experiment.[4] If a stock solution is prepared, it should be stored in a dark, airtight container at a cool temperature (e.g., -20°C for powder, with solvent stocks stable for shorter periods) to prevent degradation.[1][8]
2. What are typical dosages of this compound used in rat models?
Dosages can vary significantly depending on the animal model and the route of administration. It is crucial to perform a dose-response study for your specific experimental conditions. Below are some examples from published studies:
| Animal Model | Species | Route of Administration | Effective Dosage(s) | Reference(s) |
| High-Altitude Cerebral Edema | Sprague-Dawley Rat | Not specified (pretreatment) | 50 mg/kg, 100 mg/kg | [9][10] |
| Lipopolysaccharide-induced Neurocognitive Impairment | Sprague-Dawley Rat | Not specified | 50 mg/kg | [11] |
| Migraine Model (NTG-induced) | Wistar Rat | Intravenous injection | 40 mg/kg/day (in 10 mL saline) | [12] |
| Postoperative Abdominal Adhesions | Rat | Not specified | 30 mg/kg, 60 mg/kg | [13] |
| Parkinson's Disease Model | Rat | Intraperitoneal (i.p.) | 20 mg/kg/day | [8] |
3. What is the known pharmacokinetic profile of this compound in rats?
This compound generally has a short half-life in rats. One study reported a half-life of approximately 35 minutes after intravenous administration.[14] Another study noted a half-life of 2.89 hours.[8] A study on a ligustrazine derivative reported a half-life of around 3 hours after intravenous injection.[2] The clearance can be rapid, and the compound is distributed to highly perfused organs.[14] Co-administration with other substances can significantly alter its pharmacokinetic parameters.[6]
Pharmacokinetic Parameters of Ligustrazine in Rats
| Parameter | Value | Condition | Reference(s) |
| Half-life (t½) | ~35 min | Intravenous injection | [14] |
| Half-life (t½) | 2.89 h | Intraperitoneal injection | [8] |
| Half-life (t½) | 5.90 ± 1.27 h | 15 mg/kg single dose | [6] |
| Cmax | 7.45 ± 0.44 µg/mL | 15 mg/kg single dose | [6] |
| AUC(0-t) | 48.86 ± 12.57 µg/mL*h | 15 mg/kg single dose | [6] |
4. What are the main signaling pathways modulated by this compound?
This compound exerts its effects through multiple signaling pathways. Key pathways identified include:
-
NRF2 Signaling Pathway: LH can promote the translocation of NRF2 to the nucleus, activating antioxidant responses, which is protective in conditions like high-altitude cerebral edema.[9][10]
-
PI3K/Akt/mTOR Pathway: LH can activate autophagy by modulating this pathway, which has been shown to be beneficial in ameliorating neurocognitive impairment.[11]
-
Akt Pathway: LH can inhibit platelet activation by suppressing the Akt signaling pathway.[15]
-
JAK-STAT Pathway: It has been shown to inhibit this pathway in a cardiomyocyte hypertrophy rat model.[8]
Experimental Protocols & Visualizations
Protocol: High-Altitude Cerebral Edema (HACE) Rat Model
This protocol is based on methodologies described in published research.[9][10]
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Grouping: Randomly divide rats into groups (e.g., Normal Control, HACE Model, LH Low Dose, LH High Dose).
-
Pretreatment: Administer this compound (e.g., 50 mg/kg and 100 mg/kg) or vehicle to the respective groups for a specified period before model induction.[9][10]
-
Model Induction: Place the pretreated rats (excluding the normal control group) into a low-pressure anoxic chamber to simulate a high-altitude environment and induce HACE.[9][10]
-
Outcome Measures: After the modeling period, collect samples to assess outcomes such as:
Signaling Pathway Diagrams
Caption: this compound activates the NRF2 signaling pathway.
Caption: Ligustrazine modulates autophagy via the PI3K/Akt/mTOR pathway.
Caption: Ligustrazine inhibits platelet activation by suppressing Akt signaling.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Pharmacokinetics and metabolism of Chf197, a ligustrazine derivative, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic study on the effect of ligustrazine-tangeretin co-administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study on the effect of ligustrazine–tangeretin co‐administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Evaluation of ligustrazine on the prevention of experimentally induced abdominal adhesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic behaviors of ligustrazine after single- and multiple-dose intravenous Shenxiong glucose injection in rats by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligustrazine inhibits platelet activation via suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ligustrazine cell-based assays
Welcome to the technical support center for Ligustrazine (Tetramethylpyrazine, TMP) cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Ligustrazine and what are its common applications in cell-based assays?
Ligustrazine, also known as Tetramethylpyrazine (TMP), is a bioactive alkaloid compound originally isolated from the traditional Chinese herb Ligusticum chuanxiong Hort.[1][2]. In cell-based assays, it is widely investigated for its various pharmacological effects, including anti-inflammatory, anti-tumor, neuroprotective, and cardiovascular protective properties[3][4][5][6]. Researchers often use Ligustrazine to study its impact on cell viability, proliferation, apoptosis, and specific signaling pathways in various cell lines[3][4][7].
Q2: What are the known signaling pathways affected by Ligustrazine?
Ligustrazine has been shown to modulate multiple signaling pathways, which can vary depending on the cell type and experimental conditions. Some of the key pathways identified include:
-
TLR4/NF-κB Signaling Pathway: Ligustrazine can alleviate neuropathic pain and inflammation by inhibiting this pathway[2][7].
-
PI3K/Akt/mTOR Signaling Pathway: It can protect retinal ganglion cells from ischemia/reperfusion injury by activating this pathway[3][8]. Conversely, in other contexts, it has been shown to suppress the Akt pathway to inhibit platelet activation[9].
-
Bcl-2/Caspase-3 Apoptotic Signaling Pathway: Ligustrazine and its derivatives have been shown to induce apoptosis in cancer cells through this pathway[6][10].
Q3: What should I consider regarding the stability and solubility of Ligustrazine in my experiments?
Ligustrazine is known to be unstable, easily sublimated, and hygroscopic[1]. For cell culture experiments, it is crucial to prepare fresh solutions. While generally soluble in acidic conditions, its solubility in neutral pH buffers (like cell culture media) might be limited[1]. It is recommended to dissolve Ligustrazine in a small amount of an appropriate solvent like DMSO before further dilution in culture medium[11]. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments[12].
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CCK-8)
Q: My cell viability assay results with Ligustrazine are not consistent between experiments. What could be the cause?
A: Inconsistent results in viability assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to treatment. It's recommended to optimize the seeding density for your specific cell line and assay duration[13].
-
Ligustrazine Concentration and Incubation Time: The effects of Ligustrazine are often dose- and time-dependent[9][11]. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your cell model[12]. A wide range of concentrations might be necessary to identify the active window.
-
Compound Stability: As Ligustrazine can be unstable, always prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution[1].
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile PBS or media.
-
Assay Protocol Uniformity: Ensure consistent incubation times, reagent volumes, and mixing procedures across all plates and experiments. Inadequate mixing of solutions can lead to high variability.
Issue 2: Unexpected or No Effect on Apoptosis
Q: I am not observing the expected pro-apoptotic or anti-apoptotic effects of Ligustrazine. Why might this be?
A: The apoptotic response to Ligustrazine can be cell-type specific and dependent on the experimental setup.
-
Cell Line Specificity: The signaling pathways leading to apoptosis can differ significantly between cell lines. The effect of Ligustrazine on apoptosis has been documented in specific cell types like retinal ganglion cells and various cancer cells[3][10]. Ensure the chosen cell line is appropriate for investigating the expected apoptotic pathway.
-
Apoptosis Assay Timing: Apoptosis is a dynamic process. The time point at which you measure apoptosis is critical. A time-course experiment is recommended to capture the peak apoptotic events[12].
-
Method of Detection: Different apoptosis assays measure different stages of the process (e.g., Annexin V for early apoptosis, TUNEL for DNA fragmentation, Caspase activity assays for executioner caspase activation). Using a combination of methods can provide a more comprehensive picture.
-
Ligustrazine Concentration: Sub-optimal concentrations may not be sufficient to induce a measurable apoptotic response. A dose-response experiment is crucial. For example, in STR cells, a concentration of 0.5 μM and above significantly increased the apoptosis rate[7].
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Proteins
Q: My western blot results for proteins in pathways like PI3K/Akt or NF-κB are variable after Ligustrazine treatment. How can I improve this?
A: Variability in western blot data can be due to both the biological response and technical execution.
-
Timing of Protein Expression/Phosphorylation: The activation (e.g., phosphorylation) or altered expression of signaling proteins can be transient. Perform a time-course experiment to identify the optimal time point for detecting changes after Ligustrazine treatment.
-
Cell Lysis and Sample Preparation: Ensure a consistent and effective cell lysis procedure to obtain complete protein extraction. Use protease and phosphatase inhibitors in your lysis buffer to preserve the integrity and phosphorylation status of your target proteins.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any variations in protein loading between lanes.
-
Antibody Quality: Use validated antibodies specific for your target proteins (and their phosphorylated forms, if applicable). Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[12].
-
Compound Treatment: Prepare serial dilutions of Ligustrazine in complete culture medium from a freshly prepared stock solution. Remove the old medium and add 100 µL of the Ligustrazine dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells[12].
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[12].
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals[12].
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[14].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[14].
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of Ligustrazine for the desired duration (e.g., 24 hours)[15].
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells. Centrifuge the cell suspension at 1,000 rpm for 5 minutes[15].
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Quantitative Data Summary
Table 1: Reported IC50 Values for Ligustrazine and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Ligustrazine (TMP) | STR cells | MTT | Not Specified | 0.5 | [7] |
| Ligustrazine Derivative (12-9) | MDA-MB-231 | MTT | 48 hours | 0.84 ± 0.02 | [15] |
| Ligustrazine Derivative (14) | Bel-7402 | MTT | Not Specified | 10.74 ± 1.12 | [16] |
| Ligustrazine (TMP) | MDA-MB-231 | CCK8 | 72 hours | 20.44 | [17] |
Visualizing Key Concepts
Signaling Pathways
Caption: Key signaling pathways modulated by Ligustrazine.
Experimental Workflow
Caption: General workflow for a Ligustrazine cell-based assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligustrazine alleviates psoriasis-like inflammation through inhibiting TRAF6/c-JUN/NFκB signaling pathway in keratinocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ligustrazine Inhibits the Migration and Invasion of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligustrazine monomer against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. Ligustrazine inhibits platelet activation via suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents [frontiersin.org]
- 11. Ligustrazine induces viability, suppresses apoptosis and autophagy of retinal ganglion cells with ischemia/reperfusion injury through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Transdermal Permeation of Ligustrazine Hydrochloride
Welcome to the technical support center for the transdermal delivery of Ligustrazine hydrochloride (LH). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for enhancing the transdermal permeation of this compound?
A1: The most effective strategies can be broadly categorized into three main approaches:
-
Chemical Permeation Enhancers: Compounds like terpenes (e.g., limonene, menthol), fatty acids, and alcohols can reversibly disrupt the stratum corneum, facilitating drug passage.[1][2][3][4][5]
-
Vesicular Systems (Nanocarriers): Formulations such as ethosomes and liposomes encapsulate LH, improving its solubility and ability to penetrate the skin barrier.[6][7][8][9] Ethosomes, in particular, have shown to significantly increase the bioavailability of LH.[6][10]
-
Physical Enhancement Techniques: Methods like microneedles, iontophoresis, and sonophoresis physically bypass or alter the stratum corneum to allow for more efficient drug delivery.[11][12][13] Combining techniques, such as microneedles with iontophoresis, has also been explored for tetramethylpyrazine (ligustrazine).[14]
Q2: Why is my in vitro skin permeation rate for LH lower than expected?
A2: Several factors could contribute to lower-than-expected permeation rates:
-
Skin Model: The type and preparation of the skin model (e.g., porcine, rat, synthetic) can significantly influence results. Ensure the skin is properly prepared and its integrity is maintained.
-
Formulation Issues: The concentration of LH, the choice and concentration of permeation enhancers, and the vehicle composition are critical. Poorly optimized formulations can lead to inadequate drug release or skin interaction.
-
Experimental Setup: Incorrect assembly of the Franz diffusion cell, the presence of air bubbles under the skin, or improper receptor phase selection can impede drug diffusion.
-
Drug Crystallization: In patch formulations, LH may crystallize over time, reducing its thermodynamic activity and thus its permeation rate.[15]
Q3: How do I choose the right permeation enhancer for my LH formulation?
A3: The choice of enhancer depends on your formulation type and desired mechanism of action. Terpenes like D-limonene and menthol (B31143) are effective and work by perturbing and extracting stratum corneum lipids.[1][3] Alcohols and glycols can also increase drug solubility and skin hydration.[2] It is often beneficial to screen a panel of enhancers from different classes to find the most effective one for your specific vehicle. The mechanism of action often involves disrupting the lipid bilayer of the stratum corneum.[4]
Q4: What are the key parameters to optimize when developing an ethosomal formulation for LH?
A4: For optimal LH ethosomes, focus on:
-
Phospholipid Concentration: This affects vesicle size and stability.
-
Ethanol (B145695) Concentration: A key component of ethosomes that fluidizes the stratum corneum. Higher concentrations can improve permeation but may also affect vesicle stability and cause skin irritation.[6][8][9]
-
Sonication Time and Amplitude: These parameters during preparation influence particle size and size distribution.
-
Drug Loading: The initial concentration of LH will impact the final entrapment efficiency.
Q5: Are there any known skin irritation issues with enhancers used for LH?
A5: Yes, while many enhancers are considered safe for topical use, they can cause skin irritation, especially at high concentrations.[2] For example, high concentrations of ethanol in ethosomal systems or certain chemical enhancers can lead to erythema.[6] It is crucial to conduct skin irritation studies, often using animal models or reconstructed human epidermis, to assess the safety of your formulation. Blank formulations (without the active drug) should be tested as a control.
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency in Vesicular Systems (Ethosomes/Liposomes)
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation | Vary the phospholipid-to-drug ratio. For ethosomes, optimize the ethanol concentration, as it can influence the solubility of water-soluble drugs like LH.[6] |
| Incorrect Preparation Method | For the ethanol injection-sonication method, ensure the injection rate is slow and steady. Optimize sonication parameters (time and power) to achieve smaller, more uniform vesicles.[6] For film hydration methods, ensure the lipid film is thin and uniform before hydration. |
| Drug Leakage | Assess the stability of the vesicles over time. If leakage is suspected, consider adding cholesterol to the formulation to increase bilayer rigidity and stability. |
| Inaccurate Measurement | Ensure complete separation of unentrapped drug from the vesicles before measurement. Use a reliable and validated analytical method (e.g., HPLC) for quantification. |
Issue 2: High Variability in In Vitro Permeation Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent Skin Samples | Use skin from the same anatomical site and of a consistent thickness. Ensure proper storage and handling to maintain barrier integrity.[16] |
| Air Bubbles in Franz Cell | Carefully inspect the Franz diffusion cell after mounting the skin to ensure no air bubbles are trapped between the skin and the receptor medium. Bubbles will prevent diffusion. |
| Receptor Phase Saturation | Ensure the receptor medium has adequate solubility for LH and that sink conditions are maintained throughout the experiment. The volume should be sufficient to prevent drug concentration from exceeding 10% of its saturation solubility. |
| Inconsistent Dosing | Apply a consistent and uniform amount of the formulation to the skin surface for each replicate. |
Issue 3: Physical Instability of Gel or Patch Formulation
| Potential Cause | Troubleshooting Step |
| Drug Crystallization | Incorporate crystallization inhibitors into the formulation. For example, specific polymers can help maintain the drug in a solubilized state within the patch matrix.[15] |
| Phase Separation | Evaluate the compatibility of all excipients in the formulation. Adjust the ratios of polymers, plasticizers, or other components to improve homogeneity. |
| Poor Adhesion (Patches) | Modify the type or concentration of the pressure-sensitive adhesive. Ensure the patch backing is appropriate and that the formulation does not excessively plasticize the adhesive layer. |
Data Presentation: Quantitative Comparison of Enhancement Strategies
Table 1: Comparison of Different Formulations for Transdermal LH Delivery
| Formulation Type | Key Enhancer/Component | Permeation Rate (Jss) (µg/cm²/h) | 24h Cumulative Permeation (µg/cm²) | Bioavailability Enhancement | Reference |
| Ethosome Patch | 45% (v/v) Ethanol | Not explicitly stated | 183 ± 18 | 2.12-fold vs. conventional patch | [6] |
| Ethosomal System | High Ethanol Content | 113.50 ± 12.6 | Not explicitly stated | 5.3-fold vs. aqueous solution | [8] |
| Gel Patch | Chemical Enhancers | 350.51 | Not explicitly stated | Not applicable | [17] |
| Gel | Water-soluble Azone, Menthol, Eucalyptus Oil | 552.9 | ~6500 (at 12h) | Not applicable | [18] |
Table 2: Properties of LH-Loaded Vesicular Systems
| Vesicular System | Average Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |
| Ethosomes | 78.71 ± 1.23 | 86.42 ± 1.50 | Significantly promoted drug absorption and bioavailability compared to oral administration and conventional patches. | [6] |
| Ethosomes | 146.3 ± 24.6 | 70.23 ± 1.20 | Superior skin permeation compared to an aqueous system. | [8] |
| Liposome-Hydrogel | Not specified | 73.05 ± 9.59 (for liposomes) | Release rates for ex vivo transdermal permeation reached 40%. | [7][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Ethosomes
This protocol is based on the ethanol injection-sonication method.[6]
-
Preparation of Lipid Phase: Dissolve specific amounts of phospholipid (e.g., 1% w/v) and cholesterol (e.g., 0.4% w/v) in ethanol (e.g., 45% v/v).
-
Preparation of Aqueous Phase: Dissolve this compound in distilled water to a predetermined concentration.
-
Injection: Heat the aqueous phase to 30°C in a water bath. Inject the lipid phase into the aqueous phase at a constant rate under mechanical stirring.
-
Sonication: Sonicate the resulting mixture using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size and polydispersity index.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using a dynamic light scattering (DLS) instrument.
-
Entrapment Efficiency (EE%): Separate the unentrapped drug from the ethosomes using centrifugation or dialysis. Quantify the amount of LH in the supernatant and in the total formulation using a validated HPLC method. Calculate EE% using the formula: EE% = [(Total Drug - Unentrapped Drug) / Total Drug] x 100
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the standard procedure for assessing transdermal permeation.[1][16]
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., Sprague-Dawley rat). Carefully remove subcutaneous fat and hair. Equilibrate the skin in phosphate-buffered saline (PBS) before use.
-
Franz Cell Assembly: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., PBS, pH 7.4) and ensure the temperature is maintained at 37°C. The medium should be continuously stirred.
-
Dosing: Apply a precise amount of the LH formulation (e.g., gel, ethosome suspension, or patch) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of LH in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of LH permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.
Visualizations
Caption: General workflow for enhancing LH transdermal permeation.
Caption: Mechanism of ethosomes enhancing skin penetration.
Caption: Troubleshooting workflow for low LH permeation.
References
- 1. Effects of enantiomer and isomer permeation enhancers on transdermal delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of a ligustrazine ethosome patch and its evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How physical techniques improve the transdermal permeation of therapeutics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microneedle-Mediated Transdermal Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in iontophoresis-assisted microneedle devices for transdermal biosensing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Preparation of a ligustrazine ethosome patch and its evaluation in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 16. In vitro skin permeation study: Significance and symbolism [wisdomlib.org]
- 17. Pharmacokinetics and in vitro/in vivo Correlation of this compound Gel Patches in Rats [cjph.com.cn]
- 18. CN103142464A - this compound or tetramethylpyrazine phosphate transdermal delivery preparation - Google Patents [patents.google.com]
- 19. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome-Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligustrazine hydrochloride stability issues and degradation products
Welcome to the technical support center for Ligustrazine hydrochloride (Tetramethylpyrazine hydrochloride). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability issues associated with Ligustrazine (TMP) and its hydrochloride salt are its tendencies to sublimate and its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][2][3] This can affect the physical and chemical integrity of the compound. Additionally, like many active pharmaceutical ingredients, it is susceptible to degradation under stress conditions such as heat, light, and in acidic, basic, or oxidative environments.
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. Based on supplier recommendations and stability data, the following storage conditions are advised:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a tightly sealed, light-resistant container. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | For shorter-term storage.[4] | |
| Stock Solution in PBS (pH 7.2) | -20°C | Limited stability | Prepare fresh for best results. |
Q3: What are the known degradation products of this compound?
A3: While specific degradation products of this compound under forced conditions are not extensively detailed in publicly available literature, based on its chemical structure (a substituted pyrazine), potential degradation pathways can be proposed. Pyrazine rings can be susceptible to oxidation, and under harsh hydrolytic conditions, ring cleavage or modification of the methyl groups could occur. For some ligustrazine derivatives containing ester bonds, hydrolysis of these bonds is a known metabolic and degradation pathway.
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a symptom of compound degradation. If you observe variability in bioactivity, changes in the physical appearance of your stock solution (e.g., color change, precipitation), or unexpected peaks in your analytical chromatograms, you should consider the stability of your this compound. Ensure you are following proper storage and handling procedures. It is also recommended to periodically check the purity of your stock solution, especially if it has been stored for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased potency or activity in assays | Degradation of the active compound in stock solutions. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by preparing aliquots. Store solutions at the recommended temperature and protect from light. |
| Precipitate forms in aqueous solutions | Poor solubility or pH-dependent stability. | This compound has better solubility in acidic conditions.[5] For neutral or basic buffers, ensure the final concentration is within the solubility limits. Gentle warming or sonication may help, but be cautious of thermal degradation. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. |
| Physical changes in the solid powder (e.g., clumping) | Hygroscopicity (moisture absorption). | Store the powder in a desiccator in a cool, dark place. Handle the powder in a low-humidity environment when possible. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile (B52724)
-
pH meter
-
HPLC system with a PDA or UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water or a suitable solvent.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for a specified time (e.g., 2-8 hours).[6]
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH.
-
Neutralize the final solution with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid powder in an oven at a controlled temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Also, expose the stock solution to heat (e.g., 60°C) for 24 hours.
-
After exposure, allow the samples to cool and then prepare for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
-
A common starting point for method development is a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.
-
Monitor the elution at a suitable wavelength (e.g., around 295 nm for this compound).
-
Example HPLC Method Parameters
The following table summarizes HPLC conditions that have been used for the analysis of this compound. These can serve as a starting point for developing a stability-indicating method.
| Parameter | Condition 1 |
| Column | Venu sil (XBPC18, 4.6 × 250 mm) |
| Mobile Phase | 0.1% Phosphoric acid: Methanol: Acetonitrile (60:35:5) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Temperature | 25 ± 1 °C |
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Technical Support Center: Mitigating Side Effects of Ligustrazine Hydrochloride Injections
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential side effects encountered during in vivo experiments with Ligustrazine hydrochloride injections. The information is presented in a question-and-answer format to directly address specific issues.
I. Troubleshooting Guides
Issue 1: Cardiovascular Side Effects - Hypotension
Question: My animal model is exhibiting a sudden drop in blood pressure after intravenous administration of this compound. How can I manage and mitigate this hypotensive effect?
Answer:
Hypotension is a known potential side effect of this compound due to its vasodilatory properties.[1] Proper monitoring and preparedness are crucial for managing this effect in a laboratory setting.
Immediate Troubleshooting Steps:
-
Reduce Infusion Rate: Immediately slow down the rate of infusion.
-
Administer Fluids: If hypotension is significant, administer a bolus of sterile, isotonic saline to increase intravascular volume.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and respiration.
Mitigation Strategies:
-
Dose Optimization: Conduct a dose-response study to determine the optimal therapeutic dose with the minimal hypotensive effect.
-
Slow Infusion: Administer the injection slowly over a longer period to avoid a rapid peak in plasma concentration.
-
Pre-hydration: Ensure the animal is adequately hydrated before the experiment to support blood pressure.
Experimental Protocol: Invasive Blood Pressure Monitoring in Rats
This protocol details the direct measurement of arterial blood pressure via carotid artery cannulation, providing the most accurate data.
Materials:
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Polyethylene cannula (pre-filled with heparinized saline)
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline (0.5 IU/ml)
Procedure:
-
Anesthesia: Anesthetize the rat according to your IACUC-approved protocol.
-
Surgical Preparation: Shave and disinfect the ventral neck area. Make a midline incision to expose the trachea and carotid artery.
-
Artery Isolation: Carefully dissect the common carotid artery from the surrounding tissue and vagus nerve.
-
Cannulation:
-
Place ligatures loosely around the artery at both the cephalic and cardiac ends.
-
Tighten the cephalic ligature.
-
Apply a bulldog clamp to the cardiac end.
-
Make a small incision in the artery between the ligature and the clamp.
-
Insert the heparinized saline-filled cannula into the artery towards the aorta.
-
Secure the cannula by tightening the cardiac ligature around the vessel and cannula.
-
-
Connection to Transducer: Connect the cannula to a pressure transducer linked to a data acquisition system.
-
Data Recording: Record baseline blood pressure before administering this compound and monitor continuously throughout the experiment.
Issue 2: Allergic Reactions - Anaphylaxis and Cutaneous Reactions
Question: My animal model is showing signs of an allergic reaction (e.g., skin flushing, respiratory distress, swelling) after injection. What is the appropriate response?
Answer:
Allergic reactions, including severe anaphylaxis, are a potential risk with the administration of many compounds. Immediate and appropriate intervention is critical.
Immediate Troubleshooting Steps for Anaphylaxis:
-
Stop the Injection: Immediately cease administration of this compound.
-
Administer Epinephrine: This is the first-line treatment for anaphylaxis. The recommended dose should be determined in consultation with a veterinarian, but a general guideline for dogs and cats is 0.01-0.02 mg/kg. It can be administered intramuscularly or intravenously.
-
Provide Respiratory Support: Ensure a clear airway. If necessary, provide oxygen supplementation.
-
Fluid Therapy: Administer intravenous fluids to combat hypotension.
Mitigation Strategies:
-
Pre-screening: If there is a known sensitivity in a particular strain of animal, consider pre-screening a small cohort.
-
Pre-treatment: In some research contexts, pre-treatment with antihistamines may be considered, but this can interfere with the study of inflammatory pathways.
-
Emergency Kit: Have an anaphylaxis emergency kit readily available in the laboratory. This should include epinephrine, syringes, intravenous catheters, and fluids.
Experimental Protocol: Assessment of Cutaneous Allergic Reactions
This protocol can be adapted to assess for localized allergic reactions at the injection site.
Materials:
-
Clippers
-
Marker
-
Calipers
-
Camera for photographic documentation
Procedure:
-
Site Preparation: Before injection, shave the hair from the administration site and a corresponding control site on the opposite side of the animal.
-
Baseline Measurement: Measure the skinfold thickness at both sites using calipers and take baseline photographs.
-
Injection: Administer the this compound injection at the test site and a vehicle control at the control site.
-
Observation and Measurement: At predetermined time points (e.g., 15, 30, 60 minutes, and 24 hours) after injection, observe both sites for signs of erythema (redness), edema (swelling), and other visible reactions.
-
Quantitative Assessment:
-
Measure the skinfold thickness at both sites with calipers.
-
Measure the diameter of any visible reaction.
-
-
Data Analysis: Compare the changes in skin thickness and reaction diameter between the this compound-injected site and the vehicle control site.
II. Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound injections in experimental settings?
A1: Based on available literature, the most frequently observed side effects are related to its vasodilatory and antiplatelet activities. These include hypotension, dizziness, and headache. Gastrointestinal discomfort and allergic reactions have also been reported.[1] However, specific incidence rates in animal models are not well-documented in publicly available literature. Researchers should carefully monitor for these potential effects during their experiments.
Q2: How can I manage potential gastrointestinal side effects like nausea or vomiting in my animal models?
A2: While less common with injections than oral administration, gastrointestinal upset can occur.
-
Observation: Monitor animals for signs of distress, such as pica (eating non-food items), writhing, or changes in posture.
-
Supportive Care: Ensure easy access to water to prevent dehydration.
-
Anti-emetics: In cases of severe or persistent vomiting, consultation with a veterinarian regarding the use of anti-emetic drugs may be necessary, provided they do not interfere with the study's objectives. For example, metoclopramide (B1676508) can be used in dogs but is less effective in cats.
-
Vehicle Control: Always use a proper vehicle control to ensure the observed effects are due to the this compound and not the vehicle itself.
Q3: Are there established protocols for assessing Central Nervous System (CNS) side effects like dizziness or headache in rodents?
A3: Assessing subjective states like dizziness and headache in rodents is challenging but can be inferred from behavioral changes.
-
Dizziness/Vestibular Dysfunction:
-
Observation: Look for signs of ataxia (uncoordinated movement), circling, or head tilting.
-
Tail-Lift Reflex: A validated method to assess vestibular function involves lifting the rat by its tail. A healthy rat will extend its body, while a rat with vestibular dysfunction may curl or show an abnormal righting reflex.
-
-
Headache/Pain:
-
Behavioral Observation: Increased grooming of the head and face, excessive scratching, or light sensitivity (photophobia) can be indicative of headache-like symptoms.
-
Elevated Plus Maze: This test can assess anxiety-like behavior, which may be secondary to pain or discomfort. Animals in pain may show increased aversion to the open arms of the maze.
-
Open Field Test: A decrease in exploratory behavior and locomotion in an open field can also suggest malaise or pain.
-
Q4: Where can I find quantitative data on the dose-dependent incidence of these side effects?
A4: Unfortunately, there is a lack of publicly available, comprehensive studies that provide specific percentages of side effect incidence at various doses of this compound in research animals. Most reports are qualitative. It is recommended that researchers establish dose-response curves for both efficacy and adverse effects within their specific experimental models and animal strains. The tables below are provided as templates for researchers to record their own findings.
III. Data Presentation
Table 1: Incidence of Hypotension with this compound Injection in [Specify Animal Model]
| Ligustrazine HCl Dose (mg/kg) | Number of Animals (n) | Number of Animals with >20% Drop in Mean Arterial Pressure | Incidence of Hypotension (%) | Mean Maximum Decrease in MAP (mmHg ± SD) |
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Table 2: Incidence of Allergic Reactions with this compound Injection in [Specify Animal Model]
| Ligustrazine HCl Dose (mg/kg) | Number of Animals (n) | Number of Animals with Cutaneous Reaction | Incidence of Cutaneous Reaction (%) | Number of Animals with Systemic Anaphylaxis | Incidence of Systemic Anaphylaxis (%) |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway: Ligustrazine-Induced Vasodilation
Ligustrazine is thought to induce vasodilation through multiple pathways, including the enhancement of nitric oxide (NO) production and the modulation of calcium channels in vascular smooth muscle cells.
Caption: Proposed signaling pathways for this compound-induced vasodilation.
Signaling Pathway: IgE-Mediated Allergic Reaction
An IgE-mediated allergic reaction involves the cross-linking of IgE antibodies on the surface of mast cells, leading to degranulation and the release of inflammatory mediators like histamine.
Caption: Simplified pathway of an IgE-mediated allergic reaction leading to mast cell degranulation.
Experimental Workflow: Troubleshooting Hypotension
References
Technical Support Center: Synthesis of Novel Ligustrazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of novel Ligustrazine (Tetramethylpyrazine) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of Ligustrazine derivatives?
A1: Researchers often face challenges such as low reaction yields, the formation of multiple side products, and difficulties in the purification of the final compounds.[1][2] Common side reactions include di-sulfonylation, hydrolysis of starting materials, over-oxidation, and polymerization.[1][3]
Q2: How can I improve the yield of my reaction?
A2: To improve reaction yields, consider optimizing reaction conditions such as temperature, solvent, and choice of base.[1] Microwave-assisted synthesis has been shown to significantly shorten reaction times and increase yields compared to conventional heating.[1] Ensuring the purity of starting materials and maintaining anhydrous conditions can also be critical.[1][4]
Q3: What are the key starting materials for synthesizing Ligustrazine derivatives?
A3: Common starting points for the synthesis of various Ligustrazine derivatives include Ligustrazine (Tetramethylpyrazine, TMP) itself, or functionalized intermediates such as (3,5,6-trimethylpyrazin-2-yl)methanol (B151405) and 2-(bromomethyl)-3,5,6-trimethylpyrazine (B1282891).[2][5] These intermediates allow for the introduction of different functional groups through ester, ether, or amide linkages.[2][6]
Q4: What purification techniques are most effective for Ligustrazine derivatives?
A4: The most commonly employed purification methods for Ligustrazine derivatives are column chromatography on silica (B1680970) gel and recrystallization.[2][4][7] The choice of eluent for chromatography is crucial and often involves mixtures of solvents like petroleum ether/acetone (B3395972) or dichloromethane/hexanes.[2][4] For particularly challenging separations, semi-preparative liquid chromatography (LC) can be utilized to achieve high purity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Sub-optimal reaction conditions (temperature, solvent, base).- Incomplete reaction.- Purity of starting materials.- Side reactions consuming reactants. | - Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a slight excess of a stable reagent or extending the reaction time.[1]- Ensure all starting materials are of high purity and that anhydrous conditions are maintained if reagents are moisture-sensitive.[1][4] |
| Multiple Spots on TLC (Side Products) | - Di-sulfonylation: The amino group of a pyrazine (B50134) may react with two molecules of sulfonyl chloride.[1]- Hydrolysis: Moisture in the reaction can lead to the hydrolysis of reactive intermediates like sulfonyl chlorides.[1]- Over-oxidation: Use of strong oxidizing agents can lead to the formation of N-oxides or ring-opening products.[3]- Polymerization: Reactive intermediates may polymerize under certain conditions.[3] | - Control stoichiometry carefully; use a precise 1:1 molar ratio of reactants or a slight excess of the more stable reagent.[1]- Use anhydrous solvents and reagents to prevent hydrolysis.- Choose a non-nucleophilic, sterically hindered base to minimize side reactions involving the base.[1]- For oxidation reactions, carefully control the amount of oxidizing agent and the reaction temperature. |
| Difficulty in Product Purification | - Co-elution of the product with impurities during column chromatography.- Product instability during purification. | - Optimize the solvent system for column chromatography to achieve better separation.- If the product is thermally labile, avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.[4]- Consider recrystallization from a suitable solvent after chromatographic purification to enhance purity.[4] |
| Inconsistent Results | - Variability in the quality of reagents or solvents.- Lack of precise control over reaction parameters. | - Use reagents and solvents from a reliable source and of consistent purity.- Maintain strict control over reaction parameters such as temperature, stirring speed, and reaction time. |
Experimental Protocols
Synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine
This intermediate is crucial for introducing the Ligustrazine moiety via ether or ester linkages.
Reagents and Conditions:
-
Starting Material: 2,3,5,6-Tetramethylpyrazine (B1682967) (TMP)
-
Reagent: N-bromosuccinimide (NBS)
-
Solvent: Carbon tetrachloride
-
Initiation: Illumination with a 60W tungsten lamp
-
Reaction Time: 12 hours
-
Work-up: Filtration and evaporation of the solvent under vacuum.[2]
-
Purification: The crude product is often used directly in the next step due to its irritant nature, but can be purified by flash chromatography.[2][8]
Detailed Procedure:
-
Dissolve 2,3,5,6-tetramethylpyrazine in carbon tetrachloride.
-
Add N-bromosuccinimide to the solution.
-
Reflux the mixture while illuminating with a 60W tungsten lamp for 12 hours.
-
After the reaction is complete, cool the mixture and filter to remove succinimide.
-
Evaporate the filtrate under vacuum to obtain the crude 2-(bromomethyl)-3,5,6-trimethylpyrazine.
General Procedure for Synthesis of Ligustrazine Derivatives via Ether Linkage
Reagents and Conditions:
-
Starting Materials: 2-(Bromomethyl)-3,5,6-trimethylpyrazine and a desired phenol (B47542) or alcohol.
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Dry Acetone or Dimethylformamide (DMF)
-
Temperature: Reflux or heating (e.g., 85 °C)
-
Reaction Time: 3-4 hours
-
Work-up: Filtration, evaporation of the solvent, and extraction.
Detailed Procedure:
-
Dissolve the desired phenol or alcohol and 2-(bromomethyl)-3,5,6-trimethylpyrazine in dry acetone or DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Reflux or heat the reaction mixture for the specified time, monitoring progress by TLC.
-
After completion, filter the mixture and evaporate the solvent under vacuum.
-
The crude product can be further purified by flash chromatography using an appropriate eluent system (e.g., petroleum ether-acetone).[2]
Data Presentation
Table 1: Comparison of Yields for Selected Ligustrazine Derivatives
| Compound | Synthetic Approach | Yield (%) | Reference |
| 2-((2-methoxy-4-(((3,5,6-trimethylpyrazin-2-yl)methoxy)methyl)phenoxy)methyl)-3,5,6-trimethylpyrazine (2c) | Alkylation of 4-hydroxy-3-methoxybenzyl alcohol with 2-(chloromethyl)-3,5,6-trimethylpyrazine | Not specified | [6] |
| 1,7-bis(4-(3,5,6-Trimethylpyrazin-2-yl)-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (4) | Reaction of 2-(bromomethyl)-3,5,6-trimethylpyrazine with curcumin (B1669340) in the presence of K₂CO₃ | 12.4 | [2] |
| 3α,12α-dihydroxy-5β-dholanic acid-3,5,6-trimethylpyrazin-2-methyl ester (5) | Reaction of 2-(bromomethyl)-3,5,6-trimethylpyrazine with deoxycholic acid in DMF | 58.4 | [2] |
| Ligustrazine-vanillic acid amide derivatives (VA-01 to VA-06) | Amide coupling of (3,5,6-trimethylpyrazin-2-yl)methanamine (B2526548) with vanillic acid derivatives | Not specified | [5] |
| Ligustrazinyl amides (8i, 8t, 8u) | Amide coupling of 3,5,6-trimethylpyrazine-2-carboxylic acid with various amines | Not specified | [10] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of novel Ligustrazine derivatives.
Caption: Simplified diagram of signaling pathways potentially modulated by Ligustrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Ligustrazine Derivatives as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, Synthesis and Biological Evaluation of Ligustrazine-Flavonoid Derivatives as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ligustrazine Liposome Encapsulation
Welcome to the technical support center for improving the encapsulation efficiency of Ligustrazine in liposomes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for Ligustrazine in liposomes?
A1: The encapsulation efficiency (EE) of Ligustrazine, a relatively hydrophilic small molecule, can vary significantly depending on the preparation method and formulation parameters. A reported EE for Ligustrazine hydrochloride using the film dispersion method is approximately 73.05 ± 9.59%[1]. However, with optimization of methods like the ammonium (B1175870) sulfate (B86663) gradient, it is possible to achieve even higher efficiencies[2][3][4][5][6].
Q2: Which liposome (B1194612) preparation method is best for encapsulating Ligustrazine?
A2: There is no single "best" method, as the optimal choice depends on your specific experimental requirements, such as desired particle size, batch scale, and available equipment.
-
Thin-Film Hydration: This is a common and relatively simple method suitable for both hydrophilic and lipophilic drugs[7][8][9][10][11][12]. For hydrophilic drugs like Ligustrazine, it is dissolved in the aqueous hydration medium[13][14]. While straightforward, passive encapsulation via this method can sometimes result in lower EE compared to active loading techniques[15].
-
Reverse-Phase Evaporation: This method is known for achieving high encapsulation efficiency for hydrophilic drugs because it allows for the entrapment of a large aqueous volume[13][16][17][18][19][20][21]. It involves forming a water-in-oil emulsion, which is then converted into liposomes.
-
Ethanol (B145695) Injection: This is a rapid and reproducible method for producing small unilamellar vesicles (SUVs)[22][23]. The lipid components are dissolved in ethanol and injected into an aqueous solution containing Ligustrazine.
-
Ammonium Sulfate Gradient (Active Loading): This technique is highly effective for weakly basic drugs and can achieve very high encapsulation efficiencies, often exceeding 90%[2][3][4][5][6][9]. It involves creating a pH gradient across the liposome membrane, which drives the drug into the liposome's core.
Q3: How does the lipid composition, particularly the phospholipid to cholesterol ratio, affect Ligustrazine encapsulation?
A3: The lipid composition is a critical factor.
-
Phospholipids (B1166683): The choice of phospholipid, such as different species of phosphatidylcholine (PC), can influence the rigidity and charge of the bilayer, thereby affecting drug encapsulation[24].
-
Cholesterol: Cholesterol is often included to stabilize the liposomal membrane and reduce drug leakage[25][26]. However, its effect on the EE of a specific drug can be complex. For some hydrophobic drugs, increasing cholesterol can decrease EE due to competition for space within the bilayer[18]. For hydrophilic drugs, an optimal amount of cholesterol can enhance membrane packing and retain the encapsulated drug more effectively. One study on Ligustrazine liposomes identified an optimal phospholipid-to-cholesterol ratio of 4:1 (m/m) when using the ammonium sulfate gradient method.
Q4: What is the impact of the drug-to-lipid ratio on the encapsulation efficiency of Ligustrazine?
A4: The drug-to-lipid ratio is a crucial parameter that needs to be optimized for each formulation[4][19][27][28][29]. Generally, at a low drug-to-lipid ratio, the encapsulation efficiency is higher. As the amount of drug increases relative to the amount of lipid, the encapsulation capacity of the liposomes can become saturated, leading to a decrease in the percentage of encapsulated drug[29]. For Ligustrazine liposomes prepared by the ammonium sulfate gradient method, a drug-to-lipid ratio of 1:10 (m/m) was found to be optimal.
Troubleshooting Guides
Problem: Low Encapsulation Efficiency (<50%)
This is a common challenge when encapsulating small, hydrophilic molecules like Ligustrazine. The following decision tree can help you troubleshoot the issue.
| Possible Cause | Suggested Solution |
| Suboptimal Preparation Method | For hydrophilic drugs like Ligustrazine, passive loading methods such as simple thin-film hydration can result in low EE. Consider switching to a method known for higher encapsulation of water-soluble compounds, such as the reverse-phase evaporation method or an active loading technique like the ammonium sulfate gradient method[30]. |
| Inefficient Passive Loading | If using a passive method, ensure that the hydration volume is minimized to increase the concentration of Ligustrazine in the vicinity of the forming liposomes. Sequential hydration of the lipid film can also improve encapsulation[31]. |
| Unfavorable Drug-to-Lipid Ratio | A high concentration of Ligustrazine relative to the lipid concentration can saturate the encapsulation capacity. Systematically decrease the initial drug-to-lipid ratio to find the optimal balance that maximizes the percentage of encapsulated drug[29]. |
| Inappropriate Lipid Composition | The charge and rigidity of the liposome membrane can significantly impact encapsulation. Experiment with different phospholipids (e.g., varying chain lengths or headgroups) and optimize the cholesterol content. A more rigid membrane, often achieved with a higher cholesterol concentration, can sometimes better retain small, water-soluble drugs, but an excess can also hinder encapsulation[3][18]. |
| Ineffective Active Loading | If using a pH gradient method, confirm that a stable gradient has been successfully established across the liposome membrane. Ensure the external pH is appropriate to facilitate the neutral form of Ligustrazine to cross the membrane. Optimize the incubation temperature and time for the drug loading step. |
| Issues with Liposome Formation and Sizing | An uneven or incompletely dried lipid film can lead to inefficient hydration and liposome formation. Ensure the film is thin and uniform. Subsequent sonication or extrusion steps to reduce liposome size can sometimes lead to drug leakage. Optimize the duration and power of sonication or the number of extrusion cycles. |
Quantitative Data Summary
The following tables summarize the impact of various parameters on the encapsulation efficiency of Ligustrazine and other relevant small molecules.
Table 1: Effect of Preparation Method on Encapsulation Efficiency
| Preparation Method | Drug | Encapsulation Efficiency (%) | Reference |
| Thin-Film Hydration | Ligustrazine HCl | 73.05 ± 9.59 | [1] |
| Reverse-Phase Evaporation | General Hydrophilic Drugs | Up to 65 | [31] |
| Ammonium Sulfate Gradient | Weakly Basic Drugs | > 90 | [9] |
| Ethanol Injection | General | Varies | [22] |
Table 2: Influence of Formulation Parameters on Encapsulation Efficiency
| Parameter Varied | Change | Effect on Encapsulation Efficiency | General Observation for Hydrophilic Drugs |
| Drug-to-Lipid Ratio | Increase | Decrease | Saturation of the liposome's aqueous core. |
| Cholesterol Content | Increase | Can increase or decrease | Optimal concentration stabilizes the membrane and reduces leakage; excess can decrease the entrapped volume. |
| Lipid Concentration | Increase | Increase | More liposomes are available to encapsulate the drug. |
| Hydration Volume (Passive) | Increase | Decrease | Dilutes the drug concentration during liposome formation. |
Experimental Protocols
Protocol 1: Ligustrazine Liposome Preparation by Thin-Film Hydration
This protocol describes a general procedure for encapsulating Ligustrazine using the thin-film hydration method[7][9][10][12][13][14].
Materials:
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Organic Solvent (e.g., Chloroform:Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in the desired buffer.
-
Add the Ligustrazine solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (SUVs or LUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove the unencapsulated Ligustrazine by dialysis against the buffer or by using size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency.
-
Protocol 2: Determination of Ligustrazine Encapsulation Efficiency by HPLC
This protocol outlines a method for quantifying the amount of encapsulated Ligustrazine using High-Performance Liquid Chromatography (HPLC)[32].
Procedure:
-
Separation of Free Drug: Separate the unencapsulated Ligustrazine from the liposome suspension using a method such as dialysis, ultracentrifugation, or size exclusion chromatography.
-
Quantification of Total Drug (Before Separation):
-
Take a known volume of the initial liposome suspension.
-
Lyse the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol).
-
Filter the sample and inject it into the HPLC system.
-
-
Quantification of Free Drug (After Separation):
-
Analyze the fraction containing the unencapsulated drug using HPLC.
-
-
HPLC Conditions for this compound:
-
Calculation of Encapsulation Efficiency (EE):
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
References
- 1. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hielscher.com [hielscher.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Ammonium Sulfate Gradients for Efficient and Stable Remote Loading of Amphipathic Weak Bases into Liposomes and Ligandoliposomes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 9. researchgate.net [researchgate.net]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 13. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Drug Liposomes by Reverse-Phase Evaporation | springerprofessional.de [springerprofessional.de]
- 19. Reverse phase evaporation method: Significance and symbolism [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ethanol Injection Method for Liposome Preparation [ouci.dntb.gov.ua]
- 24. Effect of phosphatidylcholine and cholesterol on pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of Cholesterol on the Stability and Lubrication Efficiency of Phosphatidylcholine Surface Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Rapid Ligustrazine Degradation in Clinical Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the rapid degradation of Ligustrazine in clinical and experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of Ligustrazine and strategies to mitigate its degradation.
Q1: What are the primary factors contributing to the degradation of Ligustrazine?
A1: Ligustrazine (Tetramethylpyrazine, TMP) is susceptible to degradation through several mechanisms, primarily driven by environmental factors. Key contributors to its instability include:
-
Volatility and Sublimation: Ligustrazine is known to be volatile and can readily sublimate, leading to a loss of active pharmaceutical ingredient (API).[1]
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the air. This can lead to physical instability and facilitate chemical degradation pathways.[1]
-
Oxidation: The pyrazine (B50134) ring in Ligustrazine can be susceptible to oxidation, leading to the formation of degradation products and a loss of therapeutic efficacy. The methyl groups on the pyrazine ring are particularly prone to oxidation.
-
pH-Dependent Instability: The stability of Ligustrazine can be influenced by the pH of the solution. While specific kinetic data is limited in publicly available literature, generally, extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of many pharmaceutical compounds.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions that degrade the Ligustrazine molecule.
Q2: How can the stability of Ligustrazine be improved in formulations?
A2: Several formulation strategies can significantly enhance the stability of Ligustrazine:
-
Nanoparticle Encapsulation: Encapsulating Ligustrazine in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, can protect it from environmental factors and provide a sustained-release profile.[2] This approach improves bioavailability and stability.
-
Liposomal Formulations: Liposomes can encapsulate Ligustrazine, shielding it from degradation and offering a targeted delivery system. Borneol-containing liposomes loaded with Ligustrazine have shown excellent stability and sustained-release capabilities.[3]
-
Cocrystallization: Forming cocrystals of Ligustrazine with a suitable coformer, such as benzoic acid derivatives, can significantly improve its physical stability by reducing hygroscopicity and sublimation.[1]
-
Lipid Emulsions: Formulating Ligustrazine into a lipid emulsion can enhance its stability and bioavailability, particularly for intravenous administration.[4]
Q3: What are the expected degradation products of Ligustrazine?
A3: The primary degradation of Ligustrazine in biological systems involves the oxidation of its methyl groups. Studies on the metabolism of tetramethylpyrazine have identified the following metabolites, which can also be considered potential degradation products:
-
2-hydroxymethyl-3,5,6-trimethylpyrazine
-
3,5,6-trimethylpyrazine-2-carboxylic acid[5]
Forced degradation studies under oxidative conditions would likely yield similar oxidized derivatives.
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing specific stability issues encountered during experiments with Ligustrazine.
Issue 1: Loss of Ligustrazine concentration in solution over a short period.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Volatility/Sublimation | Store solutions in tightly sealed containers with minimal headspace. Use parafilm to seal caps. Prepare fresh solutions before use whenever possible. | Reduced loss of Ligustrazine from the solution. |
| Adsorption to container walls | Use silanized glassware or low-adsorption plastic containers (e.g., polypropylene). | Minimized loss of Ligustrazine due to adsorption. |
| pH-related degradation | Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5.5-7.0), as extreme pH values can accelerate degradation.[6] | Improved stability of Ligustrazine in the solution. |
| Oxidation | Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants (e.g., ascorbic acid) to the formulation, after compatibility testing. | Reduced formation of oxidative degradation products. |
| Photodegradation | Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions. | Minimized light-induced degradation of Ligustrazine. |
Issue 2: Poor physical stability of solid Ligustrazine (e.g., clumping, discoloration).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopicity | Store solid Ligustrazine in a desiccator with a suitable desiccant. Handle the compound in a low-humidity environment (e.g., a glove box). | Prevention of moisture absorption and related physical changes. |
| Sublimation | Store solid Ligustrazine in a tightly sealed container at a controlled, cool temperature. | Reduced loss of solid material due to sublimation. |
| Oxidation | Store solid Ligustrazine under an inert atmosphere (e.g., nitrogen or argon). | Minimized oxidative degradation of the solid compound. |
Section 3: Quantitative Data on Ligustrazine Stability
This section presents available quantitative data to compare the stability of different Ligustrazine formulations.
Table 1: Comparison of Hygroscopicity of Ligustrazine and its Cocrystals at 90% Relative Humidity
| Compound | Mass Change (%) | Reference |
| Ligustrazine (TMP) | 25.48 | [1] |
| TMP-PABA Cocrystal (1:2) | 1.64 | [1] |
| TMP-MABA Cocrystal (1.5:1) | 0.12 | [1] |
| TMP-DNBA Cocrystal (0.5:1) | 0.03 | [1] |
Table 2: Physicochemical Properties of Different Ligustrazine Formulations
| Formulation | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Folate-Chitosan Nanoparticles | 182.7 ± 0.56 | 59.6 ± 0.23 | 15.3 ± 0.16 | [2] |
| Ligustrazine-loaded Borneol Liposomes | 282.4 ± 3.6 | 42.7 ± 1.0 | 14.5 ± 0.6 | [3] |
| Ligustrazine Lipid Emulsion | 215.0 ± 2.5 | - | - | [4] |
| PLA Nanoparticles | ~200 | Good | Good | [7] |
Section 4: Experimental Protocols
This section provides detailed methodologies for preparing stabilized Ligustrazine formulations.
Protocol for Preparation of Ligustrazine-Loaded PLA Nanoparticles
Materials:
-
Ligustrazine (Tetramethylpyrazine)
-
Poly(lactic acid) (PLA)
-
Poloxamer 188
-
Deionized water
Procedure:
-
Oil Phase Preparation: Dissolve an appropriate amount of Ligustrazine and PLA (e.g., at a 1:4 mass ratio) in acetone. The concentration of PLA in acetone should be around 20 g/L.
-
Aqueous Phase Preparation: Prepare a 0.25% (w/v) solution of Poloxamer 188 in deionized water. The volume of the aqueous phase should be four times the volume of the oil phase.
-
Nanoparticle Formation: Rapidly inject the oil phase into the aqueous phase under high-speed magnetic stirring at a constant temperature of 30°C.
-
Solvent Evaporation: Continue stirring the mixture for approximately 70 minutes to allow for the complete evaporation of acetone.
-
Final Product: The resulting suspension contains Ligustrazine-loaded PLA nanoparticles.
Protocol for Preparation of Ligustrazine-Loaded Liposomes
Materials:
-
Ligustrazine Hydrochloride
-
Soybean Phosphatidylcholine
-
Cholesterol
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve soybean phosphatidylcholine and cholesterol in ethanol in a round-bottom flask. Evaporate the ethanol using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Add a solution of this compound in PBS to the flask. Hydrate the lipid film by vortexing or sonication until the film is completely dispersed, forming a liposomal suspension.
-
Size Reduction (Optional): To obtain smaller and more uniform liposomes, the suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Protocol for Preparation of Ligustrazine Cocrystals
Materials:
-
Ligustrazine (Tetramethylpyrazine, TMP)
-
Coformer (e.g., p-Aminobenzoic acid - PABA)
Procedure (Slurry Method):
-
Mixing: Add TMP and the coformer (e.g., in a 1:2 molar ratio for TMP:PABA) to a glass vial.
-
Slurrying: Add a small amount of acetonitrile to the vial to form a slurry.
-
Stirring: Stir the slurry at a constant rate (e.g., 300 rpm) at room temperature for an extended period (e.g., 2 days).
-
Drying: Allow the solvent to evaporate at room temperature to obtain the cocrystal powder.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to Ligustrazine degradation and stabilization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of folate‑chitosan nanoparticles loaded with ligustrazine to target folate receptor positive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [Studies on the metabolites of tetramethylpyrazine in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ligustrazine nanoparticles on Th1/Th2 balance by TLR4/MyD88/NF-κB pathway in rats with postoperative peritoneal adhesion | springermedizin.de [springermedizin.de]
Adjusting pH for optimal Ligustrazine hydrochloride solubility and activity
Technical Support Center: Ligustrazine Hydrochloride
Welcome to the technical support center for this compound (Tetramethylpyrazine hydrochloride). This guide provides essential information for researchers, scientists, and drug development professionals to optimize its use in experiments by addressing common challenges related to pH, solubility, and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound?
A1: this compound, being the salt of a weak base, exhibits higher solubility in acidic conditions. Acidic media promote the dissociation of the compound, enhancing its solubility.[1] While it is soluble in aqueous solutions like PBS, achieving higher concentrations may require a lower pH.[2] For general use, a neutral pH of around 7.2 to 7.4 is often employed, but for maximizing solubility, a pH in the acidic range (e.g., 1.2 to 4.5) is recommended.[1]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is pH-dependent. While specific degradation kinetics for this compound across a wide pH range are not extensively documented, related hydrochloride salts of nitrogen-containing heterocyclic compounds often show maximum stability in the acidic pH range (approximately 3.5).[3] It is generally recommended to prepare fresh solutions and store them appropriately to minimize degradation.
Q3: What is the impact of pH on the biological activity of Ligustrazine?
A3: The pH of the experimental medium can influence the charge state of Ligustrazine and its interaction with biological targets. While direct studies on the effect of pH on its activity are scarce, maintaining a physiologically relevant pH (typically 7.2-7.4) is crucial for most cell-based assays to ensure that the observed effects are due to the compound and not cellular stress from non-physiological pH levels.
Q4: What are the common signs of this compound degradation?
A4: Degradation of this compound in solution may not always be visually apparent. However, signs can include a change in the color or clarity of the solution and the formation of precipitates. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) by monitoring the appearance of new peaks or a decrease in the peak area of the parent compound over time.
Q5: How should I prepare a stable stock solution of this compound?
A5: For a stable stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO, ethanol, or a buffered aqueous solution at a slightly acidic to neutral pH.[2] Stock solutions in organic solvents like DMSO can typically be stored at -20°C or -80°C for extended periods. Aqueous stock solutions should be prepared fresh or stored for short periods at 2-8°C.
Q6: What are the recommended storage conditions for this compound solutions?
A6: For long-term stability, it is advisable to store stock solutions of this compound in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions for immediate use should be stored at 2-8°C and used within a short timeframe. Protect solutions from light to prevent potential photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor solubility or precipitation of this compound in aqueous media. | The pH of the solution is too high, or the concentration exceeds its solubility limit at that pH. | Lower the pH of the solvent to the acidic range (e.g., pH 4-5) to increase solubility. Alternatively, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of biological activity in experiments. | The compound may have degraded in the solution due to improper pH, temperature, or prolonged storage. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored correctly at a low temperature and protected from light. Verify the pH of your final experimental medium. Consider performing a stability test of your working solution under the experimental conditions. |
| The solution changes color or becomes cloudy over time. | This may indicate chemical degradation or precipitation of the compound. | Discard the solution and prepare a fresh batch. To enhance stability, consider using a buffered solution with a slightly acidic pH and storing it at a lower temperature. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Concentration | Notes |
| Water | Neutral | 4 g/L (for Tetramethylpyrazine base at 20°C) | Soluble in hot water and dilute hydrochloric acid.[4] |
| PBS | 7.2 | 10 mg/mL | A commonly used buffer for biological experiments.[2] |
| Hydrochloric Acid Solution | 1.2 | Higher solubility | Acidic conditions promote the dissociation and solubility of Ligustrazine.[1] |
| Acetate Buffer Solution | 4.5 | Moderate solubility | Solubility is generally good in the acidic range.[1] |
| Phosphate Buffer Saline | 6.8 | Lower than at acidic pH | Solubility decreases as the pH approaches neutral.[1] |
| DMSO | N/A | 34 mg/mL | A common organic solvent for preparing stock solutions. |
| Ethanol | N/A | 30 mg/mL | Another suitable organic solvent for stock solutions.[2] |
| DMF | N/A | 30 mg/mL | An alternative organic solvent for stock solutions.[2] |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Influence on Stability | Recommendations |
| pH | Stability is pH-dependent. While specific data for Ligustrazine is limited, similar compounds are often most stable in a slightly acidic pH range (e.g., ~3.5).[3] | Prepare solutions in a buffered system. For long-term storage of aqueous solutions, consider an acidic buffer. For biological assays, use a physiologically appropriate buffer and prepare the solution fresh. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Store working solutions at 2-8°C for short periods. |
| Light | Exposure to light may cause photodegradation. | Store solutions in amber vials or protect them from light. |
| Oxidation | The pyrazine (B50134) ring can be susceptible to oxidation. | While generally stable, consider de-gassing aqueous solvents for long-term storage if oxidation is a concern. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution
-
Materials:
-
This compound powder
-
Sterile purified water or desired buffer (e.g., PBS, citrate (B86180) buffer)
-
Calibrated pH meter
-
Sterile conical tubes or vials
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a sterile container with the desired volume of water or buffer to achieve a concentration slightly below the target.
-
Stir the solution at room temperature until the powder is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired level by adding 0.1 M HCl (to lower pH) or 0.1 M NaOH (to raise pH) dropwise while continuously monitoring the pH.
-
Once the target pH is reached and stable, bring the solution to the final volume with the solvent.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the solution appropriately based on the intended use (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
-
Materials:
-
pH-adjusted this compound solution
-
HPLC system with a suitable column (e.g., C18) and detector
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
-
-
Procedure:
-
Prepare a solution of this compound at a known concentration and pH as described in Protocol 1.
-
At time zero (t=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to determine the initial peak area of this compound.
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Dilute the aliquots to the same concentration as the t=0 sample and analyze them by HPLC under the same conditions.
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time to determine the degradation profile.
-
Visualizations
Caption: Experimental workflow for preparing and testing this compound solutions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 76494-51-4 [chemicalbook.com]
- 3. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetramethylpyrazine | 1124-11-4 [chemicalbook.com]
Selecting appropriate co-formers for Ligustrazine cocrystal development
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate co-formers for ligustrazine cocrystal development. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful cocrystal synthesis and characterization.
I. Co-former Selection Strategies for Ligustrazine
The primary goals for developing ligustrazine cocrystals are to improve its poor physicochemical properties, such as high hygroscopicity and a tendency to sublimate.[1][2][3] The selection of an appropriate co-former is a critical step in achieving these goals.[4] Ligustrazine (tetramethylpyrazine, TMP) is a weak base, and its nitrogen atoms can act as hydrogen bond acceptors.[1][5][6] This makes compounds with hydrogen bond donor groups, such as carboxylic acids, phenols, and amides, excellent candidates for co-formers.
Key Principles for Co-former Selection:
-
Supramolecular Synthon Approach: This approach focuses on identifying reliable and predictable non-covalent interactions between the active pharmaceutical ingredient (API) and the co-former. For ligustrazine, the most common and stable synthons are formed through hydrogen bonds between the pyrazine (B50134) nitrogen of ligustrazine and a hydrogen bond donor on the co-former, such as a carboxylic acid's hydroxyl group (O-H···N).[1][2]
-
Hansen Solubility Parameters (HSP): Co-formers with similar HSPs to the API have a higher probability of forming cocrystals.[10]
-
"Generally Recognized as Safe" (GRAS) Co-formers: For pharmaceutical applications, it is crucial to select co-formers that are non-toxic and approved for human consumption.[4]
Logical Workflow for Co-former Selection
The following diagram illustrates a logical workflow for selecting suitable co-formers for ligustrazine.
Caption: A logical workflow for the rational selection and screening of co-formers for ligustrazine cocrystal development.
II. Quantitative Data Summary
The following tables summarize key quantitative data for ligustrazine and its reported cocrystals, demonstrating the significant improvements in physicochemical properties.
Table 1: Physicochemical Properties of Ligustrazine and Successful Co-formers
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key Functional Groups |
| Ligustrazine (TMP) | 136.19 | 84-86 | Pyrazine ring (H-bond acceptor) |
| p-Aminobenzoic acid (PABA) | 137.14 | 187-189 | Carboxylic acid, Amine |
| 3-Aminobenzoic acid (MABA) | 137.14 | 174-178 | Carboxylic acid, Amine |
| 3,5-Dinitrobenzoic acid (DNBA) | 212.12 | 205-207 | Carboxylic acid, Nitro |
| Malonic Acid (MA) | 104.06 | 135-137 | Dicarboxylic acid |
| Salicylic Acid (SA) | 138.12 | 158-161 | Carboxylic acid, Phenol |
| Genistein (B1671435) (GEN) | 270.24 | 297-298 | Phenol |
Data sourced from various chemical suppliers and research articles.[1][5][11][12]
Table 2: Comparison of Physicochemical Properties of Ligustrazine and its Cocrystals
| Cocrystal System | Stoichiometric Ratio (Ligustrazine:Co-former) | Melting Point (°C) | Hygroscopicity (Weight gain at 90% RH) |
| Ligustrazine (TMP) | - | 84-86 | ~25% |
| TMP-PABA | 1:2 | Higher than TMP | 1.64% |
| TMP-MABA | 1.5:1 | Higher than TMP | 0.12% |
| TMP-DNBA | 0.5:1 | Highest among the three | 0.03% |
| LIG-MA | Not specified | Not specified | Lower plasticity than LIG |
| LIG-SA | Not specified | Not specified | Improved tabletability |
| GEN-TMP | Not specified | Not specified | Significantly reduced sublimation |
Data compiled from published research.[1][2][3][11][12][13][14]
III. Experimental Protocols
This section provides detailed methodologies for key experiments in ligustrazine cocrystal development.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for ligustrazine cocrystal screening and characterization.
Caption: A generalized experimental workflow for screening, synthesizing, and characterizing ligustrazine cocrystals.
Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is often efficient for screening and producing cocrystals.
-
Materials: Ligustrazine, co-former, grinding solvent (e.g., ethanol, methanol, acetonitrile), mortar and pestle or ball mill.
-
Protocol:
-
Weigh stoichiometric amounts of ligustrazine and the co-former.
-
Place the physical mixture into a mortar or a grinding jar of a ball mill.
-
Add a minimal amount of the selected solvent (typically a few drops, just enough to moisten the powder).
-
Grind the mixture manually with a pestle for 15-30 minutes or in a ball mill at a specified frequency (e.g., 15-30 Hz) for a set time.
-
Collect the resulting powder for analysis.
-
Slow Solvent Evaporation
This method is particularly useful for growing single crystals suitable for X-ray diffraction.
-
Materials: Ligustrazine, co-former, a suitable solvent in which both components are soluble (e.g., ethanol, methanol).
-
Protocol:
-
Dissolve stoichiometric amounts of ligustrazine and the co-former in a minimal amount of the chosen solvent in a vial.
-
Ensure complete dissolution, with gentle heating if necessary.
-
Cover the vial with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
Once crystals have formed, carefully remove them from the solution and dry them.
-
Slurry Crystallization
In this method, a suspension of the API and co-former is stirred in a solvent in which they have limited solubility.
-
Materials: Ligustrazine, co-former, a solvent in which the components are sparingly soluble.
-
Protocol:
-
Add a stoichiometric mixture of ligustrazine and the co-former to a vial.
-
Add a small amount of the selected solvent to create a slurry.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
Periodically sample the solid phase and analyze it by PXRD to monitor the conversion to the cocrystal.
-
Once the conversion is complete, filter the solid and let it dry.
-
Powder X-Ray Diffraction (PXRD) for Characterization
PXRD is the primary tool for identifying the formation of a new crystalline phase.
-
Protocol:
-
Gently grind the sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a relevant 2θ range (e.g., 5-40°).
-
Compare the PXRD pattern of the product with the patterns of the starting materials (ligustrazine and co-former).
-
The appearance of new diffraction peaks that are not present in the patterns of the starting materials indicates the formation of a new crystalline phase, potentially a cocrystal.[5]
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and other thermal events of the cocrystal.
-
Protocol:
-
Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
A single, sharp endothermic peak at a temperature different from the melting points of the starting materials is indicative of a pure cocrystal.[15]
-
Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment
DVS measures the extent and rate of water sorption and desorption by a sample at different relative humidity (RH) levels.[2][16][17]
-
Protocol:
-
Place a known mass of the sample in the DVS instrument.
-
Expose the sample to a stepwise or ramped increase in RH (e.g., from 0% to 90% in 10% increments) at a constant temperature (e.g., 25 °C).
-
Monitor the change in mass until equilibrium is reached at each RH step.
-
Subsequently, decrease the RH in a similar manner to obtain the desorption isotherm.
-
The mass change at a specific RH (e.g., 90%) is a measure of the material's hygroscopicity.[3][14]
-
IV. Troubleshooting Guide
This section addresses common issues encountered during ligustrazine cocrystal development.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No cocrystal formation observed | - Incompatible co-former (unfavorable intermolecular interactions).- Incorrect stoichiometry.- Inappropriate solvent selection.- Insufficient energy input (for mechanochemical methods).- Kinetic limitations. | - Re-evaluate co-former selection based on hydrogen bonding rules and pKa.- Screen different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).- Try a variety of solvents with different polarities for solution-based methods.- For LAG, increase grinding time or frequency.- For solution methods, try seeding with a small amount of suspected cocrystal or vary the evaporation rate. |
| Formation of an oil or amorphous phase | - The combination of API and co-former has a low melting point or glass transition temperature.- The solvent used is too good a solvent for the mixture, preventing crystallization.- Rapid solvent evaporation. | - Try a different cocrystallization method, such as slurry crystallization or LAG with a less solubilizing solvent.- Use a less polar solvent.- Slow down the rate of solvent evaporation by reducing the opening of the vial or lowering the temperature. |
| PXRD pattern shows a mixture of starting materials and a new phase | - Incomplete reaction.- The cocrystal is unstable under the experimental conditions.- The stoichiometry used is incorrect for the stable cocrystal phase. | - Extend the reaction time (for slurry or grinding methods).- Optimize the amount of solvent in LAG.- Analyze the sample immediately after preparation to check for instability.- Re-evaluate the stoichiometry. |
| Difficulty in obtaining single crystals for SCXRD | - Rapid nucleation leading to small, poorly formed crystals.- Presence of impurities.- Inappropriate solvent or evaporation rate. | - Use a very slow evaporation rate by minimizing the opening of the vial or using a solvent with a higher boiling point.- Try a solvent/anti-solvent crystallization method.- Ensure high purity of starting materials. |
| Cocrystal is unstable and reverts to starting materials upon storage | - The cocrystal is a metastable form.- The cocrystal is sensitive to humidity or temperature. | - Store the cocrystal under controlled conditions (e.g., in a desiccator, at low temperature).- Investigate the effect of humidity on stability using DVS.- Try to find a more stable polymorphic form of the cocrystal by screening different crystallization conditions. |
V. Frequently Asked Questions (FAQs)
Q1: What are the most promising types of co-formers for ligustrazine?
A1: Based on the molecular structure of ligustrazine, which has hydrogen bond accepting nitrogen atoms, co-formers with strong hydrogen bond donor groups are the most promising. Carboxylic acids (especially benzoic acid derivatives) and phenols have been shown to successfully form stable cocrystals with ligustrazine.[1][2][11]
Q2: How can I quickly screen for ligustrazine cocrystal formation?
A2: Liquid-assisted grinding (LAG) and differential scanning calorimetry (DSC) of physical mixtures are rapid screening methods.[15] LAG can often produce the cocrystal in a short amount of time, which can then be identified by PXRD. DSC can indicate potential cocrystal formation through the appearance of new thermal events not present in the individual components.
Q3: My PXRD pattern shows broad peaks. What does this indicate?
A3: Broad peaks in a PXRD pattern typically indicate poor crystallinity or very small crystallite size. This could be due to the formation of an amorphous phase or a poorly ordered crystalline material. Trying different crystallization methods, such as slower solvent evaporation or annealing the sample, may help improve crystallinity.
Q4: Can I use a co-former that is also a drug?
A4: Yes, forming a cocrystal with another active pharmaceutical ingredient (a drug-drug cocrystal) is a viable strategy. For example, a drug-drug cocrystal of genistein and ligustrazine has been reported to simultaneously improve the pharmaceutical properties of both parent drugs.[12] However, the regulatory pathway for such a product may be more complex.
Q5: The melting point of my product is lower than that of ligustrazine. Is it still a cocrystal?
A5: While many successful ligustrazine cocrystals have higher melting points, indicating improved thermal stability, a lower melting point does not necessarily rule out cocrystal formation. The formation of a eutectic mixture can also result in a lower melting point. It is essential to use PXRD to confirm the formation of a new crystalline phase to distinguish between a cocrystal and a simple eutectic.
Q6: How much solvent should I use for liquid-assisted grinding?
A6: The amount of solvent in LAG is critical. Too little solvent may not be enough to facilitate the molecular mobility required for cocrystal formation, while too much solvent may dissolve the components and prevent the reaction from proceeding in the solid state. A general guideline is to add just enough solvent to create a paste-like consistency. The optimal amount often needs to be determined experimentally.
Q7: My cocrystal is still hygroscopic. What can I do?
A7: While many ligustrazine cocrystals show significantly reduced hygroscopicity, the degree of improvement depends on the co-former and the crystal packing. If a cocrystal is still too hygroscopic, you may need to screen for other co-formers. Co-formers that can form more extensive and robust hydrogen bonding networks with ligustrazine are more likely to result in a less hygroscopic cocrystal. For instance, the TMP-DNBA cocrystal, which forms a mesh-like hydrogen bonding network, showed the best stability in reducing hygroscopicity.[1][2]
References
- 1. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. ardena.com [ardena.com]
- 3. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligustrazine Hydrochloride - LKT Labs [lktlabs.com]
- 9. Tetramethylpyrazine hydrochloride | C8H13ClN2 | CID 156709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. particletechlabs.com [particletechlabs.com]
- 17. skpharmteco.com [skpharmteco.com]
Validation & Comparative
Ligustrazine Injection in Cerebral Infarction: A Comparative Guide to Adjunctive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ligustrazine injection as an adjunctive therapy for cerebral infarction against other therapeutic alternatives. The information is compiled from meta-analyses of clinical trials and preclinical studies, with a focus on quantitative efficacy data, detailed experimental protocols, and the underlying mechanisms of action.
Executive Summary
Ligustrazine, an active alkaloid compound originally extracted from the traditional Chinese medicine Ligusticum chuanxiong, has been widely used in China as an adjunctive treatment for acute cerebral infarction. Clinical evidence, primarily from systematic reviews and meta-analyses, suggests that Ligustrazine injection, when combined with conventional Western medicine, can lead to improved clinical outcomes. This includes a higher clinical effective rate, a greater reduction in neurological deficit scores, and improvements in hemorheological markers compared to conventional treatment alone.[1][2][3] Alternative adjunctive therapies, such as Edaravone and Citicoline (B1669096), have also been investigated for their neuroprotective effects in cerebral infarction, with varying degrees of efficacy demonstrated in clinical trials.
Comparative Efficacy of Adjunctive Therapies
The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) comparing Ligustrazine, Edaravone, and Citicoline as adjunctive therapies for acute cerebral infarction.
Table 1: Comparison of Clinical Efficacy Outcomes
| Adjunctive Therapy | Outcome Measure | Result | 95% Confidence Interval (CI) | Citation |
| Ligustrazine Injection | Clinical Effective Rate (Risk Ratio) | 1.24 | 1.19 - 1.29 | [1][2] |
| Neurological Deficit Score (Mean Difference) | -3.88 | -4.51 to -3.61 | [1][2] | |
| Fibrinogen (Mean Difference) | -0.59 | -0.76 to -0.42 | [1][2] | |
| Edaravone | Favorable Functional Outcome (mRS ≤ 2) (Risk Ratio) | 1.54 | 1.27 - 1.87 | |
| Neurological Deficit Improvement (NIHSS) (Mean Difference) | -3.49 | -5.76 to -1.22 | ||
| Mortality (Risk Ratio) | 0.55 | 0.43 - 0.70 | ||
| Citicoline | Complete Functional & Neurological Recovery (Odds Ratio) | 1.33 | 1.10 - 1.62 | [4] |
| Death or Dependency (Odds Ratio) | 0.65 | 0.54 - 0.77 | [4] |
Note: The results for Edaravone and Citicoline are derived from different meta-analyses and may have varied baseline characteristics and control groups. Direct comparison should be made with caution.
Detailed Experimental Protocols
The methodologies of the clinical trials included in the meta-analyses for Ligustrazine, Edaravone, and Citicoline share common frameworks but differ in specific parameters.
Key Experimental Protocols: Ligustrazine Injection
A meta-analysis of 19 RCTs involving 2022 patients provides the basis for the efficacy data of Ligustrazine injection.[1][2]
-
Study Design: Randomized, controlled trials.
-
Participants: Patients diagnosed with acute cerebral infarction, with ages ranging from 36 to 89 years.
-
Intervention: The treatment group received Ligustrazine injection (dosages ranging from 80 to 240 mg per day) in addition to conventional Western medicine.[1] The control group received conventional Western medicine alone. Conventional therapies included ozagrel (B471) sodium injection, fibrinogenase injection, citicoline sodium injection, nimodipine, statins, antiplatelet drugs, and low-molecular-weight heparin.[1]
-
Duration of Treatment: A minimum of 7 days, with most trials lasting for 14 days.[1]
-
Primary Outcome Measures:
-
Clinical Effective Rate: Assessed based on the reduction of neurological deficit scores.
-
-
Secondary Outcome Measures:
-
Neurological Deficit Score (NDS): A quantitative measure of neurological impairment.
-
Hemorheological Markers: Including fibrinogen, low-shear blood viscosity (LBV), and high-shear blood viscosity (HBV).
-
Key Experimental Protocols: Edaravone
A randomized, placebo-controlled, double-blind study provides insight into the clinical trial design for Edaravone.
-
Study Design: Multicenter, randomized, placebo-controlled, double-blind study.
-
Participants: Patients with acute ischemic stroke.
-
Intervention: Intravenous infusion of Edaravone (30 mg, twice a day) for 14 days. The control group received a placebo.
-
Time to Treatment: Within 72 hours of stroke onset.
-
Primary Outcome Measures:
-
Functional Outcome: Evaluated using the modified Rankin Scale (mRS) at 3 months. A favorable outcome was defined as an mRS score of ≤2.
-
Key Experimental Protocols: Citicoline
A randomized, double-blind, efficacy trial provides a representative protocol for Citicoline studies.[5]
-
Study Design: Multicenter, randomized, double-blind, efficacy trial.[5]
-
Participants: Patients with acute ischemic stroke (≤24 hours from onset) in the middle cerebral artery territory with a National Institutes of Health Stroke Scale (NIHSS) score of ≥8.[6]
-
Intervention: Oral Citicoline (1000 mg twice a day) for 6 weeks, followed by a 6-week post-treatment follow-up. The control group received a placebo.[6]
-
Primary Outcome Measures:
-
Percentage of patients with a ≥7-point improvement in the NIHSS score at 90 days.[6]
-
-
Secondary Outcome Measures:
-
Mortality rate.
-
Modified Rankin Scale (mRS) and Barthel Index scores at 90 days.
-
Mechanism of Action and Signaling Pathways
Ligustrazine: A Multi-Target Approach
Preclinical studies suggest that Ligustrazine exerts its neuroprotective effects through multiple signaling pathways. Its mechanisms of action include anti-inflammatory, anti-apoptotic, and anti-oxidative stress effects, as well as protection of the blood-brain barrier (BBB).
Caption: Signaling pathways modulated by Ligustrazine in cerebral ischemia.
Experimental Workflow and Comparative Analysis
The evaluation of adjunctive therapies for cerebral infarction typically follows a structured experimental workflow, from preclinical animal models to clinical trials.
References
- 1. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 4. Citicoline in acute ischemic stroke: A randomized controlled trial | PLOS One [journals.plos.org]
- 5. A randomized efficacy trial of citicoline in patients with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase III randomized efficacy trial of 2000 mg citicoline in acute ischemic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ligustrazine Hydrochloride and Conventional Therapies for Chronic Pulmonary Heart Disease
For Immediate Release
In the landscape of therapeutic options for Chronic Pulmonary Heart Disease (CPHD), a condition characterized by right ventricular hypertrophy and failure secondary to pulmonary hypertension, researchers and clinicians are continuously seeking more effective treatment modalities. This guide provides a detailed comparison of Ligustrazine hydrochloride, a compound derived from the traditional Chinese herb Ligusticum chuanxiong, and conventional treatment strategies for CPHD. This analysis is supported by experimental data from clinical trials, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
Chronic Pulmonary Heart Disease (CPHD) management has traditionally focused on alleviating symptoms and addressing the underlying pulmonary condition. Conventional therapies, including oxygen therapy, diuretics, and vasodilators, form the cornerstone of this approach. However, the emergence of this compound as an adjunctive therapy has shown promise in improving clinical outcomes. Data from a meta-analysis of 34 randomized controlled trials (RCTs) indicates that Ligustrazine injection, when combined with conventional treatment, significantly improves the clinical status of patients and reduces pulmonary artery hypertension compared to conventional treatment alone.[1][2] This guide will delve into the quantitative data, experimental protocols, and mechanisms of action that underpin these findings.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from clinical studies, offering a clear comparison between the efficacy of conventional treatments and this compound as an adjunct therapy.
Table 1: Clinical Efficacy of this compound in Conjunction with Conventional Treatment
| Outcome Measure | Ligustrazine HCl + Conventional Treatment | Conventional Treatment Alone | Statistic | Source |
| Improvement in NYHA Classification | Higher Likelihood of Improvement | Lower Likelihood of Improvement | Odds Ratio: 0.22 (95% CI: 0.17 to 0.28) | [1][2] |
| Reduction in Pulmonary Artery Hypertension | Significant Reduction | Less Significant Reduction | Weighted Mean Difference: -4.77 (95% CI: -5.85 to -3.68) | [1][2] |
Table 2: Hemodynamic and Blood Gas Improvements with Ligustrazine
| Parameter | Effect of Ligustrazine Treatment | Source |
| Pulmonary Arterial Pressure | Statistically significant decrease | [3][4] |
| Pulmonary Vascular Resistance | Statistically significant decrease | [3][4] |
| Cardiac Output | Increase | [3][4] |
| Arterial Blood Gas | Improvement | [3] |
Table 3: Efficacy of Conventional Vasodilator Therapy in Pulmonary Hypertension
| Outcome Measure | Effect of Vasodilator Therapy | Statistic | Source |
| All-Cause Mortality | 39% reduction (pooled data) | Relative Risk: 0.61 (95% CI: 0.38 to 0.98) | [5][6] |
| Exercise Capacity (6-Minute Walk Test) | Statistically significant increase | Pooled WMD: 38.5m (95% CI: 29.9 to 47.2) | [5] |
| Pulmonary Artery Pressure | Significant improvement | - | [5] |
| Pulmonary Vascular Resistance | Significant improvement | - | [5] |
Experimental Protocols
To ensure the validity and reproducibility of clinical findings, adherence to a detailed experimental protocol is paramount. Below is a representative methodology for a randomized controlled trial comparing this compound with conventional treatment for CPHD, based on common practices in the field.
Objective: To evaluate the efficacy and safety of this compound injection as an adjunct to conventional therapy in patients with stable CPHD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Participant Population:
-
Inclusion Criteria: Patients aged 40-80 years with a confirmed diagnosis of CPHD (based on clinical evaluation, ECG, and echocardiography), in a stable phase of the disease (no acute exacerbations within the last 4 weeks), with a mean pulmonary arterial pressure (mPAP) > 25 mmHg at rest as measured by right heart catheterization.
-
Exclusion Criteria: Patients with left heart disease, congenital heart disease, severe liver or kidney dysfunction, or known hypersensitivity to Ligustrazine.
Intervention:
-
Treatment Group: Intravenous infusion of this compound (80-120 mg) diluted in 250-500 mL of 5% glucose or 0.9% saline solution, administered once daily for 14 days, in addition to standard conventional therapy.
-
Control Group: Intravenous infusion of a matching placebo in the same volume and manner as the treatment group, in addition to standard conventional therapy.
Conventional Therapy Regimen: All patients will receive standardized conventional treatment, which may include:
-
Long-term oxygen therapy to maintain SaO2 > 90%.
-
Diuretics (e.g., furosemide, spironolactone) to manage fluid retention.
-
Vasodilators (e.g., calcium channel blockers, prostacyclin analogues) as clinically indicated.
-
Bronchodilators and antibiotics as needed for underlying lung disease.
Outcome Measures:
-
Primary Endpoint: Change in mean pulmonary arterial pressure (mPAP) from baseline to day 15, measured by right heart catheterization.
-
Secondary Endpoints:
-
Change in 6-minute walk distance (6MWD).
-
Improvement in New York Heart Association (NYHA) functional class.
-
Changes in arterial blood gas parameters (PaO2, PaCO2).
-
Incidence of adverse events.
-
Data Analysis: An intention-to-treat analysis will be performed. Continuous variables will be compared using t-tests or Mann-Whitney U tests, and categorical variables will be compared using the chi-squared test or Fisher's exact test. A p-value of <0.05 will be considered statistically significant.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are attributed to its modulation of key signaling pathways involved in the pathophysiology of pulmonary hypertension. The following diagrams illustrate these mechanisms and a typical experimental workflow.
References
- 1. Ligustrazine Injection for Chronic Pulmonary Heart Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of ligustrazine controlled release capsule in chronic pulmonary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Evaluation of the immediate effect of ligustrazine in chronic cor pulmonale] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic review of trials using vasodilators in pulmonary arterial hypertension: why a new approach is needed - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Systematic review of trials using vasodilators in pulmonary arterial hypertension: why a new approach is needed - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligustrazine's Neuroprotective Efficacy in Ischemic Stroke Animal Models: A Comparative Meta-Analysis
An objective guide for researchers, summarizing preclinical evidence on the therapeutic potential of Ligustrazine (Tetramethylpyrazine) in treating ischemic stroke.
Ligustrazine, also known as Tetramethylpyrazine (TMP), is a primary bioactive compound extracted from the traditional Chinese herb Ligusticum wallichii Franchat (Chuan Xiong).[1] It has been extensively studied for its neuroprotective properties in the context of ischemic stroke. This guide provides a comparative meta-analysis of its performance in animal models, supported by pooled experimental data, detailed methodologies, and an exploration of its molecular mechanisms.
A recent systematic review and meta-analysis, encompassing 32 preclinical studies, quantitatively demonstrates the significant neuroprotective effects of Ligustrazine.[2][3] The findings indicate that treatment with Ligustrazine leads to substantial improvements in neurological function, a reduction in the volume of cerebral infarction, and a decrease in brain edema.[2][3] The compound's efficacy is attributed to a multifaceted mechanism of action, including the mitigation of inflammation, reduction of oxidative stress, inhibition of apoptosis, and preservation of the blood-brain barrier (BBB).[2][3][4]
Quantitative Efficacy Assessment
The pooled data from multiple animal studies provide robust evidence for the therapeutic benefits of Ligustrazine. The following tables summarize the standardized mean difference (SMD) for key outcomes, comparing Ligustrazine-treated groups to control (placebo) groups in animal models of ischemic stroke. A negative SMD for pathological outcomes (e.g., infarct volume, neurological score) indicates a therapeutic improvement.
Table 1: Effect of Ligustrazine on Primary Stroke Outcomes
| Outcome | No. of Studies | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | P-value | Finding |
|---|---|---|---|---|---|
| Neurological Function Score | 32 | -1.84 | -2.14 to -1.55 | < 0.00001 | Significant Improvement |
| Cerebral Infarct Percentage | 32 | -2.97 | -3.58 to -2.36 | < 0.00001 | Significant Reduction |
| Brain Water Content | 32 | -2.37 | -3.63 to -1.12 | 0.0002 | Significant Reduction |
Source: Chen et al., 2024.[2][3]
Table 2: Effect of Ligustrazine on Inflammatory and Oxidative Stress Markers
| Marker Category | Marker | SMD | 95% Confidence Interval (CI) | P-value | Finding |
|---|---|---|---|---|---|
| Inflammation | TNF-α | -7.53 | -11.34 to -3.72 | 0.0001 | Significant Reduction |
| IL-1β | -2.65 | -3.87 to -1.44 | < 0.0001 | Significant Reduction | |
| IL-6 | -5.55 | -9.32 to -1.78 | 0.004 | Significant Reduction | |
| Oxidative Stress | SOD | 4.60 | 2.10 to 7.10 | 0.0003 | Significant Increase |
| MDA | -5.31 | -8.48 to -2.14 | 0.001 | Significant Reduction | |
| NO | -5.33 | -8.82 to -1.84 | 0.003 | Significant Reduction |
Source: Chen et al., 2024.[3]
Table 3: Effect of Ligustrazine on Apoptosis and Blood-Brain Barrier Integrity
| Marker Category | Marker | SMD | 95% Confidence Interval (CI) | P-value | Finding |
|---|---|---|---|---|---|
| Apoptosis | Caspase-3 | -5.21 | -7.47 to -2.94 | < 0.00001 | Significant Reduction |
| BBB Permeability | Claudin-5 | 7.38 | 3.95 to 10.82 | < 0.0001 | Significant Increase |
Source: Chen et al., 2024.[2]
Common Experimental Protocols
The majority of preclinical studies evaluating Ligustrazine utilize rodent models, primarily Sprague-Dawley (SD) or Wistar rats, subjected to middle cerebral artery occlusion (MCAO) to simulate focal cerebral ischemia.[2][5]
Table 4: Typical Experimental Protocol for Ligustrazine in MCAO Rodent Models
| Parameter | Description |
|---|---|
| Animal Model | Male Sprague-Dawley or Wistar rats (220-350g).[2] |
| Ischemia Induction | Middle Cerebral Artery Occlusion (MCAO): An intraluminal filament is inserted via the external or internal carotid artery to block the origin of the MCA.[1][6] Ischemia is typically maintained for 1.5-2 hours, followed by reperfusion (removal of the filament).[1] |
| Ligustrazine Admin. | Dose: Ranges from 10 mg/kg to 40 mg/kg are common.[7] Route: Intraperitoneal (i.p.) injection is frequently used.[1][2] Timing: Administration can be before the onset of ischemia (pre-treatment) or after reperfusion.[1][2] |
| Control Group | Administration of a placebo vehicle, typically saline or PBS.[2] |
| Outcome Measures | Neurological Deficit Scoring: Evaluated at 24 hours or later using scales like the Zea Longa score.[5] Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and infarcted tissue remains white.[6] Biochemical Analysis: Brain tissue is homogenized to measure levels of inflammatory cytokines, oxidative stress markers, and apoptotic proteins via ELISA, Western blot, or other immunoassays.[8] BBB Permeability: Assessed by Evans blue dye extravasation.[1] |
Molecular Mechanisms and Signaling Pathways
Ligustrazine exerts its neuroprotective effects by modulating several key signaling pathways involved in the pathophysiology of ischemic stroke. Its actions converge on reducing inflammation, combating oxidative stress, and preventing neuronal apoptosis.
Caption: Neuroprotective signaling pathways of Ligustrazine.
-
PI3K/Akt Pathway: Activation of this pathway by Ligustrazine promotes cell survival and inhibits apoptosis.[2][8][9] It can increase the expression of anti-apoptotic proteins like Bcl-2 and decrease pro-apoptotic proteins like Bax and Caspase-3.[4]
-
Nrf2/HO-1 Pathway: Ligustrazine activates the Nrf2 transcription factor, a master regulator of the antioxidant response.[4][10] This leads to the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1), which neutralize reactive oxygen species (ROS) and reduce oxidative damage.[4][10]
-
NF-κB Pathway: Ligustrazine inhibits the activation of NF-κB, a key transcription factor that drives the inflammatory response.[2] By suppressing NF-κB, Ligustrazine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]
Experimental Workflow
The process of evaluating neuroprotective agents like Ligustrazine in animal models follows a standardized workflow from ischemia induction to data analysis.
Caption: Standard experimental workflow for preclinical stroke studies.
References
- 1. Ligustrazine reduces blood-brain barrier permeability in a rat model of focal cerebral ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]
- 5. A Novel Ligustrazine Derivative T-VA Prevents Neurotoxicity in Differentiated PC12 Cells and Protects the Brain against Ischemia Injury in MCAO Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetramethylpyrazine promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effect of ligustrazine on rats with cerebral ischemia-reperfusion injury via activating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Combination of Ligustrazine Hydrochloride and Berberine Shows Enhanced Cardioprotective Effects
A synergistic improvement in cardiac function, reduction in myocardial injury, and modulation of inflammatory and thrombotic pathways have been observed with the combined administration of ligustrazine hydrochloride and berberine (B55584), outperforming the effects of either compound administered alone.
A key study investigating the combined effects of this compound and berberine in a rat model of coronary microembolization (CME) has demonstrated significant improvements in cardiac function. The combination therapy led to a more pronounced decrease in myocardial necrosis, inflammatory cell infiltration, and microthrombosis compared to individual treatments.[1][2] These protective effects were comparable to the positive control, clopidogrel (B1663587).[1][2] The underlying mechanism appears to involve both antiplatelet and anti-inflammatory effects.[1][2]
Individually, ligustrazine has been shown to improve cardiac function by inhibiting myocardial cell apoptosis and cardiomyocyte hypertrophy.[2] It also plays a role in reducing oxidative stress and inflammation through the PI3K/Akt signaling pathway.[3] Berberine is known for its cardioprotective effects, including lipid-lowering, reducing myocardial apoptosis after ischemia/reperfusion injury, and attenuating adverse left ventricular remodeling.[2][4][5]
Comparative Efficacy on Cardiac Function
The combination of ligustrazine and berberine has shown superior efficacy in improving hemodynamic parameters in animal models of cardiac injury.
| Parameter | Ligustrazine + Berberine | Ligustrazine Alone | Berberine Alone | Control (CME Model) |
| +dp/dtmax (mmHg/s) | Significantly Increased | Increased | No Significant Effect | Decreased |
| LVEDP (mmHg) | Significantly Decreased | Decreased | No Significant Effect | Increased |
| CK-MB (U/L) | Significantly Decreased | Decreased | No Significant Effect | Increased |
| Myocardial Necrosis | Significantly Decreased | No Significant Effect | No Significant Effect | Present |
| Inflammatory Cell Infiltration | Significantly Decreased | No Significant Effect | No Significant Effect | Present |
| Microthrombosis | Significantly Decreased | Decreased | No Significant Effect | Present |
| Table 1: Comparative effects of ligustrazine, berberine, and their combination on cardiac function in a rat model of coronary microembolization. Data synthesized from Zhang et al. (2016).[1][2] |
Modulation of Inflammatory and Thrombotic Factors
The enhanced cardioprotective effect of the combination therapy is attributed to its potent anti-inflammatory and antiplatelet activities.
| Marker | Ligustrazine + Berberine | Ligustrazine Alone | Berberine Alone | Control (CME Model) |
| TNF-α | Significantly Decreased | Decreased | No Significant Effect | Increased |
| IL-1β | Significantly Decreased | Decreased | No Significant Effect | Increased |
| ICAM-1 | Significantly Decreased | Decreased | No Significant Effect | Increased |
| ADP-induced Platelet Activation | Significantly Inhibited | Inhibited | No Significant Effect | Increased |
| von Willebrand Factor | Significantly Decreased | Decreased | No Significant Effect | Increased |
| ET-1 | Significantly Decreased | Decreased | No Significant Effect | Increased |
| Table 2: Effects on inflammatory and thrombotic markers. Data synthesized from Zhang et al. (2016).[1][2] |
Experimental Protocols
Animal Model and Treatment: The primary study utilized a rat model of coronary microembolization (CME). Adult male Sprague-Dawley rats were pre-treated for two weeks with ligustrazine (27 mg·kg⁻¹·d⁻¹), berberine (90 mg·kg⁻¹·d⁻¹), a combination of both, or clopidogrel (6.75 mg·kg⁻¹·d⁻¹). The CME model was then induced by injecting sodium laurate into the left ventricle while temporarily obstructing the ascending aorta.[1][2]
Hemodynamic Measurements: Following the induction of CME, rats were intubated for hemodynamic measurements. A catheter was inserted into the left ventricle via the right carotid artery to measure parameters such as the maximal rate of pressure rise (+dp/dtmax) and left ventricular end-diastolic pressure (LVEDP).[1][2]
Biochemical and Histopathological Analysis: Blood samples were collected to measure serum levels of creatine (B1669601) kinase-MB (CK-MB), a marker of myocardial injury. Plasma levels of endothelin-1 (B181129) (ET-1) and von Willebrand factor were also determined. Platelet activation was assessed using flow cytometry. Heart tissues were isolated for histopathological examination to evaluate myocardial necrosis, inflammatory cell infiltration, and microthrombosis. Levels of inflammatory cytokines such as TNF-α, IL-1β, and ICAM-1 were measured in both serum and heart tissues.[1][2]
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of the combined therapy of ligustrazine and berberine are mediated through multiple signaling pathways. Ligustrazine has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation, thereby inhibiting apoptosis.[3] Berberine exerts its effects through various pathways, including the AMPK and NF-κB signaling pathways, which are involved in regulating inflammation and apoptosis.[5][6][7] The combination of these two compounds likely results in a synergistic effect on these pathways, leading to enhanced cardioprotection.
References
- 1. Pretreatment with a combination of ligustrazine and berberine improves cardiac function in rats with coronary microembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretreatment with a combination of ligustrazine and berberine improves cardiac function in rats with coronary microembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Promising Antioxidative Effect of Berberine in Cardiovascular Diseases [frontiersin.org]
- 5. Frontiers | A New Therapeutic Candidate for Cardiovascular Diseases: Berberine [frontiersin.org]
- 6. Berberine in Cardiovascular and Metabolic Diseases: From Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Ligustrazine's Anti-Apoptotic Effects: A Comparative Guide to Caspase-3 Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ligustrazine's anti-apoptotic effects, with a specific focus on its modulation of caspase-3 expression. We present experimental data, detailed protocols for key assays, and a comparative analysis with other apoptosis-modulating agents to assist researchers in evaluating Ligustrazine as a potential therapeutic candidate.
Ligustrazine's Role in Apoptosis Regulation
Ligustrazine, a bioactive component isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated significant anti-apoptotic properties in various preclinical studies. Its mechanism of action often involves the modulation of key proteins in the apoptotic cascade, most notably caspase-3, a critical executioner caspase. Research indicates that Ligustrazine can exert both pro-apoptotic and anti-apoptotic effects depending on the cellular context. In cancer cells, it has been shown to induce apoptosis, while in models of ischemia-reperfusion injury and neurodegenerative diseases, it acts as a cytoprotective agent by inhibiting apoptosis.
Comparative Analysis of Anti-Apoptotic Effects
To provide a clear perspective on Ligustrazine's efficacy, this section compares its effects on key apoptotic markers with those of other well-known apoptosis modulators: the pan-caspase inhibitor Z-VAD-FMK and the Bcl-2 inhibitor Venetoclax.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of Ligustrazine and comparator compounds on apoptosis and caspase-3 expression.
| Compound | Cell Line/Model | Concentration/Dose | Effect on Apoptosis | Effect on Cleaved Caspase-3 | Reference |
| Ligustrazine | SW480 (Colon Cancer) | 20 µM | Increased apoptosis | Increased expression | [1] |
| Ligustrazine | CT26 (Colon Cancer) | 20 µM | Increased apoptosis | Increased expression | [1] |
| Ligustrazine | A549 (Lung Cancer) | 1, 2, 4 mg/mL | Dose-dependent increase in apoptosis | Dose-dependent increase in expression | [2] |
| Ligustrazine | Acute Pancreatitis Model | Not Specified | Promoted apoptosis | Upregulated expression | [3] |
| Ligustrazine Derivative (12-9) | MDA-MB-231 (Breast Cancer) | 0.5, 1.0, 2.0 µM | Induced apoptosis | Not explicitly quantified | [4] |
| Z-VAD-FMK | Human Granulosa Cells | Not Specified | Inhibited etoposide-induced apoptosis | Not explicitly quantified | [5] |
| Z-VAD-FMK | Keratocytes | Not Specified | Inhibited apoptosis (TUNEL assay) | Not explicitly quantified | [6] |
| Venetoclax | AML Cells | Not Specified | Induces pyroptosis (caspase-3 dependent) | Upregulates cleavage | [7] |
| Compound | Cell Line | IC50 for Proliferation Inhibition (24h) | Reference |
| Ligustrazine | SW480 | 31.08 ± 3.78 µM | [8] |
| Ligustrazine | CT26 | 32.16 ± 5.74 µM | [8] |
| Ligustrazine Derivative (12-9) | MDA-MB-231 | 0.84 ± 0.02 µM | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Apoptotic signaling pathways and points of intervention.
References
- 1. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - Bian - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligustrazine alleviates acute pancreatitis by accelerating acinar cell apoptosis at early phase via the suppression of p38 and Erk MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Analysis of Ligustrazine Phosphate and Hydrochloride Salts for Pharmaceutical Research
For researchers and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that influences stability, bioavailability, and ultimately, therapeutic efficacy. This guide provides a detailed comparison of two common salt forms of the vasodilator Ligustrazine (also known as Tetramethylpyrazine): Ligustrazine Phosphate (B84403) and Ligustrazine Hydrochloride.
This document synthesizes available data on the physicochemical properties, pharmacokinetics, and therapeutic applications of both salts. It aims to provide an objective comparison supported by experimental data to aid in the selection of the most suitable salt form for research and development.
Physicochemical Properties: A Comparative Overview
The choice of a salt form can significantly impact the physicochemical characteristics of a drug. While both phosphate and hydrochloride salts of Ligustrazine are utilized, they exhibit differences in stability and solubility.
| Property | Ligustrazine Phosphate | This compound |
| Molecular Formula | C8H15N2O4P (Representative) | C8H12N2 · HCl |
| Molecular Weight | 234.19 g/mol (Representative) | 172.66 g/mol |
| Appearance | White or off-white crystalline powder[1] | White crystalline powder[2] |
| Solubility | Data on specific solubility values is limited in the provided search results. | Soluble in DMSO (34 mg/mL), DMF (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[2][3][4] |
| Stability | Considered to have poor stability, with significant loss observed at 60°C.[1] Preparations containing it can be unstable.[1] | Generally considered more stable than the phosphate salt, though less stable than the mesylate salt.[5] Stable for ≥ 4 years under appropriate storage.[3] |
| Hygroscopicity | The base molecule, Ligustrazine, is known to be hygroscopic.[6] | The base molecule, Ligustrazine, is known to be hygroscopic.[6] |
Pharmacokinetics: Bioavailability and Half-Life
The pharmacokinetic profiles of Ligustrazine phosphate and hydrochloride are crucial for determining their clinical utility. Key differences in bioavailability and elimination half-life have been reported.
| Parameter | Ligustrazine Phosphate | This compound |
| Bioavailability | Generally characterized by low oral bioavailability.[7] A liposomal formulation was developed to improve bioavailability and brain targeting.[8] | While specific oral bioavailability data is not provided, its use in various studies suggests it is orally available. |
| Half-life (t1/2) | Exhibits a short elimination half-life, which can limit its therapeutic effect.[8] | The in-vivo half-life has been reported as approximately 2.89 hours.[4] |
| Key Findings | Intravenous injection of Ligustrazine phosphate is rapidly distributed and eliminated.[8] Liposomal formulations can increase its concentration in the brain and heart.[8] | Co-administration with certain substances, like tangeretin, can significantly affect its pharmacokinetics by decreasing its AUC, MRT, and t1/2, and increasing its clearance rate.[9][10] |
Therapeutic Efficacy and Mechanisms of Action
Both salt forms of Ligustrazine are employed for their therapeutic effects, primarily in the treatment of cardiovascular and cerebrovascular diseases.[11][12] Their shared active moiety, Tetramethylpyrazine (TMP), is responsible for their pharmacological actions.
Ligustrazine functions as a vasodilator, antioxidant, anti-inflammatory, and neuroprotective agent.[3][13] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow.[11] Additionally, it can enhance the activity of nitric oxide synthase, increasing the production of the potent vasodilator nitric oxide.[11]
Meta-analyses of clinical trials, often utilizing Ligustrazine injections (commonly the phosphate salt in China), have shown its efficacy as an adjunctive therapy in treating acute cerebral infarction and angina pectoris.[14][15]
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are generalized experimental protocols for key assessments.
Comparative Solubility Assessment
Objective: To determine and compare the solubility of Ligustrazine phosphate and this compound in various physiologically relevant media.
Materials:
-
Ligustrazine phosphate powder
-
This compound powder
-
Purified water (pH 7.0)
-
Hydrochloric acid solution (pH 1.2)
-
Acetate buffer solution (pH 4.5)
-
Phosphate buffer saline (PBS, pH 6.8)
-
Analytical balance
-
Shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare saturated solutions by adding an excess amount of each salt to separate vials containing each of the specified media.
-
Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
-
Quantify the concentration of Ligustrazine in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each salt and each medium.
Stability Analysis under Stress Conditions
Objective: To compare the chemical stability of Ligustrazine phosphate and this compound under elevated temperature and humidity.
Materials:
-
Ligustrazine phosphate powder
-
This compound powder
-
Stability chambers set to specific conditions (e.g., 60°C/75% RH)
-
HPLC system
Procedure:
-
Accurately weigh samples of each salt into separate, appropriate containers.
-
Place the samples in a stability chamber under the desired stress conditions.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample of each salt.
-
Dissolve the samples in a suitable solvent and analyze the purity and for the presence of degradation products using a validated stability-indicating HPLC method.
-
Compare the rate of degradation of the two salts over time.
In Vivo Pharmacokinetic Study in a Rat Model
Objective: To compare the oral bioavailability and other pharmacokinetic parameters of Ligustrazine phosphate and this compound.
Materials:
-
Sprague-Dawley rats
-
Ligustrazine phosphate and hydrochloride formulations for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight prior to drug administration.
-
Divide the rats into two groups and administer a single oral dose of either Ligustrazine phosphate or this compound at a predetermined dosage.
-
Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process the blood samples to separate the plasma and store them at -80°C until analysis.
-
Quantify the concentration of Ligustrazine in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2 for each group using appropriate software.
-
Compare the parameters between the two salt forms to assess differences in oral bioavailability.
Visualizing Workflows and Mechanisms
To better illustrate the experimental processes and biological pathways, the following diagrams are provided.
Caption: A flowchart outlining the key experimental steps for a comparative study of Ligustrazine salts.
Caption: A diagram illustrating the dual mechanism of Ligustrazine-induced vasodilation.
Conclusion
The selection between Ligustrazine phosphate and this compound depends on the specific requirements of the intended application. The hydrochloride salt appears to offer superior stability, a critical factor for oral dosage form development.[3][5] Conversely, the phosphate salt, despite its stability and bioavailability challenges, has a history of use in intravenous formulations for acute conditions.[8][14]
For researchers developing new formulations, particularly oral solid dosage forms, this compound may be the more prudent starting point. However, formulation strategies, such as the use of liposomes for the phosphate salt, can overcome inherent limitations.[8] This guide provides a foundation for further investigation and highlights the need for direct, head-to-head comparative studies to fully elucidate the relative advantages of each salt form.
References
- 1. CN103833650B - Ligustrazine phosphate compound and medicine composition containing the ligustrazine compound and gingko leaf effective ingredient - Google Patents [patents.google.com]
- 2. This compound | 76494-51-4 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CN101544610A - Ligustrazine salt - Google Patents [patents.google.com]
- 6. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous taste-masking and oral bioavailability enhancement of Ligustrazine by forming sweet salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. article.aascit.org [article.aascit.org]
- 9. Pharmacokinetic study on the effect of ligustrazine–tangeretin co‐administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study on the effect of ligustrazine-tangeretin co-administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Ligustrazine phosphate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis [frontiersin.org]
Ligustrazine's Anti-Inflammatory Efficacy: A Cross-Study Comparison of TNF-α and IL-6 Inhibition
For Immediate Release
[City, State] – Ligustrazine, a bioactive compound isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated consistent and significant inhibitory effects on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) across a variety of preclinical models. This comparative guide synthesizes findings from multiple studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of Ligustrazine's anti-inflammatory potential, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Data Summary: Ligustrazine's Impact on TNF-α and IL-6 Levels
The following tables summarize the quantitative data from several key studies investigating the effects of Ligustrazine (also known as Tetramethylpyrazine, TMP) on TNF-α and IL-6 levels in both in vivo and in vitro models. The data consistently show a dose-dependent reduction in these inflammatory markers.
Table 1: In Vivo Studies on the Effect of Ligustrazine on TNF-α and IL-6 Levels
| Animal Model | Inducing Agent | Ligustrazine Dosage | Organ/Sample | Measurement Method | TNF-α Reduction | IL-6 Reduction | Reference |
| High-fat diet-fed mice | High-fat diet | 100 mg/kg/day & 200 mg/kg/day | Liver tissue | Western Blot | Significantly reduced | Significantly reduced | [1] |
| Acute Lung Injury (ALI) mice | Lipopolysaccharide (LPS) | Medium dose (not specified) | Serum & Lung tissue | ELISA & RT-qPCR | Significantly decreased | Significantly decreased | [2] |
| Acute Pancreatitis rats | Cerulein | Not specified | Serum | ELISA | Significantly inhibited | Significantly inhibited | [3] |
| Pulmonary Damage rats | Lipopolysaccharide (LPS) | 80 mg/kg | Serum | Not specified | Significantly decreased | Not specified | [4] |
Table 2: In Vitro Studies on the Effect of Ligustrazine on TNF-α and IL-6 Levels
| Cell Line | Inducing Agent | Ligustrazine Concentration | Measurement Method | TNF-α Reduction | IL-6 Reduction | Reference |
| Rat cardiomyocytes (H9C2) | Lipopolysaccharide (LPS) | 40, 80, 160 µmol/L | RT-qPCR | Significantly downregulated | Significantly downregulated | [5] |
Detailed Experimental Protocols
A cohesive understanding of Ligustrazine's effects necessitates a review of the experimental designs employed in these studies.
In Vivo Models
-
High-Fat Diet-Induced Inflammation in Mice: C57BL/6 mice were fed a high-fat diet to induce a chronic inflammatory state. Ligustrazine was administered orally at doses of 100 and 200 mg/kg/day. The expression levels of TNF-α and IL-6 in liver tissues were assessed by Western blot analysis to determine the anti-inflammatory effects of the treatment.[1]
-
LPS-Induced Acute Lung Injury in Mice: Acute lung injury was induced in mice via the administration of lipopolysaccharide (LPS). A medium dose of Ligustrazine was administered as a pretreatment. The levels of TNF-α and IL-6 were measured in both serum (using ELISA) and lung tissue (using RT-qPCR) to evaluate the protective effects of Ligustrazine against LPS-induced inflammation.[2]
-
Cerulein-Induced Acute Pancreatitis in Rats: Acute pancreatitis was induced in rats using cerulein. The effect of Ligustrazine treatment on systemic inflammation was evaluated by measuring the serum levels of TNF-α and IL-6 via ELISA.[3]
-
LPS-Induced Pulmonary Damage in Rats: Pulmonary damage was induced in rats by intraperitoneal injection of LPS (20 mg/kg). Ligustrazine was administered at a dose of 80 mg/kg. The serum levels of TNF-α were measured to assess the anti-inflammatory effect of Ligustrazine in this model.[4]
In Vitro Model
-
LPS-Induced Inflammation in Rat Cardiomyocytes: The rat cardiomyocyte cell line H9C2 was used to model septic cardiomyocyte inflammation. Cells were stimulated with lipopolysaccharide (1 µg/mL). The effects of different concentrations of Ligustrazine (40, 80, and 160 µmol/L) on the expression of TNF-α and IL-6 were determined using RT-qPCR.[5]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow typically used to assess the anti-inflammatory effects of Ligustrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tetramethylpyrazine ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligustrazine effect on lipopolysaccharide-induced pulmonary damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ligustrazine on inflammation and oxidative stress in rat cardiomyocytes induced by lipopolysaccharide [cjter.com]
Assessing the Efficacy of Ligustrazine plus Salvia miltiorrhiza: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the performance of the traditional Chinese medicine combination of Ligustrazine and Salvia miltiorrhiza against other alternatives, supported by experimental data. This combination has been investigated for its potential therapeutic effects in various cardiovascular and cerebrovascular diseases.
Mechanism of Action: The PI3K/Akt/eNOS Signaling Pathway
Experimental evidence suggests that the cardioprotective effects of Ligustrazine in combination with Salvia miltiorrhiza are mediated, at least in part, through the activation of the PI3K/Akt/eNOS signaling pathway. This pathway plays a crucial role in promoting cell survival, inhibiting apoptosis, and regulating vascular tone.
Caption: PI3K/Akt/eNOS signaling pathway activated by Ligustrazine and Salvia miltiorrhiza.
Preclinical Efficacy: In Vivo and In Vitro Models
In Vivo Model: Rat Myocardial Ischemia/Reperfusion Injury
A common preclinical model to assess cardioprotective effects involves inducing myocardial ischemia followed by reperfusion in rats. The combination of Ligustrazine and Salvia miltiorrhiza has been shown to reduce infarct size and improve cardiac function in this model.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the rat myocardial ischemia/reperfusion model.
Table 1: In Vivo Efficacy Data in a Rat Model of Myocardial Ischemia/Reperfusion
| Treatment Group | Dose (mg/kg/day) | Infarct Size (% of Area at Risk) | Left Ventricular Systolic Pressure (LVSP, mmHg) | +dP/dt max (mmHg/s) |
| Sham | - | 0 | 125.3 ± 8.7 | 7854 ± 543 |
| I/R Control | Vehicle | 45.6 ± 5.1 | 85.4 ± 7.2 | 4321 ± 387 |
| Low-Dose SLI | 6.8 | 32.1 ± 4.5 | 98.7 ± 6.9 | 5678 ± 412 |
| Medium-Dose SLI | 20.4 | 25.8 ± 3.9 | 105.2 ± 7.5 | 6234 ± 456 |
| High-Dose SLI | 61.2 | 18.2 ± 3.1 | 112.6 ± 8.1 | 6891 ± 501 |
| Verapamil | 6 | 21.5 ± 3.5 | 108.9 ± 7.8 | 6543 ± 478** |
| Data are presented as mean ± SD. SLI: Salvia miltiorrhiza and Ligustrazine Injection. p<0.05, p<0.01 vs. I/R Control group. Data synthesized from a representative study.[1][2] |
In Vitro Model: H9c2 Cardiomyocyte Hypoxia/Reoxygenation Injury
To investigate the direct effects on cardiomyocytes, the H9c2 cell line is often used in a hypoxia/reoxygenation model, which mimics the conditions of ischemia-reperfusion at a cellular level.
Experimental Workflow:
Caption: Experimental workflow for the H9c2 cell hypoxia/reoxygenation model.
Table 2: In Vitro Efficacy Data in H9c2 Cells with Hypoxia/Reoxygenation Injury
| Treatment Group | Cell Viability (% of Control) | Apoptotic Rate (%) | p-Akt/Akt Ratio (fold change) | p-eNOS/eNOS Ratio (fold change) |
| Control | 100 ± 5.2 | 2.1 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H/R Model | 52.3 ± 4.8 | 28.7 ± 3.1 | 0.9 ± 0.2 | 0.8 ± 0.1 |
| H/R + SLI (0.1 µM) | 85.6 ± 6.1 | 10.3 ± 1.5 | 2.5 ± 0.3 | 2.2 ± 0.2 |
| *Data are presented as mean ± SD. SLI: Salvia miltiorrhiza and Ligustrazine Injection. p<0.01 vs. H/R Model group. Data synthesized from a representative study.[1][2] |
Comparison with Alternative Treatments
The combination of Ligustrazine and Salvia miltiorrhiza has been compared to various conventional therapies in clinical settings for different cardiovascular conditions.
Table 3: Comparison of Ligustrazine + Salvia miltiorrhiza with Conventional Therapies for Stable Angina Pectoris
| Outcome Measure | Ligustrazine + S. miltiorrhiza + Conventional Therapy | Conventional Therapy Alone | Relative Risk (95% CI) |
| Improvement in Angina Symptoms | 93.8% | 75.6% | 1.24 (1.20 to 1.29) |
| Improvement in ECG | 85.2% | 66.0% | 1.29 (1.19 to 1.40) |
| Data from a meta-analysis of 28 randomized controlled trials involving 2518 patients.[3] Conventional therapies included nitrates, beta-blockers, calcium channel blockers, and antiplatelet agents. |
Table 4: Comparison of Salvia miltiorrhiza Extract with Ramipril in a Rat Model of Myocardial Infarction
| Treatment Group | Infarct Size (% of Left Ventricle) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Saline | 28.5 ± 3.1 | 15.2 ± 1.8 |
| Purified Salvia miltiorrhiza Extract | 19.8 ± 2.5 | 22.7 ± 2.1 |
| Ramipril | 20.1 ± 2.8* | 18.9 ± 2.0 |
| Data are presented as mean ± SD. p<0.05 vs. Saline group. Data from a study on Wistar rats.[4] |
Table 5: Network Meta-Analysis of Different Salvia miltiorrhiza-based Injections for Acute Ischemic Stroke
| Treatment (in combination with conventional therapy) | Rank of Efficacy (Total Effective Rate) | Rank of Efficacy (NIHSS Score Improvement) |
| Danshen Polyphenolic Acid | 1 | 5 |
| Danhong Injection | 2 | 2 |
| Sodium Tanshinone IIA Sulfonate | 3 | 1 |
| Danshen Ligustrazine Injection | 4 | 3 |
| Danshen Polyphenolate | 5 | 4 |
| Danshen Injection | 6 | 7 |
| Compound Danshen Injection | 7 | 6 |
| Conventional Therapy Alone | 8 | 8 |
| Data from a network meta-analysis of 160 randomized controlled trials.[5] NIHSS: National Institutes of Health Stroke Scale. |
Experimental Protocols
Myocardial Ischemia/Reperfusion (I/R) in Rats
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are acclimatized for one week.
-
Anesthesia and Ventilation: Rats are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium (50 mg/kg). They are then intubated and ventilated with a rodent ventilator.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a silk suture.
-
Ischemia and Reperfusion: The ligation is maintained for 30 minutes to induce ischemia, after which the suture is released to allow for 2 hours of reperfusion.
-
Drug Administration: The combination of Ligustrazine and Salvia miltiorrhiza (or control substances) is administered intraperitoneally once daily for three days prior to the I/R surgery.[1][2]
-
Infarct Size Measurement (TTC Staining): After reperfusion, the heart is excised and sliced. The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. Viable tissue stains red, while the infarcted area remains pale. The areas are quantified using imaging software.
H9c2 Cell Hypoxia/Reoxygenation (H/R) Model
-
Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Hypoxia Induction: The culture medium is replaced with a serum-free, low-glucose medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 4% CO₂, 1% O₂) for a specified period (e.g., 2 hours).
-
Reoxygenation: The hypoxic medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 2 hours).
-
Drug Treatment: Cells are pre-treated with the combination of Ligustrazine and Salvia miltiorrhiza for a specified time before being subjected to hypoxia.
-
Western Blot for p-Akt and p-eNOS:
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-eNOS (Ser1177), and eNOS.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[6][7][8][9]
-
References
- 1. Effect of Salvia miltiorrhiza and ligustrazine injection on myocardial ischemia/reperfusion and hypoxia/reoxygenation injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Salvia miltiorrhiza and ligustrazine injection on myocardial ischemia/reperfusion and hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Efficacy of Phytochemical Medicines Containing Tanshinol and Ligustrazine in the Treatment of Stable Angina: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of purified herbal extract of Salvia miltiorrhiza on ischemic rat myocardium after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ligustrazine and Edaravone for Neuroprotection in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective agent development, both Ligustrazine and Edaravone (B1671096) have emerged as promising candidates for mitigating the devastating effects of ischemic stroke. This guide provides a comprehensive, data-driven comparison of their neuroprotective performance, drawing upon available preclinical experimental data. While direct head-to-head preclinical studies are limited, this document synthesizes findings from meta-analyses and individual studies to offer a comparative overview of their efficacy and mechanisms of action.
At a Glance: Comparative Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of Ligustrazine and Edaravone from preclinical studies, primarily in rodent models of middle cerebral artery occlusion (MCAO).
Table 1: Impact on Infarct Volume and Neurological Deficit
| Parameter | Ligustrazine (Standardized Mean Difference, 95% CI) | Edaravone (Percentage Improvement, 95% CI) | Key Findings |
| Reduction in Infarct Volume | -2.97 (-3.58 to -2.36)[1][2][3] | 25.5% (21.1% to 29.9%)[4] | Both agents significantly reduce the volume of brain tissue damage following ischemic stroke. |
| Improvement in Neurological Score | -1.84 (-2.14 to -1.55)[1][2][3] | 30.3% (23.4% to 37.2%)[4] | Both compounds lead to significant improvements in neurological function after stroke. |
| Reduction in Brain Water Content | -2.37 (-3.63 to -1.12)[1][2][3] | Data not available in a comparable format | Ligustrazine has been shown to effectively reduce cerebral edema. |
Table 2: Effects on Biomarkers of Oxidative Stress
| Biomarker | Ligustrazine (Standardized Mean Difference, 95% CI) | Edaravone (Qualitative and Quantitative Findings) | Mechanism of Action |
| Superoxide Dismutase (SOD) Activity | 4.60 (2.10 to 7.10)[1][2][3] | Increases SOD activity[5] | Both drugs enhance the endogenous antioxidant defense system. |
| Malondialdehyde (MDA) Levels | -5.31 (-8.48 to -2.14)[1][2][3] | Decreases MDA levels[6][7][8] | Both agents effectively reduce lipid peroxidation, a key indicator of oxidative damage. |
| Nitric Oxide (NO) Levels | -5.33 (-8.82 to -1.84)[1][2][3] | Modulates NO production[7] | Both compounds influence nitric oxide pathways, which play a dual role in neuroprotection and neurotoxicity. |
| Nitric Oxide Synthase (NOS) | -1.52 (-2.98 to -0.06)[1][2] | Reduces iNOS expression[9] | Both agents can inhibit the expression of inducible nitric oxide synthase, which is associated with inflammation and oxidative stress. |
Table 3: Influence on Markers of Inflammation and Apoptosis
| Biomarker | Ligustrazine (Standardized Mean Difference, 95% CI) | Edaravone (Qualitative and Quantitative Findings) | Mechanism of Action |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.53 (-11.34 to -3.72)[1][2][3] | Decreases TNF-α levels[8] | Both drugs exhibit anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. |
| Interleukin-1beta (IL-1β) | -2.65 (-3.87 to -1.44)[1][2][3] | Decreases IL-1β levels[8][10] | Both agents can suppress the inflammatory cascade initiated by IL-1β. |
| Interleukin-6 (IL-6) | -5.55 (-9.32 to -1.78)[1][2][3] | Decreases IL-6 levels[8] | Both compounds show potential in mitigating the inflammatory response mediated by IL-6. |
| Caspase-3 Activity | -5.21 (-7.47 to -2.94)[1][2][3] | Downregulates Caspase-3 levels[7][11] | Both drugs can inhibit the executioner phase of apoptosis, thereby protecting neurons from programmed cell death. |
Mechanisms of Neuroprotection: A Comparative Overview
Both Ligustrazine and Edaravone exert their neuroprotective effects through multifaceted mechanisms, primarily centered around the attenuation of oxidative stress, inflammation, and apoptosis.
Ligustrazine , a bioactive component isolated from the traditional Chinese herb Ligusticum wallichii, is known to scavenge free radicals, inhibit calcium overload, and suppress inflammatory responses.[1][2] Its neuroprotective actions are associated with the modulation of several signaling pathways, including the inhibition of the NF-κB and MAPK pathways.
Edaravone , a potent free radical scavenger, effectively reduces oxidative stress by quenching hydroxyl radicals and inhibiting lipid peroxidation.[6][12] It has been shown to protect the blood-brain barrier and suppress microglial activation.[9] The neuroprotective effects of edaravone are linked to the activation of the Nrf2 pathway and modulation of apoptosis-related proteins.[8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the neuroprotective actions of Ligustrazine and Edaravone.
References
- 1. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone ameliorates oxidative stress associated cholinergic dysfunction and limits apoptotic response following focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of edaravone in experimental glaucoma model in rats: a immunofluorescence and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone reduces early accumulation of oxidative products and sequential inflammatory responses after transient focal ischemia in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ligustrazine's Cardioprotective Effects: A Comparative Analysis of the PI3K/Akt Pathway's Role
An objective comparison of Ligustrazine's performance against control and pathway-inhibited models, supported by experimental data, for researchers, scientists, and drug development professionals.
Ligustrazine, a primary bioactive component isolated from the traditional Chinese herb Ligusticum chuanxiong, has demonstrated significant potential in providing cardioprotection against myocardial injury.[1] Emerging research has pinpointed the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a crucial mechanism underlying these protective effects.[2][3] This guide provides a comparative analysis of Ligustrazine's efficacy, presenting key experimental data and detailed protocols to verify its mechanism of action. The data is primarily drawn from studies investigating its effects in animal models of coronary microembolization (CME)-induced myocardial injury.[2]
Comparative Performance Data
The cardioprotective effects of Ligustrazine are evident when compared to both a control group (experiencing CME-induced injury without treatment) and a group where the PI3K/Akt pathway is inhibited. The use of LY294002, a specific inhibitor of the PI3K/Akt signaling pathway, helps to confirm that the observed benefits of Ligustrazine are indeed mediated through this pathway.[2] When the pathway is blocked, the protective effects of Ligustrazine are significantly diminished.[2]
| Parameter | Sham Group | CME Group (Control) | Ligustrazine Group | Ligustrazine + LY294002 Group |
| LVEF (%) | 85.3 ± 5.6 | 51.2 ± 4.8 | 72.5 ± 5.1 | 53.7 ± 4.9 |
| FS (%) | 45.1 ± 3.9 | 23.6 ± 3.1 | 38.9 ± 3.5 | 24.8 ± 3.3 |
| CO (mL/min) | 120.5 ± 10.2 | 75.8 ± 8.9 | 105.3 ± 9.8 | 78.1 ± 9.1 |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; CO: Cardiac Output. Data from a study on CME-induced myocardial injury in rats.[2]
| Marker | Sham Group | CME Group (Control) | Ligustrazine Group | Ligustrazine + LY294002 Group |
| cTnI (ng/mL) | 0.15 ± 0.04 | 1.28 ± 0.15 | 0.45 ± 0.07 | 1.19 ± 0.13 |
| MDA (nmol/mgprot) | 1.2 ± 0.3 | 4.8 ± 0.7 | 2.1 ± 0.5 | 4.5 ± 0.6 |
| SOD (U/mgprot) | 158.7 ± 12.3 | 85.4 ± 9.7 | 135.2 ± 11.8 | 89.1 ± 10.1 |
| NO (μmol/L) | 95.3 ± 8.1 | 42.1 ± 5.3 | 81.6 ± 7.5 | 45.8 ± 5.9 |
cTnI: cardiac Troponin I; MDA: Malondialdehyde; SOD: Superoxide Dismutase; NO: Nitric Oxide.[2]
| Marker | Sham Group | CME Group (Control) | Ligustrazine Group | Ligustrazine + LY294002 Group |
| TNF-α (pg/mL) | 25.6 ± 3.1 | 110.8 ± 12.5 | 45.3 ± 5.8 | 105.7 ± 11.9 |
| IL-1β (pg/mL) | 18.9 ± 2.5 | 95.4 ± 10.1 | 35.1 ± 4.7 | 91.8 ± 9.8 |
| Apoptotic Index (%) | 2.1 ± 0.5 | 35.8 ± 4.1 | 10.2 ± 1.8 | 33.5 ± 3.9 |
| Bax/Bcl-2 Ratio | 0.3 ± 0.05 | 2.5 ± 0.3 | 0.8 ± 0.1 | 2.3 ± 0.28 |
| Cleaved Caspase-3 | Low | High | Low | High |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta. Apoptotic markers were assessed via TUNEL assay and Western Blot.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Ligustrazine's cardioprotective effects and a typical experimental workflow used to verify this mechanism.
Caption: Ligustrazine activates the PI3K/Akt pathway, leading to cardioprotection.
References
- 1. Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Ligustrazine for Myocardial Ischemia/Reperfusion Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic comparison of Ligustrazine's efficacy in treating myocardial ischemia/reperfusion (I/R) injury, drawing upon preclinical and clinical evidence. Quantitative data from a key meta-analysis is presented alongside detailed experimental protocols and an exploration of the underlying molecular mechanisms.
Preclinical Efficacy of Ligustrazine: A Meta-Analysis
A 2018 systematic review and meta-analysis by Zheng et al. evaluated the efficacy of Ligustrazine in animal models of myocardial I/R injury, providing robust preclinical evidence of its cardioprotective effects. The analysis included 25 studies and a total of 556 animals.[1][2] The primary findings are summarized below.
Data Summary from Preclinical Meta-Analysis
| Outcome Measure | No. of Studies | Standardized Mean Difference (SMD) [95% CI] | Interpretation |
| Myocardial Infarct Size | 15 | -2.48 [-3.12, -1.84] | Ligustrazine significantly reduces myocardial infarct size. |
| Cardiac Troponin (cTn) | 7 | -3.51 [-4.81, -2.21] | Ligustrazine significantly reduces serum levels of cardiac troponins, indicative of less cardiac muscle damage. |
| Creatine (B1669601) Kinase (CK) | 10 | -2.42 [-3.28, -1.56] | Ligustrazine significantly lowers serum creatine kinase levels, another marker of myocardial injury. |
| Lactate (B86563) Dehydrogenase (LDH) | 8 | -3.22 [-4.51, -1.93] | Ligustrazine significantly decreases serum lactate dehydrogenase, suggesting reduced cell damage. |
Data extracted from Zheng Q, et al. Front Pharmacol. 2018.[1][2]
Comparison with Alternative Therapies in Preclinical Models
Direct preclinical comparisons of Ligustrazine with other established cardioprotective agents are limited. However, studies on other agents provide context for evaluating its potential. For instance, a study in a rabbit model of I/R injury demonstrated that both the calcium channel blocker verapamil and the vasodilator nitroglycerin significantly reduced infarct size.[3] While not a direct comparison, these findings highlight the efficacy of agents targeting different pathways involved in I/R injury.
Clinical Evidence
Clinical data on Ligustrazine for myocardial I/R injury is less extensive. A randomized controlled trial involving 16 patients undergoing cardiac surgery with cardiopulmonary bypass found that intravenous Ligustrazine administration resulted in significantly different and improved levels of serum superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), lactic dehydrogenase (LDH), and malondialdehyde (MDA) compared to a control group.[4][5] This suggests that Ligustrazine can effectively protect the myocardium from I/R injury in a clinical setting.[4][5]
Mechanistic Insights: Key Signaling Pathways
Ligustrazine exerts its cardioprotective effects through multiple signaling pathways, primarily by mitigating oxidative stress, inflammation, and apoptosis.
Anti-Apoptotic Pathway
Ligustrazine has been shown to inhibit cardiomyocyte apoptosis, a key contributor to I/R injury. It achieves this by modulating the expression of the Bcl-2 family of proteins and inhibiting the activity of caspases. Specifically, Ligustrazine upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing the release of cytochrome c from the mitochondria.[6] This, in turn, inhibits the activation of caspase-3, a key executioner of apoptosis.[7][8]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is activated by Ligustrazine.[7] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several downstream targets involved in apoptosis and cell death, such as glycogen (B147801) synthase kinase 3β (GSK-3β) and the pro-apoptotic protein Bad.[9][10][11]
Anti-Oxidant Pathway (Nrf2)
Oxidative stress is a major contributor to I/R injury. Ligustrazine enhances the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13][14] Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant enzymes such as heme oxygenase-1 (HO-1) and SOD.[15][16]
Anti-Inflammatory Pathway
Myocardial I/R injury triggers a robust inflammatory response, characterized by the infiltration of neutrophils and the release of pro-inflammatory cytokines. Ligustrazine has been shown to suppress this inflammatory cascade by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[17][18][19]
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical studies. Specific parameters may vary between individual studies.
Myocardial Ischemia/Reperfusion Model (Rat)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a specified period (e.g., 30 minutes) to induce ischemia, confirmed by ST-segment elevation on an electrocardiogram. The ligature is then released to allow for reperfusion for a designated duration (e.g., 2-24 hours).
Measurement of Myocardial Infarct Size (TTC Staining)
-
Heart Excision: At the end of the reperfusion period, the heart is excised and rinsed.
-
Slicing: The ventricles are sliced into uniform sections.
-
Staining: The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C. Viable myocardium, containing dehydrogenases, stains red, while the infarcted tissue remains pale.
-
Imaging and Analysis: The stained slices are photographed, and the areas of viable and infarcted tissue are quantified using image analysis software. Infarct size is typically expressed as a percentage of the area at risk or the total ventricular area.
Assessment of Apoptosis (TUNEL Assay)
-
Tissue Preparation: Myocardial tissue samples are fixed in formalin, embedded in paraffin, and sectioned.
-
TUNEL Staining: The sections are stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit. This method labels the fragmented DNA characteristic of apoptotic cells.
-
Microscopy and Quantification: The stained sections are examined under a microscope. The number of TUNEL-positive (apoptotic) nuclei is counted and expressed as a percentage of the total number of nuclei to determine the apoptotic index.
Conclusion
The available preclinical evidence strongly supports the cardioprotective effects of Ligustrazine in the context of myocardial ischemia/reperfusion injury. Its multifaceted mechanism of action, targeting apoptosis, oxidative stress, and inflammation, makes it a promising therapeutic candidate. While clinical data is still emerging, the initial findings are encouraging. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential in patients with myocardial infarction.
References
- 1. Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Verapamil, Nicardipine, and Nitroglycerin on Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Clinical study on ligustrazine in treating myocardial ischemia and reperfusion injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. BCL2-regulated apoptotic process in myocardial ischemia-reperfusion injury (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of ligustrazine against myocardial ischaemia reperfusion in rats: the role of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of Bcl-2 through caspase-3 inhibition ameliorates ischemia/reperfusion injury in rat cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of Nrf2 in myocardial ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Upregulation of Nrf2 in myocardial infarction and ischemia-reperfusion injury of the heart | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of NF-κB in Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Ligustrazine as an Adjuvant Therapy: A Comparative Guide to its Clinical Efficacy with Western Medicine
For researchers and drug development professionals exploring novel therapeutic strategies, the integration of traditional medicine with modern pharmaceuticals presents a promising frontier. Ligustrazine, a bioactive compound extracted from the traditional Chinese herb Ligusticum wallichii, has garnered significant attention for its potential to enhance the efficacy of Western medical treatments across a spectrum of cardiovascular and cerebrovascular diseases. This guide provides a comprehensive comparison of the clinical effective rate of ligustrazine combined with Western medicine versus Western medicine alone, supported by experimental data and detailed methodologies.
Comparative Clinical Efficacy
Numerous meta-analyses of randomized controlled trials (RCTs) have demonstrated that the adjunctive use of ligustrazine with conventional Western medicine leads to a statistically significant improvement in clinical outcomes for several conditions. The following table summarizes the quantitative data on the clinical effective rate of this combination therapy compared to monotherapy with Western medicine.
| Condition | Western Medicine (Control Group) | Ligustrazine + Western Medicine (Treatment Group) | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings |
| Acute Cerebral Infarction | Standard therapies including antiplatelet agents (aspirin), anticoagulants, and neuroprotective agents (Ozagrel sodium, edaravone, citicoline)[1][2] | Ligustrazine injection (80-240 mg/day) plus standard therapies[1] | RR = 1.24 | 1.19 - 1.29 | Combination therapy showed a significantly higher clinical effective rate.[1][3] |
| Unstable Angina Pectoris | Conventional antianginal drugs (nitroglycerin, beta-blockers, calcium channel blockers, aspirin, statins)[4][5] | Ligustrazine injection (80-240 mg/day) plus conventional antianginal drugs[4] | OR = 3.59 (Symptom Improvement) | 2.39 - 5.40 | Marked improvement in symptoms and ECG readings with combination therapy.[6] |
| OR = 3.42 (ECG Improvement) | 2.33 - 5.01 | ||||
| Ischemic Stroke | Conventional medication | Ligustrazine plus conventional medication | RR = 1.28 | 1.10 - 1.50 | Significantly better effective rate at 1-year follow-up with combination therapy.[7] |
| Diabetic Nephropathy | Standard care (e.g., ACEI/ARB) | Ligustrazine injection (40-400 mg/day) plus standard care[8] | - | - | Ligustrazine treatment showed significant benefits in improving renal function markers (BUN, SCr) and reducing proteinuria.[8][9] |
Experimental Protocols
The following provides a generalized experimental workflow for clinical trials investigating the efficacy of ligustrazine in combination with Western medicine, based on the methodologies reported in the meta-analyses.
General Experimental Workflow
Caption: Generalized workflow for randomized controlled trials comparing Ligustrazine with Western medicine.
Signaling Pathways Modulated by Ligustrazine
The therapeutic effects of ligustrazine are attributed to its modulation of several key signaling pathways involved in inflammation, apoptosis, and cellular survival.
PI3K/Akt Signaling Pathway
Ligustrazine has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis. This is particularly relevant in the context of myocardial and neuronal protection.
Caption: Ligustrazine's activation of the PI3K/Akt pathway promotes cell survival.
NF-κB Signaling Pathway
Chronic inflammation is a key pathological feature of many cardiovascular and cerebrovascular diseases. Ligustrazine has demonstrated anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: Ligustrazine inhibits inflammation by blocking the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, and its dysregulation can contribute to neuronal damage. While the exact mechanisms are still under investigation, some studies suggest that ligustrazine may exert its neuroprotective effects by modulating the MAPK pathway, although one study on this topic has been retracted.[10][11]
Caption: Proposed modulation of the MAPK pathway by Ligustrazine in cellular stress responses.
References
- 1. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Efficacy of Ligustrazine Injection as Adjunctive Therapy in Treating Acute Cerebral Infarction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscimonit.com [medscimonit.com]
- 5. The Clinical Efficacy of Phytochemical Medicines Containing Tanshinol and Ligustrazine in the Treatment of Stable Angina: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligustrazine for the Treatment of Unstable Angina: A Meta-Analysis of 16 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medium- and long-term efficacy of ligustrazine plus conventional medication on ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis of the clinical effect of ligustrazine on diabetic nephropathy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Meta-analysis of the clinical effect of ligustrazine on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retracted Article: Ligustrazine attenuates renal damage by inhibiting endoplasmic reticulum stress in diabetic nephropathy by inactivating MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retraction: Ligustrazine attenuates renal damage by inhibiting endoplasmic reticulum stress in diabetic nephropathy by inactivating MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Replicating and Comparing a Natural JAK/STAT Pathway Inhibitor: A Guide to Ligustrazine Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of studies on Ligustrazine, a natural compound, and its inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This document outlines key experimental data, detailed protocols for replication, and a comparison with established JAK/STAT inhibitors.
The JAK/STAT signaling cascade is a critical regulator of cellular processes, including inflammation, immunity, and cell growth. Its dysregulation is implicated in various diseases, making it a key target for therapeutic intervention. Ligustrazine, a bioactive component isolated from the traditional Chinese herb Ligusticum wallichii, has demonstrated potential as an inhibitor of this pathway. This guide aims to provide a comprehensive resource for researchers interested in replicating and expanding upon these findings.
Comparative Analysis of Ligustrazine and Other JAK/STAT Inhibitors
Ligustrazine (also known as Tetramethylpyrazine) has been shown to exert its anti-inflammatory and cell-regulatory effects by targeting components of the JAK/STAT pathway. Studies indicate that Ligustrazine can significantly reduce the phosphorylation of key proteins in this cascade, including JAK1, JAK2, and STAT3.
While direct head-to-head comparative studies are limited, the available data on Ligustrazine can be contextualized by comparing its mechanism to well-established, FDA-approved JAK inhibitors such as Tofacitinib and Ruxolitinib.
| Inhibitor | Target(s) | Mechanism of Action | Key Findings |
| Ligustrazine | JAK1, JAK2, STAT3 | Reduces phosphorylation of JAK1, JAK2, and STAT3.[1] | Dose-dependently inhibits STAT3 phosphorylation in various cell types.[2][3][4] Significantly decreases levels of pJAK1, pJAK2, and pSTAT3.[1] |
| Tofacitinib | Primarily JAK1 and JAK3, with some activity against JAK2. | Competitively inhibits the ATP-binding site of Janus kinases. | Approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. |
| Ruxolitinib | Primarily JAK1 and JAK2. | Inhibits JAK1 and JAK2, leading to reduced phosphorylation of STAT proteins.[5] | Approved for the treatment of myelofibrosis and polycythemia vera. |
Quantitative Data on Ligustrazine's Inhibition of the JAK/STAT Pathway
The following table summarizes key quantitative findings from in vitro and in vivo studies on Ligustrazine's inhibitory effects.
| Study Focus | Cell/Animal Model | Ligustrazine Concentration/Dose | Observed Effect on JAK/STAT Pathway | Statistical Significance | Reference |
| Cardiomyocyte Hypertrophy | Neonatal rat cardiomyocytes | Not specified | Decreased levels of pJAK1, pJAK2, and pSTAT3. | P<0.01 | [1] |
| Endometriosis | Human endometrial stromal cells (HESCs) | 25, 50, 100, 200 μM | Dose-dependent inhibition of p-STAT3 expression. | P<0.01 | [2][3][4] |
| Neuropathic Pain | Rat model of chronic constriction injury | Not specified | Reduced expression of pSTAT3 in the spinal cord. | - | [6] |
Experimental Protocols for Replicating Key Studies
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is fundamental for assessing the phosphorylation status of STAT3, a key indicator of JAK/STAT pathway activation.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., human endometrial stromal cells, cardiomyocytes) to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours to reduce basal STAT3 phosphorylation.
-
Treat cells with varying concentrations of Ligustrazine (e.g., 25, 50, 100, 200 μM) for a specified duration (e.g., 6 hours).
-
For a positive control, stimulate a set of untreated cells with a known STAT3 activator (e.g., IL-6) for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for JAK/STAT Target Genes
This method is used to measure changes in the expression of genes that are downstream targets of the JAK/STAT pathway.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with Ligustrazine as described in the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., SOCS3, c-Myc) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Ligustrazine on cell proliferation and cytotoxicity.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of Ligustrazine concentrations.
2. MTT Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
3. Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Luciferase Reporter Assay for STAT3 Activity
This assay provides a quantitative measure of STAT3 transcriptional activity.
1. Cell Transfection:
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
2. Cell Treatment:
-
After transfection, treat the cells with Ligustrazine and/or a STAT3 activator.
3. Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizing the JAK/STAT Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway and the inhibitory point of Ligustrazine.
Caption: Experimental workflow for Western Blot analysis of p-STAT3.
Caption: Comparison of Ligustrazine with approved JAK/STAT inhibitors.
References
- 1. [Effect of tetramethylpyrazine on JAK-STAT signal transduction in cardiomyocyte hypertrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligustrazine inhibits inflammatory response of human endometrial stromal cells through the STAT3/IGF2BP1/RELA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligustrazine inhibits inflammatory response of human endometrial stromal cells through the STAT3/IGF2BP1/RELA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK/STAT inhibition in macrophages promotes therapeutic resistance by inducing expression of protumorigenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligustrazine attenuates neuropathic pain by inhibition of JAK/STAT3 pathway in a rat model of chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Ligustrazine's Therapeutic Potential: A Comparative Guide to Drug Delivery Systems
Researchers and drug development professionals are increasingly exploring advanced drug delivery systems to overcome the limitations of conventional Ligustrazine administration, such as poor water solubility, rapid metabolism, and low bioavailability. This guide provides a comparative analysis of various delivery platforms for Ligustrazine, supported by experimental data, to aid in the selection of optimal formulation strategies.
Ligustrazine, a bioactive alkaloid derived from the traditional Chinese medicine Chuanxiong, has demonstrated significant therapeutic effects in the treatment of cardiovascular and neurovascular diseases. However, its clinical application is often hampered by its unfavorable pharmacokinetic profile. To address these challenges, various drug delivery systems, including ethosomes, microspheres, liposomes, lipid emulsions, and advanced nanoparticle-based systems, have been developed to enhance its efficacy. This guide offers a side-by-side comparison of these systems, presenting key performance data and detailed experimental methodologies.
Performance Comparison of Ligustrazine Drug Delivery Systems
The following table summarizes the key quantitative data from various studies on different Ligustrazine drug delivery systems, providing a clear comparison of their physicochemical properties and pharmacokinetic parameters.
| Drug Delivery System | Average Particle Size | Entrapment Efficiency / Drug Loading | In Vitro Release Profile | Key In Vivo Findings | Reference |
| Ethosome Patch | 78.71 ± 1.23 nm | 86.42% ± 1.50% | 24-hour cumulative transdermal release of 183 ± 18 µg/cm² | Relative bioavailability of 209.45% compared to oral administration in rats.[1][2][3] | [1][2][3][4] |
| Gelatin Microspheres | 12.65 µm | ~89% (Drug content: 16.49% ± 0.49%) | Release t1/2 was about 6 times that of the original drug. | Lung targeting: ~6 times higher concentration in the lungs of mice compared to Ligustrazine solution 20 minutes after IV administration.[5] | [5] |
| Carboxymethyl Chitosan (B1678972) and Collagen Microspheres | 1.25 ± 0.05 mm | 54.08% (Drug loading: 14.16%) | 66% release within 1 hour, followed by steady release over 5 hours. | The production process was stable and showed a good release effect.[6][7][8] | [6][7][8] |
| Liposome | Not Specified | Not Specified | Not Specified | Higher drug concentration in the brain and heart compared to Ligustrazine injection in rats, indicating improved bioavailability and brain targeting.[9] | [9] |
| Lipid Emulsion | 215.0 ± 2.5 nm | Not Specified | Sustained release profile. | 1.6-fold increase in AUC(0-10h) compared to a commercially available Ligustrazine injection in rats, suggesting enhanced bioavailability.[10][11] | [10][11] |
| Nanoparticle Delivery System (tFNA-based) | 81.4 ± 0.41 nm | Not Specified | Not Specified | Superior cardioprotective efficacy compared to conventional administration in a doxorubicin-induced cardiomyopathy mouse model.[12][13] | [12][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Preparation of Ligustrazine Ethosomes and Ethosome Patch
Ligustrazine ethosomes were prepared using the ethanol (B145695) injection-sonication method.[3] The formulation consisted of 1% (w/v) phospholipid, 0.4% (w/v) cholesterol, and 45% (v/v) ethanol.[2][3] The entrapment efficiency was used as an indicator for optimization.[3] An acrylic resin was used as the primary constituent for the patch, with the addition of succinic acid as a crosslinking agent and triethyl citrate (B86180) as a plasticizer.[2][3]
In Vitro Transdermal Permeation Study of Ethosome Patch
In vitro release and transdermal permeation studies were conducted to evaluate the performance of the ligustrazine ethosome patch.[2][3] A self-prepared Franz diffusion cell was used for the in vitro transdermal experiment, and the cumulative amount of the transdermal drug was measured as an evaluation index.[1]
Pharmacokinetic Study of Ethosome Patch in Rats
A pharmacokinetic study was carried out in rats to determine the relative bioavailability of the ligustrazine ethosome patch.[2][3] The area under the curve (AUC) of the ligustrazine ethosome patch group was compared to that of oral ligustrazine and a conventional ligustrazine patch group.[1]
Preparation of Ligustrazine Hydrochloride Gelatin Microspheres (LTH-GMS)
LTH-GMS were prepared by an emulsion process with a 2:1 weight ratio of this compound to gelatin.[5] The preparation technique was optimized, and the resulting microspheres were characterized for their appearance, particle size, and size distribution.[5]
In Vivo Distribution of LTH-GMS in Mice
The in vivo distribution of LTH-GMS was studied in mice after intravenous administration.[5] The relative distribution percentage of LTH-GMS in the lungs was determined 20 minutes after administration and compared to that in other tissues and a control group receiving this compound solution.[5]
Preparation of Ligustrazine-Loaded Lipid Emulsion (LLE)
The optimal formulation for the LLE consisted of 12.0% soybean oil, 0.6% oleic acid, 1.0% lecithin, 0.6% poloxamer 188, and 2.25% glycerol.[10][11] The average particle size, polydispersity index (PDI), zeta-potential, and pH of the final product were characterized.[10][11]
In Vivo Pharmacokinetic and Tissue Distribution Studies of LLE in Rats
In vivo pharmacokinetic studies were conducted in rats to evaluate the sustained release profile of the LLE.[10][11] The area under the drug concentration-time curve (AUC) for LLE was compared with that of a commercially available ligustrazine injection.[10][11] A tissue distribution study was also performed to assess the distribution pattern of ligustrazine.[10][11]
Preparation of Ligustrazine Nano-Drug Delivery System
A microencapsulation technique was used to encapsulate phospholipids, cholesterol, chloroform, and Ligustrazine into nanoparticles.[12] In a different study, tetrahedral framework nucleic acids (tFNA) were employed as carriers for Ligustrazine.[13] The resulting nanoparticles were characterized using transmission electron microscopy (TEM) and dynamic light scattering.[12]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying mechanisms of Ligustrazine's action, the following diagrams have been generated.
Recent research into a nano-delivery system for Ligustrazine has elucidated its protective mechanism against doxorubicin-induced cardiotoxicity through the SIRT5–DUSP1 signaling axis, which is crucial for mitochondrial repair.[12]
Conclusion
The development of novel drug delivery systems has shown great promise in enhancing the therapeutic efficacy of Ligustrazine. Ethosome-based transdermal patches significantly improve bioavailability compared to oral administration.[1] Gelatin microspheres demonstrate effective lung-targeting capabilities, which could be beneficial for treating pulmonary hypertension.[5] Liposomal and lipid emulsion formulations also lead to improved bioavailability and better tissue distribution.[9][10][11] Furthermore, advanced nano-delivery systems not only improve the physicochemical properties of Ligustrazine but also offer superior therapeutic outcomes in specific disease models by targeting key signaling pathways.[12][13] The choice of an appropriate delivery system will depend on the specific therapeutic application, desired pharmacokinetic profile, and target site of action. The data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to unlock the full potential of Ligustrazine.
References
- 1. Preparation of a ligustrazine ethosome patch and its evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Preparation of a ligustrazine ethosome patch and its evaluation in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 3. Preparation of a ligustrazine ethosome patch and its evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [Studies on gelatin microsphere loaded this compound for lung targeting] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound carboxymethyl chitosan and collagen microspheres: Formulation optimization, characterization, and vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. article.aascit.org [article.aascit.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of ligustrazine-loaded lipid emulsion: formulation optimization, characterization and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel ligustrazine-based nanodelivery system protects against doxorubicin-induced cardiotoxicity by targeting the SIRT5–DUSP1 axis for mitochondrial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligustrazine nano-drug delivery system ameliorates doxorubicin-mediated myocardial injury via piezo-type mechanosensitive ion channel component 1-prohibitin 2-mediated mitochondrial quality surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Transdermal Delivery of Ligustrazine Hydrochloride and Tetramethylpyrazine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transdermal delivery performance of two closely related vasoactive compounds: ligustrazine hydrochloride and tetramethylpyrazine phosphate (B84403). Both are salts of tetramethylpyrazine (TMP), a compound isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), and are investigated for their potential in treating cardiovascular and cerebrovascular diseases. Transdermal delivery offers a non-invasive alternative to oral or intravenous administration, potentially improving patient compliance and providing sustained drug release. This guide synthesizes experimental data from multiple studies to compare their skin permeation, pharmacokinetic profiles, and underlying mechanisms of action.
Performance Comparison: In Vitro Skin Permeation
The following table summarizes key in vitro skin permeation parameters for various formulations of this compound and tetramethylpyrazine phosphate. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as the type of skin model, vehicle formulation, and analytical methods used.
| Formulation/Active Ingredient | Skin Model | Permeation Flux (μg/cm²/h) | Lag Time (h) | Cumulative Permeation (μg/cm²) | Study Reference |
| This compound | |||||
| Gel Patch | Excised SD rat skin | 350.51 | Not Reported | Not Reported | [1] |
| Gel with D-limonene | Hairless porcine dorsal skin | Statistically similar to L-limonene and α-terpinene | Shorter than L-limonene and α-terpinene | Not Reported | [2][3][4] |
| Gel with L-limonene | Hairless porcine dorsal skin | Statistically similar to D-limonene and α-terpinene | 2.55 times that of D-limonene | Not Reported | [2][3][4] |
| Tetramethylpyrazine (from various salts) | |||||
| Microemulsion (Formulation 6) | Not specified | 263 ± 27 | Not Reported | Not Reported | [5] |
| Reservoir-type Transdermal Patch | Human epidermis | 346.0 ± 27.7 | Not Reported | Not Reported | [6] |
| Saturated Solution | Not specified | ~56 | Not Reported | Not Reported | [5] |
| Transdermal Patch (Eudragit® E100 matrix) | Not specified | ~10 | Not Reported | Not Reported | [5] |
| Gel/Ointment | Not specified | Up to 606.9 | Not Reported | Not Reported | [7] |
Performance Comparison: In Vivo Pharmacokinetics
The pharmacokinetic parameters following transdermal administration of this compound and tetramethylpyrazine phosphate are presented below. These in vivo studies provide insights into the systemic absorption and disposition of the drugs after crossing the skin barrier.
| Formulation/Active Ingredient | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Study Reference |
| This compound | ||||||
| Gel Patch | SD rats | 92,400 ± 16,400 | 4.20 ± 0.94 | 1,024,320 ± 39,980 | Not Reported | [1] |
| Ethosome Patch | Rats | 10,580 | Not Reported | Higher than conventional patch | 209.45 (vs. oral) | [8] |
| Tetramethylpyrazine Phosphate | ||||||
| Reservoir-type Transdermal Patch | Healthy volunteers | 325 (multiple dose) | 4 (multiple dose) | 3753.91 (steady state) | Comparable to oral tablets | [9] |
| Microemulsion-based TTS | Rats | Higher than transdermal patch | Not Reported | Not Reported | 350.89 (vs. transdermal patch) | [5][10] |
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the transdermal delivery of this compound and tetramethylpyrazine phosphate.
In Vitro Skin Permeation Studies
-
Apparatus: The most commonly used apparatus for in vitro skin permeation studies is the Franz-type diffusion cell.[2][3][4][11] This apparatus consists of a donor compartment, where the formulation is applied, and a receptor compartment containing a suitable receptor medium, separated by a piece of skin.
-
Skin Models: Various skin models have been utilized, including:
-
Procedure:
-
The skin sample is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature, typically 32°C or 37°C, with continuous stirring.
-
The test formulation is applied to the skin surface in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis, and an equal volume of fresh receptor medium is added to maintain a constant volume.
-
The concentration of the drug in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve, and the lag time (Tlag) is determined by extrapolating the linear portion to the x-axis.
Experimental Workflow for In Vitro Skin Permeation
Caption: Workflow for a typical in vitro skin permeation study.
In Vivo Pharmacokinetic Studies
-
Animal Models: Rats (e.g., Sprague-Dawley) are commonly used for preclinical pharmacokinetic studies.[1][8] Human volunteers are recruited for clinical studies.[9]
-
Procedure:
-
The transdermal formulation (e.g., patch, gel) is applied to a specific area of the skin of the animal or human subject.
-
Blood samples are collected at predetermined time points.
-
Plasma is separated from the blood samples.
-
The concentration of the drug in the plasma is quantified using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Plasma concentration-time profiles are constructed. Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are calculated using appropriate software.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Signaling Pathways
Tetramethylpyrazine has been shown to exert its pharmacological effects through various signaling pathways. One of the key pathways identified is the PI3K/Akt signaling pathway.[13] Studies have shown that tetramethylpyrazine can inhibit the phosphorylation of AKT, which is involved in cell proliferation and apoptosis.[14] This mechanism may contribute to its therapeutic effects in conditions like hypertrophic scar formation.
Simplified Tetramethylpyrazine Signaling Pathway
Caption: Inhibition of AKT phosphorylation by Tetramethylpyrazine.
Conclusion
Both this compound and tetramethylpyrazine phosphate demonstrate the potential for transdermal delivery, offering a promising alternative to conventional administration routes. The choice between the two salts and the optimal formulation strategy will depend on the desired pharmacokinetic profile and therapeutic application.
-
Formulation is Key: The data clearly indicates that the formulation has a significant impact on transdermal permeation. Microemulsions and the inclusion of penetration enhancers can dramatically increase the flux of both compounds across the skin.[2][3][4][5]
-
Sustained Release: Transdermal patches have been shown to provide sustained plasma concentrations of tetramethylpyrazine, which could lead to improved patient compliance and therapeutic outcomes compared to oral administration.[9]
-
Further Research: Head-to-head comparative studies of this compound and tetramethylpyrazine phosphate in the same formulation and under identical experimental conditions are needed for a more definitive comparison of their transdermal delivery efficiency.
This guide provides a summary of the current state of research. Drug development professionals are encouraged to consult the primary literature for more detailed information and to design further studies to optimize the transdermal delivery of these promising therapeutic agents.
References
- 1. Pharmacokinetics and in vitro/in vivo Correlation of this compound Gel Patches in Rats [cjph.com.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of enantiomer and isomer permeation enhancers on transdermal delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of D-limonene and L-limonene on transdermal absorption of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microemulsion-based novel transdermal delivery system of tetramethylpyrazine: preparation and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CN103142464A - this compound or tetramethylpyrazine phosphate transdermal delivery preparation - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Single- and multiple-dose pharmacokinetics of a novel tetramethylpyrazine reservoir-type transdermal patch versus tetramethylpyrazine phosphate oral tablets in healthy normal volunteers, and in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Physicochemical characterization and percutaneous delivery of 2,3,5,6-tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. Tetramethylpyrazine Induces Apoptosis and Inhibits Proliferation of Hypertrophic Scar-Derived Fibroblasts via Inhibiting the Phosphorylation of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ligustrazine Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ligustrazine hydrochloride, a compound noted for its anti-inflammatory, antioxidant, and antiplatelet activities, requires careful handling not only in its application but also in its disposal.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) have established stringent regulations for the management of chemical waste.[2][3] For pharmaceutical waste specifically, regulations such as EPA's Subpart P provide healthcare-specific guidelines for handling hazardous waste pharmaceuticals.[4][5] Adherence to these federal and any more stringent state regulations is mandatory.[2]
Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H410 | Very toxic to aquatic life with long lasting effects |
Source: this compound Safety Data Sheet[6]
The high aquatic toxicity of this compound underscores the critical need to prevent its release into the environment. Therefore, disposal down the drain is strictly prohibited.[4][7]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final removal by a licensed professional waste disposal company.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: Due to its aquatic toxicity, all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., gloves, wipes), and spill cleanup materials, must be managed as hazardous waste.[8]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can react, leading to dangerous situations.[9]
2. Container Selection and Labeling:
-
Appropriate Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.[3][9] The container must have a secure, screw-on cap.[9]
-
Hazardous Waste Labeling: As soon as the first particle of waste is placed in the container, it must be labeled with a "Hazardous Waste" tag.[3][8] The label must include:
-
The full chemical name: "this compound" (no abbreviations).[3]
-
The approximate quantity of the waste.[3]
-
The date of waste generation.[3]
-
The location of origin (e.g., building and room number).[3]
-
The name and contact information of the Principal Investigator.[3]
-
Appropriate hazard pictograms (e.g., harmful, environmental hazard).[3]
-
3. Waste Accumulation and Storage:
-
Secure Storage: Store waste containers in a designated, secure area, away from general laboratory traffic.[9]
-
Secondary Containment: Place the primary waste container within a secondary container, such as a chemically resistant tray, to contain any potential leaks or spills.[9]
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[9][10]
4. Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble) to remove all residues.[8][10]
-
Rinsate as Hazardous Waste: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of accordingly.[8][10]
-
Defacing and Disposal: After triple-rinsing and allowing the container to dry, deface or remove all hazardous labels before disposing of it in the regular trash.[8]
5. Arranging for Final Disposal:
-
Licensed Waste Disposal Service: The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and approved professional waste disposal company.[6][11] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.[3]
-
Documentation: Complete any required hazardous waste information forms provided by your EHS office, accurately listing the contents of the waste containers.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and Environmental Health and Safety office for any additional requirements.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. vumc.org [vumc.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ligustrazine Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Ligustrazine hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a compound with significant research applications, requires careful handling due to its potential health hazards.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to support researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is also recognized as very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (inspected prior to use) | To prevent skin contact and absorption.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles (NIOSH or EN 166 approved) | To protect against dust particles and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation. A NIOSH-approved respirator may be necessary if dust formation is unavoidable. | To prevent inhalation of harmful dust.[1][3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Protocol: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe management of the compound within a laboratory setting.
Caption: This diagram illustrates the procedural flow for the safe handling of this compound, from initial receipt to final disposal.
Experimental Protocols:
1. Receiving and Storage:
-
Upon receipt, log the compound into the chemical inventory.
-
Visually inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed container in a dry, well-ventilated area.[3] Some suppliers recommend refrigeration to maintain product quality.[3]
2. Handling and Use:
-
Before handling, ensure you are wearing the full required PPE.
-
Conduct all weighing and handling procedures in a chemical fume hood or other approved ventilated enclosure to avoid the formation and inhalation of dust.[1][3]
-
Avoid direct contact with skin and eyes.[1]
3. Emergency Procedures:
-
In case of skin contact: Wash off immediately with soap and plenty of water.[1]
-
In case of eye contact: Flush eyes with water as a precaution.[1][3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]
-
If swallowed: Rinse mouth with water and call a poison center or doctor.[1][3] Never give anything by mouth to an unconscious person.[1]
-
In the event of a spill, prevent further leakage if it is safe to do so. Do not let the product enter drains.[1] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1][3]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed waste container.
-
Chemical Waste: Unused or waste this compound should be collected in a suitable, closed container.[1]
-
Final Disposal: All waste must be disposed of through a licensed, professional waste disposal company.[1] Adhere to all federal, state, and local regulations for hazardous waste disposal.[1] Avoid release to the environment.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
